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Dichlorobis

Cat. No.: B12050129
M. Wt: 590.7 g/mol
InChI Key: DRXHKPYIVMSKLH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The term "Dichlorobis" refers to a class of coordination complexes where a central metal ion is coordinated by two chloride ions and two of another ligand. These compounds are significant in various research fields due to their diverse geometries, properties, and biological activities. Specific complexes, such as this compound(ethylenediamine)cobalt(III) chloride , have been effectively used as resolving agents to obtain enantiomerically enriched compounds for biological evaluation . Other derivatives, like dichloro-bis(1-cinnamyl-benzimidazole)-cobalt(II) , exhibit a tetrahedral geometry around the cobalt center and are explored for their magnetic and potential medicinal properties . Furthermore, copper-based complexes, for instance, dichloro-bis(theophylline)-copper(II) , have been synthesized and studied for their physicochemical properties and antitumor activity against various human tumor cell lines . These complexes are for research use only and are not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40Cl4P2Pd B12050129 Dichlorobis

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H40Cl4P2Pd

Molecular Weight

590.7 g/mol

IUPAC Name

tert-butyl-chloro-cyclohexylphosphane;dichloropalladium

InChI

InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

DRXHKPYIVMSKLH-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Dichlorobis(ethylenediamine)cobalt(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the geometric isomers of dichlorobis(ethylenediamine)cobalt(III) chloride, [Co(en)₂Cl₂]Cl. This coordination complex is a cornerstone in inorganic chemistry education and research, offering a practical example of isomerism, ligand substitution reactions, and spectroscopic analysis. The two isomers, trans-dichlorobis(ethylenediamine)cobalt(III) chloride (green) and cis-dichlorobis(ethylenediamine)cobalt(III) chloride (violet), exhibit distinct physical and chemical properties.[1][2][3]

The synthesis begins with the oxidation of cobalt(II) to cobalt(III) in the presence of the bidentate ligand ethylenediamine (B42938) (en), followed by coordination with chloride ions.[4][5] The kinetically favored trans isomer is typically isolated first and can then be converted to the more thermodynamically stable cis isomer through heating.[6] Characterization is crucial to confirm the identity and purity of each isomer, employing techniques such as UV-Visible and Infrared spectroscopy, as well as magnetic susceptibility measurements to verify the d⁶ low-spin electronic configuration of the Co(III) center.[7][8]

Experimental Protocols

Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride

This protocol is adapted from established procedures for the synthesis of the green trans isomer.[7][9] The reaction involves the in-situ oxidation of Cobalt(II) to Cobalt(III) using hydrogen peroxide.[10][11]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 10% or 16% aqueous solution of ethylenediamine (en)

  • 30% hydrogen peroxide (H₂O₂)

  • Concentrated hydrochloric acid (HCl)

  • Methanol (ice-cold)

  • Diethyl ether (ice-cold)

  • Distilled water

Procedure:

  • Dissolve approximately 1.2 g of CoCl₂·6H₂O in 10 mL of distilled water in a side-arm test tube or a small flask.[10]

  • With continuous stirring, slowly add 2.5 mL of a 16% ethylenediamine solution.[10]

  • Carefully add 1.2 mL of 30% H₂O₂ dropwise over a period of about 5 minutes. This step oxidizes Co(II) to Co(III), and the solution will change color.[10]

  • Slowly add 2.4 mL of concentrated HCl to the reaction mixture.[10]

  • Heat the solution over a steam bath while bubbling air through it to concentrate the solution to a volume of approximately 2-3 mL, at which point green crystals will become apparent.[10]

  • Cool the resulting slurry in an ice bath to maximize crystallization.[1][10]

  • Collect the green crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals twice with small portions of ice-cold methanol, followed by two washes with ice-cold diethyl ether to remove soluble impurities and any co-precipitated HCl.[8][10]

  • Dry the final product, trans-[Co(en)₂Cl₂]Cl, in an oven or desiccator. Typical student yields are in the range of 45-50%.[7]

Synthesis of cis-Dichlorobis(ethylenediamine)cobalt(III) Chloride

The violet cis isomer is prepared by the thermal isomerization of the trans isomer in an aqueous solution.[3][6]

Materials:

  • trans-[Co(en)₂Cl₂]Cl (synthesized as described above)

  • Distilled water

  • Ice

Procedure:

  • Dissolve approximately 80-100 mg of the green trans-[Co(en)₂Cl₂]Cl in a minimal amount of distilled water on a watch glass or in a small beaker.[10]

  • Gently heat the solution on a steam bath, allowing the water to evaporate. As the solution concentrates, its color will transition from green to violet.[10][12]

  • Continue heating until the solution is completely evaporated to dryness, leaving a uniform violet solid.[10]

  • Scrape the solid onto a small filter and wash with a few drops of ice-cold water to remove any remaining soluble impurities.[10][12]

  • Dry the resulting violet powder, which is the cis-[Co(en)₂Cl₂]Cl isomer.

Data Presentation

Quantitative Synthesis and Spectroscopic Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the [Co(en)₂Cl₂]Cl isomers.

Parametertrans-[Co(en)₂Cl₂]Clcis-[Co(en)₂Cl₂]ClReference(s)
Color GreenViolet / Purple[3][4]
Typical Yield 45-50%~75% (from trans)[7][12]
UV-Vis λₘₐₓ ~618 nm~509 nm (aquated)[6][7][8]
Molar Extinction (ε) 37.00 M⁻¹cm⁻¹ at 618 nmNot reported[8]
Magnetic Property DiamagneticDiamagnetic[7][8]

Table 1: Summary of physical and spectroscopic properties.

Wavenumber (cm⁻¹)Assignment (for cis-[Co(en)₂Cl₂]Cl)
3444, 3230, 3104N-H stretching vibrations of ethylenediamine
2903C-H stretching vibrations of ethylenediamine
1612N-H bending (scissoring) vibrations
1099, 938, 801Other vibrational modes (C-N, C-C stretching, etc.)

Table 2: Key Infrared (IR) absorption bands for the cis isomer of [Co(en)₂Cl₂]Cl.[12] The IR spectrum for the trans isomer shows similar bands related to the coordinated ethylenediamine ligand.[7]

Visualizations: Workflows and Structures

Synthesis_Workflow Synthesis Workflow for [Co(en)₂Cl₂]Cl Isomers cluster_trans Synthesis of trans Isomer cluster_cis Isomerization to cis Isomer A CoCl₂·6H₂O in H₂O B Add Ethylenediamine (en) A->B C Oxidize with H₂O₂ B->C D Add conc. HCl C->D E Heat to Concentrate D->E F Cool in Ice Bath E->F G Filter and Wash (MeOH, Ether) F->G H Dry Green Crystals (trans-[Co(en)₂Cl₂]Cl) G->H I Dissolve trans Isomer in H₂O H->I Isomerization Start J Heat on Steam Bath I->J K Evaporate to Dryness J->K L Wash with Ice-Cold H₂O K->L M Dry Violet Solid (cis-[Co(en)₂Cl₂]Cl) L->M

Caption: A flowchart illustrating the synthesis of trans-[Co(en)₂Cl₂]Cl and its subsequent isomerization to the cis form.

Characterization_Workflow Characterization Workflow A Synthesized Product (Green or Violet Crystals) B Visual Inspection (Color Confirmation) A->B C Magnetic Susceptibility A->C E UV-Visible Spectroscopy A->E G Infrared (IR) Spectroscopy A->G D Confirm Diamagnetism (Co³⁺, d⁶ low-spin) C->D F Determine λₘₐₓ (Distinguish Isomers) E->F H Confirm Ligand Coordination (N-H, C-H bands) G->H

References

An In-depth Technical Guide to the Structure and Bonding in Dichlorobis Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive examination of the structure, bonding, and characterization of dichlorobis metal complexes. It delves into the principles of geometric isomerism, the application of bonding theories to explain their electronic properties, and the experimental techniques used for their synthesis and analysis.

Introduction to this compound Metal Complexes

This compound metal complexes are coordination compounds containing a central metal ion bonded to two chloride ligands and two bidentate or four monodentate ligands. These complexes are fundamental in coordination chemistry for studying isomerism, reaction mechanisms, and metal-ligand interactions.[1] Their diverse geometries and electronic properties make them valuable in fields ranging from catalysis to materials science. The general formula can be represented as [M(L)₂(Cl)₂]ⁿ⁺, where M is a transition metal, and L is a ligand. The overall charge (n) depends on the oxidation state of the metal and the charge of the ligands.

Structural Isomerism and Coordination Geometry

The arrangement of ligands around the central metal ion dictates the complex's geometry and properties. This compound complexes commonly exhibit geometric isomerism and can adopt various coordination geometries, primarily octahedral and tetrahedral.

In octahedral complexes, such as those with a general formula [M(AA)₂Cl₂] (where AA is a bidentate ligand like ethylenediamine), the two chloride ligands can be arranged in two different ways, leading to geometric isomers.[2]

  • Cis Isomer: The two chloride ligands are adjacent to each other, with a Cl-M-Cl bond angle of approximately 90°.

  • Trans Isomer: The two chloride ligands are on opposite sides of the central metal, with a Cl-M-Cl bond angle of approximately 180°.

These isomers, despite having identical chemical formulas, often display distinct physical and chemical properties, including color, solubility, and reactivity.[3] For instance, trans-[Co(en)₂Cl₂]Cl is green, while its cis isomer is violet.[1] This difference arises from the distinct ligand field environments, which affect the electronic d-d transitions.

G cluster_cis Cis Isomer (Cl-M-Cl ≈ 90°) cluster_trans Trans Isomer (Cl-M-Cl ≈ 180°) cis_M M cis_Cl1 Cl cis_M->cis_Cl1 cis_Cl2 Cl cis_M->cis_Cl2 cis_N1 N cis_M->cis_N1 cis_N2 N cis_M->cis_N2 cis_N3 N cis_M->cis_N3 cis_N4 N cis_M->cis_N4 cis_N1->cis_N2 en cis_N3->cis_N4 en trans_M M trans_Cl1 Cl trans_M->trans_Cl1 trans_Cl2 Cl trans_M->trans_Cl2 trans_N1 N trans_M->trans_N1 trans_N2 N trans_M->trans_N2 trans_N3 N trans_M->trans_N3 trans_N4 N trans_M->trans_N4 trans_N1->trans_N2 en trans_N3->trans_N4 en G cluster_splitting d-Orbital Splitting in an Octahedral Field d_orbitals Degenerate d-orbitals (Free Metal Ion) d_level _____  _____  _____  _____  _____ arrow1 > t2g_level _____  _____  _____ (t2g) split_orbitals Splitting in Octahedral Field eg_level _____  _____ (eg) t2g_level->eg_level delta_o Δo G cluster_synthesis Synthesis of trans-[Co(en)₂Cl₂]Cl cluster_isomerization Isomerization to cis-Isomer cluster_characterization Characterization start CoCl₂·6H₂O in H₂O add_en Add ethylenediamine (B42938) (en) start->add_en oxidize Oxidize Co(II) to Co(III) (e.g., with H₂O₂ or air bubbling) add_en->oxidize add_hcl Add conc. HCl oxidize->add_hcl cool Cool in ice bath add_hcl->cool isolate_trans Isolate green crystals of trans-[Co(en)₂Cl₂]Cl·HCl cool->isolate_trans dissolve Dissolve trans-isomer in H₂O isolate_trans->dissolve uv_vis UV-Vis Spectroscopy (Confirm isomers by λ_max) isolate_trans->uv_vis ir IR Spectroscopy (Confirm ligand coordination) isolate_trans->ir xrd Single Crystal X-ray Diffraction (Determine 3D structure) isolate_trans->xrd heat Heat solution on steam bath dissolve->heat evaporate Evaporate solution to dryness heat->evaporate isolate_cis Isolate violet solid of cis-[Co(en)₂Cl₂]Cl evaporate->isolate_cis isolate_cis->uv_vis isolate_cis->ir isolate_cis->xrd

References

An In-depth Technical Guide to the Mechanism of Action for Dichlorobis Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism of action for dichlorobis catalysts, primarily focusing on palladium and nickel complexes, in seminal cross-coupling reactions. It aims to furnish researchers with a thorough understanding of the catalytic cycles, present key quantitative data for comparative analysis, and offer detailed experimental protocols for practical application.

Introduction

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the vast array of catalysts developed, this compound(phosphine) metal complexes, such as this compound(triphenylphosphine)palladium(II) (PdCl₂ (PPh₃)₂) and its nickel analogue (NiCl₂(PPh₃)₂), have historically been and continue to be cornerstones in the field. Their stability, commercial availability, and versatility in catalyzing a range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, make them subjects of continuous study and application.

This technical guide delves into the fundamental mechanisms through which these this compound catalysts operate. It will elucidate the elementary steps of the catalytic cycles, provide quantitative data on their performance, and detail experimental procedures for their use in key cross-coupling reactions.

The Catalytic Cycle: A Unified Mechanistic Framework

The catalytic activity of this compound(phosphine) metal (II) complexes in cross-coupling reactions hinges on a sequence of elementary organometallic transformations that constitute a catalytic cycle. While the specific intermediates and pathways can vary depending on the reaction type, ligands, and substrates, a general mechanistic framework is widely accepted. The catalytically active species is typically a low-valent metal(0) complex, which is often generated in situ from the this compound(phosphine) metal(II) precatalyst.[1][2]

The three fundamental steps of the catalytic cycle are:

  • Oxidative Addition: The active M(0) catalyst reacts with an organic halide (R-X) to form a M(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira couplings) or Migratory Insertion (for Heck coupling): The organic moiety from a second reagent is transferred to the metal center, or an alkene inserts into the metal-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the desired product and regenerating the M(0) catalyst.[3]

In Situ Generation of the Active Catalyst

This compound(phosphine)palladium(II) and -nickel(II) complexes are precatalysts and must be reduced to the corresponding M(0) species to enter the catalytic cycle. This reduction can be effected by various reagents in the reaction mixture, including phosphines, amines, or organometallic reagents themselves.[2][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide. PdCl₂(PPh₃)₂ is a commonly employed catalyst for this transformation.[5]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The reaction is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Suzuki_Miyaura_Coupling Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_RX L₂Pdᴵᴵ(R¹)(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 L₂Pdᴵᴵ(R¹)(R²) Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Catalyst_Regen Catalyst Regeneration R1X R¹-X R2BY2 R²-B(OR)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The role of the base is crucial in the transmetalation step. It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[6]

Quantitative Data for Suzuki-Miyaura Coupling
CatalystAryl HalideOrganoboron ReagentBaseSolventTemp (°C)Time (h)Yield (%)Ref
PdCl₂(PPh₃)₂Benzyl (B1604629) halidesArylboronic acidK₂CO₃DMF/H₂OMW0.2585-95[7]
PdCl₂(XPhos)₂p-tolyl methanesulfonatePhenylboronic acidTBAOHn-BuOH/H₂O1100.582[8]
PdCl₂(XPhos)₂1-bromo-4-methylbenzenePhenylboronic acidTBAOHn-BuOH/H₂O1100.587[8]
PdCl₂(XPhos)₂1-chloro-4-methylbenzenePhenylboronic acidTBAOHn-BuOH/H₂O1100.593[8]
Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide with Phenylboronic Acid

Materials:

  • Benzyl bromide

  • Phenylboronic acid

  • This compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a microwave reactor tube, add benzyl bromide (1 mmol), phenylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2 mmol).

  • Add a mixture of DMF and water (4:1, 5 mL).

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15 minutes.[7]

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[2]

Mechanism of the Heck Reaction

The catalytic cycle for the Heck reaction is distinct from the Suzuki coupling in the second step, which involves a migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination.

Heck_Reaction Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_RX L₂Pdᴵᴵ(R¹)(X) OxAdd->PdII_RX MigIns Migratory Insertion PdII_Intermediate L₂Pdᴵᴵ-Alkyl MigIns->PdII_Intermediate BetaElim β-Hydride Elimination PdII_Intermediate->BetaElim Product_Complex [L₂Pdᴵᴵ(H)(X)] + Product BetaElim->Product_Complex RedElim Reductive Elimination RedElim->Pd0 R1X R¹-X Alkene Alkene Base Base

Caption: Catalytic cycle for the Heck reaction.

A base is required to neutralize the hydrogen halide produced in the final reductive elimination step, regenerating the Pd(0) catalyst.[1]

Quantitative Data for the Heck Reaction
CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONRef
PdCl₂ChlorobenzeneStyrene (B11656)-Ionic Liquid--High18[9]
Pd(OAc)₂/PPh₃Iodobenzene (B50100)StyreneK₂CO₃Methanol120---[2]
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve iodobenzene (1 mmol) and styrene (1.2 mmol) in acetonitrile (5 mL).

  • Add triethylamine (1.5 mmol).

  • Add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%).

  • Heat the reaction mixture at 80 °C for 16 hours.

  • After cooling, filter the reaction mixture to remove triethylammonium (B8662869) iodide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford stilbene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Mechanism of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_RX L₂Pdᴵᴵ(R¹)(X) Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 L₂Pdᴵᴵ(R¹)(C≡CR²) PdII_RX->PdII_R1R2 Transmetalation Product R¹-C≡CR² PdII_R1R2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Base CuX CuX CuX->Cu_Acetylide Base Base

Caption: Catalytic cycles for the Sonogashira coupling.

The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

Quantitative Data for Sonogashira Coupling
CatalystCo-catalystAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Ref
PdCl₂(PPh₃)₂CuIIodobenzenePhenylacetylene (B144264)Et₃NTHFRT1.597[10]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Iodobenzene

  • Phenylacetylene

  • This compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol), phenylacetylene (1.18 mL, 10.7 mmol), PdCl₂(PPh₃)₂ (137 mg, 0.195 mmol, 2.0 mol%), and CuI (40 mg, 0.210 mmol, 2.1 mol%).[10]

  • Add anhydrous THF (40 mL) and triethylamine (1.90 mL, 14.7 mmol).[10]

  • Stir the mixture at room temperature for 1.5 hours.[10]

  • Quench the reaction with water (20 mL).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.[10]

This compound(triphenylphosphine)nickel(II) in Cross-Coupling

This compound(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) is another important catalyst, particularly for the cross-coupling of organomagnesium reagents (Grignard reagents) with organic halides, known as the Kumada coupling.

Synthesis of NiCl₂(PPh₃)₂

This complex can be synthesized by treating hydrated nickel(II) chloride with triphenylphosphine (B44618) in a suitable solvent like glacial acetic acid or an alcohol.[11][12] The reaction yields the blue, tetrahedral isomer, which can convert to the red, square planar isomer upon crystallization from chlorinated solvents.[11]

Experimental Protocol: Synthesis of NiCl₂(PPh₃)₂

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Glacial acetic acid

Procedure:

  • Dissolve nickel(II) chloride hexahydrate (0.6 g) in a minimal amount of water (2-3 drops) and then add 15 mL of glacial acetic acid.[12]

  • In a separate beaker, dissolve triphenylphosphine (1.3 g) in 15 mL of glacial acetic acid with heating.[12]

  • Heat the nickel chloride solution to ensure complete dissolution.

  • Slowly mix the two hot solutions with stirring.

  • Allow the mixture to cool, whereupon crystals of the complex will precipitate.

  • Filter the crystals, wash with a small amount of cold acetic acid, and dry.[12]

Mechanism of Kumada Coupling

The mechanism of the nickel-catalyzed Kumada coupling is analogous to the palladium-catalyzed Suzuki coupling, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination.

Quantitative Data for Kumada Coupling
CatalystAryl HalideGrignard ReagentSolventTemp (°C)Time (h)Yield (%)Ref
[(Triphos)NiICl]Aryl halidesPhenylmagnesium bromideTHFRT2.575-97[13]
NiCl₂(dppe)Aryl halides-Toluene/Dioxane--High[14]

Conclusion

This compound(phosphine) palladium and nickel complexes are foundational catalysts in the field of cross-coupling chemistry. Their mechanism of action, centered around the catalytic cycle of oxidative addition, transmetalation/migratory insertion, and reductive elimination, provides a robust framework for understanding and predicting their reactivity. The performance of these catalysts is influenced by a variety of factors including the choice of metal, ligands, substrates, base, and solvent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the design and execution of efficient and selective cross-coupling reactions for the synthesis of complex organic molecules.

References

physical and chemical properties of dichlorobis(triphenylphosphine)palladium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorobis(triphenylphosphine)palladium(II), with the chemical formula PdCl₂(PPh₃)₂, is a coordination complex of palladium that is a cornerstone in modern organic synthesis.[1][2] This yellow, air-stable solid is extensively utilized as a catalyst, particularly in cross-coupling reactions that form the basis for the synthesis of a vast array of organic molecules, including many pharmaceutical compounds.[2][3] Its predictable reactivity, commercial availability, and relative stability make it an invaluable tool in both academic and industrial research.[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in key catalytic cycles.

Physical and Chemical Properties

This compound(triphenylphosphine)palladium(II) is a yellow crystalline powder.[2] It is generally stable under normal conditions but is sensitive to moisture. The complex adopts a square planar geometry, predominantly in the trans isomeric form.[4]

General and Physical Properties
PropertyValueReference
Molecular Formula C₃₆H₃₀Cl₂P₂Pd[4]
Molecular Weight 701.90 g/mol [3]
Appearance Yellow solid/powder[3]
Melting Point 260 °C (decomposes)
Solubility Insoluble in water. Soluble in benzene (B151609) and toluene. Slightly soluble in acetone (B3395972) and chloroform (B151607).
Stability Air-stable, but hygroscopic.[3]
Crystallographic Data (trans isomer)
ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
a 9.296 (5) Å[4]
b 19.889 (8) Å[4]
c 10.621 (6) Å[4]
β 121.71 (4)°[4]
Volume 1670.6 (15) ų[4]
Z 2[4]
Spectroscopic Data
TechniqueSolvent/MatrixChemical Shift (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR CDCl₃7.71 (m, ortho-protons of PPh₃), 7.44–7.35 (m, meta- and para-protons of PPh₃)[4]
¹³C{¹H} NMR CDCl₃135.5, 131.0, 130.0, 128.5 (aromatic carbons of PPh₃)[4]
³¹P{¹H} NMR CDCl₃21.1 (s)[4]
IR KBr3047 (ν(C-H)ar), 1437 (δ(C-H)ar), 693 (δ(C-H)oop)[4]
IR Polyethylene376, 358 (ν(Pd-P)), ν(Pd-Cl)[4]

Experimental Protocols

Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II)

This protocol is adapted from a common laboratory procedure for the synthesis of the complex.[2][5]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[5]

  • Add benzonitrile (30 mL) to the flask.[5]

  • Aerate the reaction mixture with a gentle stream of argon for 20 minutes to remove dissolved oxygen.[5]

  • Fit the flask with a condenser and an argon-filled balloon.[5]

  • Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The mixture will turn into a dark red solution.[5]

  • After 20 minutes, remove the flask from the oil bath and allow it to cool to room temperature, during which a yellow precipitate will form.[5]

  • Allow the mixture to stir overnight at room temperature to ensure complete precipitation.[5]

  • Collect the yellow precipitate by vacuum filtration using a glass filter frit.[5]

  • Wash the collected solid three times with 30 mL portions of diethyl ether.[5]

  • Dry the final product under vacuum. A typical yield is around 3.45 g.[5]

Characterization by NMR Spectroscopy

Procedure:

  • Prepare a sample for NMR analysis by dissolving a small amount of the synthesized this compound(triphenylphosphine)palladium(II) in deuterated chloroform (CDCl₃).

  • Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra using a standard NMR spectrometer.

  • For ¹H NMR, the aromatic protons of the triphenylphosphine ligands are expected to appear as multiplets in the range of δ 7.3-7.8 ppm.[4]

  • For ¹³C{¹H} NMR, the aromatic carbons should be observed between δ 128 and 136 ppm.[4]

  • For ³¹P{¹H} NMR, a single sharp peak is expected around δ 21 ppm, indicative of the two equivalent phosphorus atoms in the trans complex.[4]

Catalytic Role in Cross-Coupling Reactions

This compound(triphenylphosphine)palladium(II) is a versatile pre-catalyst for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] In these reactions, the Pd(II) center is first reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7] The catalytic cycle, initiated by the Pd(0) species generated from this compound(triphenylphosphine)palladium(II), involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R²-BY₂]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 X⁻, BY₃ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Cu-C≡CR² PdII_R1R2 R¹-Pd(II)L₂(C≡CR²) Transmetal->PdII_R1R2 CuX RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-C≡CR²

References

Solubility of Dichlorobis Complexes in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of three key dichlorobis complexes in a range of common organic solvents: this compound(triphenylphosphine)palladium(II), this compound(benzonitrile)palladium(II), and this compound(pyridine)platinum(II). Understanding the solubility of these metal complexes is critical for their application in various fields, including catalysis, materials science, and pharmaceutical development, as it directly impacts reaction kinetics, formulation, and bioavailability.

Quantitative Solubility Data

While extensive qualitative solubility information is available, precise quantitative data for these specific this compound complexes remains limited in publicly accessible literature. The following tables summarize the available qualitative and semi-quantitative solubility information. Researchers are encouraged to determine solubility experimentally for their specific applications and conditions.

Table 1: Solubility of this compound(triphenylphosphine)palladium(II)

SolventSolubility Description
BenzeneSoluble[1]
TolueneSoluble[1]
Tetrahydrofuran (THF)Soluble
AcetoneSlightly Soluble[1]
ChloroformSlightly Soluble[1]
HexaneSoluble[1]
DioxaneCompatible
Dimethylformamide (DMF)Compatible
WaterInsoluble[1]

Table 2: Solubility of this compound(benzonitrile)palladium(II)

SolventSolubility Description
AcetoneSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
BenzeneSoluble[2]
TolueneSoluble[2]
AcetonitrileSoluble[2]
Tetrahydrofuran (THF)Soluble[2]
DioxaneSoluble[2]
Dimethyl Ether (DME)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
WaterInsoluble

Table 3: Solubility of this compound(pyridine)platinum(II)

SolventSolubility Description
AcetoneWeakly soluble[3]
ChloroformMuch weaker solubility than in acetone[3]
Carbon TetrachlorideVery weakly soluble[3]
WaterVery weakly soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble enough for NMR studies[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common experimental approaches for determining the solubility of metal complexes.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of the this compound complex to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

    • After agitation, allow the solution to stand undisturbed for several hours to allow undissolved solid to settle.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining suspended particles.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

    • Evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.

    • Once the solvent is completely evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven at a suitable temperature that will not cause decomposition of the complex.

    • Cool the dish in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      • S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (L)

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable for complexes that exhibit a characteristic absorbance in the UV-Vis spectrum and relies on Beer-Lambert's law.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of the this compound complex in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of the complex in the same solvent as described in the gravimetric method (Section 2.1, step 1).

  • Sample Collection and Analysis:

    • Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 2.1, step 2).

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the complex in the chosen solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess complex to solvent prep2 Agitate at constant temperature prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through pre-weighed filter samp1->samp2 analysis1 Transfer to pre-weighed dish samp2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc1 Calculate solubility (g/L) analysis4->calc1

Caption: Gravimetric method workflow.

G Experimental Workflow for UV-Vis Spectrophotometric Solubility Determination cluster_calib Calibration cluster_sat_sol Saturated Solution Preparation cluster_analysis Analysis cluster_calc Calculation calib1 Prepare standard solutions calib2 Measure absorbance at λmax calib1->calib2 calib3 Plot calibration curve calib2->calib3 calc1 Determine concentration from curve calib3->calc1 satsol1 Prepare saturated solution satsol2 Filter supernatant analysis1 Dilute filtered solution satsol2->analysis1 analysis2 Measure absorbance of diluted solution analysis1->analysis2 analysis2->calc1 calc2 Calculate original solubility calc1->calc2

Caption: UV-Vis spectrophotometry workflow.

References

A Technical Guide to the Coordination Chemistry of Cis- and Trans-Dichlorobis Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of cis- and trans-dichlorobis isomers, with a particular focus on their synthesis, characterization, and profound implications in the field of drug development. The differential biological activity of these geometric isomers, most notably exemplified by the platinum(II) complexes, serves as a cornerstone of modern medicinal inorganic chemistry. This document offers a comprehensive resource, including detailed experimental protocols, comparative data, and visual representations of key biological pathways, to aid researchers in the design and evaluation of novel metal-based therapeutic agents.

Introduction: The Significance of Geometric Isomerism in Coordination Chemistry and Medicine

Geometric isomerism in coordination compounds, specifically cis and trans configurations, arises from the different spatial arrangements of ligands around a central metal ion.[1] In square planar and octahedral complexes, this seemingly subtle structural variation can lead to dramatically different chemical and physical properties, including polarity, solubility, and reactivity.[1] Nowhere are the consequences of this isomerism more critical than in the realm of pharmacology. The classic example is the square planar platinum(II) complex, diamminedichloridoplatinum(II). The cis isomer, cisplatin (B142131), is a cornerstone of modern chemotherapy, widely used to treat a variety of cancers, including testicular, ovarian, and bladder cancers.[1][2][3] In stark contrast, its corresponding trans isomer, transplatin, is clinically ineffective.[4] This disparity underscores the critical importance of stereochemistry in drug design and has fueled extensive research into the coordination chemistry of dichlorobis isomers.

This guide will delve into the fundamental principles governing the synthesis and properties of these isomers, with a primary focus on platinum(II) and related palladium(II) complexes due to their relevance in oncology. We will explore their mechanisms of action, the cellular pathways they influence, and the experimental techniques used to characterize them and evaluate their therapeutic potential.

Synthesis and Isomerization

The synthesis of this compound complexes often yields one isomer as the kinetic product, which can sometimes be converted to the more thermodynamically stable isomer under specific conditions.

Synthesis of cis- and trans-Dichlorodiammineplatinum(II)

The synthesis of cisplatin and its inactive trans isomer is a well-established procedure that illustrates the principles of kinetic versus thermodynamic control.

  • Cisplatin (cis-[PtCl₂(NH₃)₂]): The synthesis of the cis isomer relies on the trans effect. Starting from potassium tetrachloroplatinate(II), K₂[PtCl₄], the chloride ligand has a stronger trans-directing influence than ammonia (B1221849). Therefore, sequential substitution of chloride ligands with ammonia leads to the formation of the cis isomer.

  • Transplatin (trans-[PtCl₂(NH₃)₂]): Conversely, starting from tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, the substitution of ammonia ligands with chloride results in the formation of the trans isomer.

Isomerization

The interconversion between cis and trans isomers can be induced by heat or light.[5] For instance, heating an aqueous solution of trans-[Co(en)₂Cl₂]Cl can lead to its conversion to the more thermodynamically stable cis isomer.[6][7] Understanding the kinetics and mechanisms of these isomerization reactions is crucial for controlling the isomeric purity of a potential drug substance.

Physicochemical Properties and Characterization

The distinct geometric arrangements of cis and trans isomers lead to measurable differences in their physical and chemical properties. A variety of analytical techniques are employed to distinguish between and characterize these isomers.

Spectroscopic and Crystallographic Data

UV-Visible spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are powerful tools for isomer identification.

  • UV-Visible Spectroscopy: The different symmetry of cis and trans isomers results in different electronic transitions and, consequently, different UV-Vis absorption spectra. For example, trans-[Co(en)₂Cl₂]Cl is green, absorbing at around 618 nm, while the cis isomer is purple, with an absorption maximum around 509 nm.[7][8]

  • Infrared Spectroscopy: The symmetry differences are also reflected in the vibrational spectra. Cis isomers, having lower symmetry, generally exhibit more IR-active bands than their trans counterparts.[9][10]

  • X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure, allowing for precise determination of bond lengths and angles.[4][11] This data is invaluable for structure-activity relationship (SAR) studies.

Table 1: Comparative Structural Data for cis- and trans-Dichlorobis Isomers

ComplexIsomerMetal-Ligand Bond Lengths (Å)Ligand-Metal-Ligand Bond Angles (°)Reference(s)
[PtCl₂(NH₃)₂] cisPt-Cl: ~2.33, Pt-N: ~2.05Cl-Pt-Cl: ~91, N-Pt-N: ~92[12]
transPt-Cl: ~2.33, Pt-N: ~2.05Cl-Pt-Cl: 180, N-Pt-N: 180[13]
[PtCl₂{Te(CH₂)₆}₂] cisPt-Te1: 2.515, Pt-Te2: 2.527, Pt-Cl1: 2.340, Pt-Cl2: 2.359Te1-Pt-Te2: 94.0, Cl1-Pt-Cl2: 91.0[14][15]
[PdCl₂{(S)-(-)-1-(4-methylphenyl)ethylamine}₂] transPd-N: ~2.04, Pd-Cl: ~2.30N-Pd-N: 179.4, Cl-Pd-Cl: 177.2[16][17]

Note: The provided values are approximate and can vary depending on the crystal packing and counter-ions.

Stability and Reactivity

The stability and reactivity of this compound isomers in solution are critical for their biological activity. The cis and trans isomers can exhibit different rates of ligand substitution reactions. For cisplatin, the aquation (replacement of chloride ligands by water molecules) is a crucial activation step that allows the complex to bind to DNA.[18] The stability constants and kinetic parameters of these reactions are important for understanding the pharmacokinetics of the drug.

Biological Activity and Mechanism of Action

The geometry of this compound complexes is a primary determinant of their biological efficacy.

The Paradigm of Cisplatin

The anticancer activity of cisplatin is predominantly attributed to its ability to form covalent adducts with nuclear DNA.[2][19] Upon entering a cell, where the chloride concentration is low, the chloride ligands are replaced by water molecules in a process called aquation.[18] This aquated species is highly reactive and readily binds to the N7 positions of purine (B94841) bases, primarily guanine (B1146940).[2] The cis geometry is crucial as it allows the complex to form 1,2-intrastrand cross-links between adjacent guanine bases on the same DNA strand.[2] These lesions cause a significant distortion in the DNA double helix, which inhibits DNA replication and transcription, ultimately triggering a cascade of cellular events that lead to apoptosis (programmed cell death).[1][18] Transplatin, with its linear geometry, cannot form these specific 1,2-intrastrand cross-links and is thus unable to induce the same level of cytotoxic response.[4]

Cellular Uptake and Efflux

The journey of a platinum-based drug to its DNA target is a complex process involving cellular uptake and efflux mechanisms. While passive diffusion was initially thought to be a major route of entry, it is now understood that active transport plays a significant role.[19] The copper transporter 1 (CTR1) has been identified as a key protein responsible for the uptake of cisplatin.[19][20] Conversely, efflux pumps, such as the copper-transporting P-type ATPases ATP7A and ATP7B, can actively remove the drug from the cell, contributing to drug resistance.[10][19]

Novel trans-Platinum Complexes

While the "cisplatin paradigm" has dominated the field, recent research has shown that some trans-platinum complexes can exhibit significant anticancer activity, often through mechanisms distinct from that of cisplatin.[3] These novel trans complexes may have different cellular targets or may be less susceptible to resistance mechanisms. For example, some trans-configured complexes have been shown to accumulate in mitochondria rather than the nucleus, inducing cell death through alternative pathways.[21]

Table 2: Comparative Cytotoxicity of cis- and trans-Dichlorobis Isomers

ComplexCell LineIsomerIC₅₀ (µM)Reference(s)
[PtCl₂(NH₃)₂] L1210cis (Cisplatin)~0.5-1.0[22]
L1210trans (Transplatin)>50[4]
trans-[bis(benzimidazol-2-ylidene)dichlorido]platinum(II) derivative A549 (Lung Cancer)trans0.08 - 2.5 (depending on substituents)[21]
trans-bis-(2-hydroxypyridine)dichloroplatinum(II) A2780 (Ovarian Cancer)transMore active than cisplatin in cisplatin-resistant line[23]
[Pt(dpq)(SS-dach)]Cl₂ L1210cis (by nature of chelating ligands)0.19[22]

IC₅₀ values are highly dependent on the cell line and experimental conditions.

Key Signaling Pathways in Drug Response and Resistance

The cellular response to the DNA damage induced by this compound platinum complexes is mediated by complex signaling networks. Understanding these pathways is crucial for predicting drug efficacy and developing strategies to overcome resistance.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage.[9] Upon detection of cisplatin-induced DNA adducts, p53 is activated and can trigger cell cycle arrest, allowing time for DNA repair.[24] If the damage is too severe to be repaired, p53 can initiate apoptosis by upregulating the transcription of pro-apoptotic genes like BAX and PUMA.[9][25] The functionality of the p53 pathway is often a key determinant of a tumor's sensitivity to cisplatin.[8][26]

The DNA Mismatch Repair (MMR) Pathway

The MMR system is responsible for correcting errors in DNA replication. Interestingly, MMR proteins can recognize the distortions in DNA caused by cisplatin adducts.[27] In MMR-proficient cells, the inability to repair these adducts can lead to the activation of downstream signaling pathways that trigger apoptosis.[28] Conversely, cells with a deficient MMR system may be more resistant to cisplatin because they can tolerate the DNA damage without initiating a cell death program.[29][30]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the relationships and workflows central to the study of this compound isomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Drug Development S Synthesis of cis/trans Isomers P Purification & Isomer Separation S->P C Structural Characterization (X-ray, NMR, IR, UV-Vis) P->C CT In Vitro Cytotoxicity (e.g., MTT Assay) C->CT DB DNA Binding Studies C->DB MA Mechanism of Action (Apoptosis, Cell Cycle) CT->MA SAR Structure-Activity Relationship (SAR) MA->SAR LO Lead Optimization SAR->LO PC Preclinical Studies LO->PC dna_damage_response Cisplatin-Induced DNA Damage Response cluster_p53 p53 Pathway cluster_mmr MMR Pathway Cisplatin Cisplatin Enters Cell & Undergoes Aquation DNA_Binding Binds to DNA (1,2-Intrastrand Cross-links) Cisplatin->DNA_Binding DNA_Distortion DNA Helix Distortion DNA_Binding->DNA_Distortion p53 p53 Activation DNA_Distortion->p53 MMR MMR Protein Recognition DNA_Distortion->MMR Arrest Cell Cycle Arrest (DNA Repair) p53->Arrest Apoptosis Apoptosis (via BAX, PUMA) p53->Apoptosis MMR_Signal Futile Repair Cycles & Apoptotic Signaling MMR->MMR_Signal MMR_Signal->Apoptosis

References

Theoretical and Computational Elucidation of Dichlorobis Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dichlorobis compounds, a diverse class of metal complexes with significant applications in catalysis, materials science, and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of these compounds. This document details common experimental protocols for synthesis and characterization, outlines rigorous computational workflows, presents key quantitative data in a structured format, and visualizes complex mechanisms and workflows to facilitate a deeper understanding of the structure-property relationships in this compound complexes.

Introduction

This compound compounds, featuring a central metal atom coordinated to two chloride ligands and two other ligands (L), exhibit a wide range of chemical and physical properties dictated by the nature of the metal center and the ancillary ligands. These compounds are pivotal in various fields; for instance, this compound(triphenylphosphine)palladium(II) is a cornerstone catalyst in cross-coupling reactions, while platinum-based this compound(amine) complexes form the basis of essential anticancer therapies.[1]

Theoretical and computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules at an atomic level of detail.[2] Methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking have become indispensable in rationalizing experimental observations and guiding the design of new this compound compounds with tailored functionalities.[3][4] This guide will delve into the practical application of these methods, providing both the theoretical background and the procedural details necessary for their implementation.

Experimental Protocols

A thorough understanding of the experimental landscape is crucial for computational chemists to build relevant models and for experimentalists to interpret computational results. This section outlines standard protocols for the synthesis and characterization of this compound compounds.

General Synthesis of this compound(phosphine)metal(II) Complexes

A common synthetic route to this compound(phosphine)metal(II) complexes involves the reaction of a metal(II) chloride salt with two equivalents of the desired phosphine (B1218219) ligand in a suitable solvent.[5]

Materials:

  • Metal(II) chloride (e.g., PdCl₂, PtCl₂, NiCl₂)

  • Phosphine ligand (e.g., triphenylphosphine, XPhos)[6]

  • Solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)[6][7]

Procedure:

  • Dissolve the metal(II) chloride in the chosen solvent. In some cases, heating may be required to facilitate dissolution. For precursors like PdCl₂, which can be polymeric, using a more soluble form like PdCl₂(MeCN)₂ can be advantageous.[6]

  • Add a solution of two molar equivalents of the phosphine ligand to the metal salt solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours), monitoring the reaction progress by techniques like thin-layer chromatography or ³¹P NMR spectroscopy.[8]

  • Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent is reduced under vacuum.

  • The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether, hexanes) to remove unreacted starting materials, and dried under vacuum.[7]

  • Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed to obtain high-purity crystals suitable for X-ray diffraction analysis.[7]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline this compound compounds.

Procedure:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.[9]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head, often using a cryoloop and flash-frozen in liquid nitrogen to minimize radiation damage during data collection.[6]

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The electron density map is calculated, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain precise bond lengths, bond angles, and other geometric parameters.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and purity of this compound compounds in both solid and solution states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are routinely used to elucidate the structure of these complexes. The chemical shifts and coupling constants provide information about the ligand environment and the geometry of the complex. For platinum complexes, ¹⁹⁵Pt NMR can also be valuable.[8][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the ligands and to probe the metal-ligand bonds. For example, the ν(M-Cl) and ν(M-P) stretching frequencies can provide insights into the nature of the metal-ligand bonding.[7]

  • UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the molecule, which can be correlated with theoretical calculations to understand the electronic structure.[12]

Computational Methodologies

This section details the core computational techniques used to study this compound compounds.

Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry for studying the ground-state properties of transition metal complexes.[2][7]

Protocol for Geometry Optimization and Electronic Structure Analysis:

  • Model Building: The initial 3D structure of the this compound compound is built using molecular modeling software. For known compounds, starting coordinates can be obtained from crystallographic data.

  • Method Selection:

    • Functional: A suitable exchange-correlation functional is chosen. Hybrid functionals like B3LYP are widely used and often provide a good balance of accuracy and computational cost for transition metal complexes.[3][10]

    • Basis Set: A basis set that accurately describes the electronic structure of all atoms is selected. For the metal atom, basis sets that include effective core potentials (ECPs), such as LANL2DZ or Def2-TZVP, are commonly employed to account for relativistic effects. For lighter atoms (C, H, N, P, Cl), Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets are used.[13][14]

  • Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation is typically run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[13]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]

  • Analysis of Results: The output of the calculation provides optimized geometric parameters (bond lengths, angles), energies, and molecular orbitals (HOMO, LUMO). These can be used to analyze the electronic structure, bonding, and reactivity of the complex.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is used to calculate the excited-state properties and to simulate the UV-Vis absorption spectra of this compound compounds.[13]

Protocol for UV-Vis Spectra Simulation:

  • Ground-State Calculation: A geometry optimization and frequency calculation of the ground state are performed as described in the DFT protocol.

  • TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. The same functional and basis set are typically used. The number of excited states to be calculated is specified.

  • Spectral Analysis: The output provides the excitation energies and oscillator strengths for the electronic transitions. This data can be used to generate a simulated UV-Vis spectrum, which can then be compared with experimental data.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property.[4]

Workflow for QSAR Model Development:

  • Data Set Collection: A dataset of this compound compounds with experimentally measured biological activity (e.g., anticancer IC₅₀ values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.[1]

  • Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.

  • Model Construction: A mathematical model (e.g., multiple linear regression, partial least squares) is built to correlate the selected descriptors with the activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or DNA.

Protocol for Docking a this compound Compound to a Protein Target:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the this compound compound is generated and its geometry is optimized using a suitable method (e.g., DFT).

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the receptor. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the ligand and the receptor. The scoring function provides an estimate of the binding free energy.

Quantitative Data Summary

This section presents a summary of key quantitative data for representative this compound compounds, compiled from the literature.

Table 1: Spectroscopic Data for trans-Dichlorobis(triphenylphosphine)palladium(II)
ParameterValueReference
¹H NMR (CDCl₃, δ ppm)7.71 (m, ortho-H), 7.44-7.35 (m, meta/para-H)[7]
¹³C{¹H} NMR (CDCl₃, δ ppm)135.5, 131.0, 130.0, 128.5[7]
³¹P{¹H} NMR (CDCl₃, δ ppm)21.1 (s)[7]
IR (KBr, cm⁻¹)ν(C-H)ar: 3047, δ(C-H)ar: 1437[7]
IR (polyethylene, cm⁻¹)ν(Pd-P): 376, 358; ν(Pd-Cl): 358[7]
Table 2: Anticancer Activity of this compound(amine)platinum(II) Complexes
CompoundCell LineIC₅₀ (µM)Reference
cis-[PtCl₂(NH₃)₂] (Cisplatin)A549 (Lung)~7.32 - 79.30 (range for derivatives)[15]
cis-[PtCl₂(NH₃)₂] (Cisplatin)SK-OV-3 (Ovarian)-[13]
cis-[PtCl₂(1R,2R-dach)]A549 (Lung)-[16]
cis-[PtCl₂(1R,2R-dach)]SK-OV-3 (Ovarian)-[16]
cis-[PtCl₂(CH₃NH₂)₂]Ehrlich Ascites TumorInhibits DNA synthesis at 10⁻⁴ M[17]

Note: IC₅₀ values can vary significantly depending on the experimental conditions and cell line.

Table 3: DNA Binding Constants of Dichloro(diimine)metal(II) Complexes
CompoundMetalLigandK_b (M⁻¹)Reference
1 Zn(II)2,2'-biquinoline~10⁴ - 10⁷ range[18]
2 Pt(II)2,2'-biquinoline~10⁴ - 10⁷ range[18]
Table 4: Catalytic Activity of trans-Dichlorobis(XPhos)palladium(II) in Suzuki-Miyaura Coupling
Aryl Halide/SulfonateBoronic Acid/EsterProduct Yield (%)Reference
4-Tolyl tosylatePhenylboronic acid79[6]
4-Tolyl tosylatePhenylboronic pinacol (B44631) ester72[6]
4-Tolyl tosylatePotassium phenyltrifluoroborate75[6]
4-BromotoluenePhenylboronic acid95[6]

Reaction conditions: Microwave assistance, specific base and solvent as detailed in the reference.[6]

Visualizations of Mechanisms and Workflows

Graphical representations are invaluable for understanding complex processes. This section provides diagrams generated using the DOT language for Graphviz.

Signaling Pathway: Mechanism of Action of Cisplatin

cisplatin_moa

Experimental Workflow: Synthesis and Characterization

experimental_workflow Start Start: Precursors (Metal Salt, Ligands) Synthesis Synthesis (Reaction in Solvent) Start->Synthesis Isolation Isolation & Purification (Filtration, Washing) Synthesis->Isolation Characterization Initial Characterization Isolation->Characterization Crystallization Crystallization Isolation->Crystallization NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Characterization->NMR IR IR Spectroscopy Characterization->IR UVVis UV-Vis Spectroscopy Characterization->UVVis Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure Definitive Structure Xray->Structure

Logical Relationship: Computational Chemistry Workflow

computational_workflow Start Define Research Question (e.g., Reactivity, Spectrum, Activity) Model_Building Build Initial Molecular Model Start->Model_Building DFT_Opt DFT Geometry Optimization Model_Building->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minimum) DFT_Opt->Freq_Calc Ground_State Ground State Properties (Structure, Energies, MOs) Freq_Calc->Ground_State Excited_State_Path Excited State Properties? Ground_State->Excited_State_Path Biological_Activity_Path Biological Activity? Ground_State->Biological_Activity_Path TDDFT TD-DFT Calculation Excited_State_Path->TDDFT Yes Excited_State_Path->Biological_Activity_Path No Spectrum Simulated Spectrum TDDFT->Spectrum Analysis Analysis & Comparison with Experiment Spectrum->Analysis QSAR QSAR Modeling Biological_Activity_Path->QSAR Yes (Series) Docking Molecular Docking Biological_Activity_Path->Docking Yes (Target) Biological_Activity_Path->Analysis No Activity_Prediction Activity/Binding Prediction QSAR->Activity_Prediction Docking->Activity_Prediction Activity_Prediction->Analysis

Conclusion

The integration of theoretical and computational studies with experimental investigations has profoundly advanced our understanding of this compound compounds. The methodologies outlined in this guide—from DFT and TD-DFT to QSAR and molecular docking—provide a powerful toolkit for researchers to probe the intricate details of molecular structure, reactivity, and biological activity. By leveraging these computational approaches, scientists can accelerate the discovery and design of novel this compound compounds with enhanced performance in catalysis, improved properties for materials science, and greater efficacy and selectivity in drug development. The continued synergy between computation and experiment promises to unlock new frontiers in the chemistry of these versatile metal complexes.

References

The Versatility of Dichlorobis Complexes: A Comprehensive Review of their Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the widespread applications of dichlorobis complexes in catalysis, providing a survey of their utility in forging new chemical bonds and enabling complex molecular syntheses. This whitepaper details key reaction classes, presents quantitative data for comparative analysis, and offers detailed experimental protocols for seminal applications.

This compound complexes, coordination compounds featuring a central metal atom bonded to two chloride ligands and two other ligands, are a cornerstone of modern catalytic chemistry. Their stability, ease of synthesis, and tunable steric and electronic properties have made them indispensable tools in a vast array of chemical transformations. This guide provides a comprehensive literature review of the catalytic applications of this compound complexes, with a particular focus on their role in cross-coupling reactions, hydrogenation, olefin metathesis, and oxidation, among other important processes.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Powerhouse

This compound(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂], and its analogues are arguably the most widely utilized this compound complexes in catalysis. They are particularly renowned for their efficacy in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, frequently employs [PdCl₂(PPh₃)₂] as a pre-catalyst.

Quantitative Data for Suzuki-Miyaura Coupling:

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[PdCl₂(PPh₃)₂]4-Bromotoluene (B49008)Phenylboronic acidK₂CO₃Toluene (B28343)/H₂O10012951
[PdCl₂(dppf)]4-Chloroanisole2-Tolylboronic acidK₃PO₄Dioxane10016922
[PdCl₂(PCy₃)₂]1-Bromo-4-nitrobenzeneNaphthalene-1-boronic acidCs₂CO₃THF608980.5
[PdCl₂(Amphos)]₂2-Bromopyridine3-Thiopheneboronic acidK₂CO₃DMF8012881.5

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add [PdCl₂(PPh₃)₂] (0.01 mmol, 1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methyl-1,1'-biphenyl.

Suzuki_Miyaura_Catalytic_Cycle Catalytic cycle for the Suzuki-Miyaura coupling reaction. Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'B(OH)₂, Base) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' ArPd(II)R'L2->Ar-R'

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another cornerstone of C-C bond formation where this compound palladium complexes are frequently employed. This compound(benzonitrile)palladium(II), [PdCl₂(PhCN)₂], is a common and effective pre-catalyst for this transformation.[1][2]

Quantitative Data for Heck Reaction:

CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[PdCl₂(PhCN)₂]Iodobenzene (B50100)Styrene (B11656)Et₃NDMF1006951
[PdCl₂(PPh₃)₂]4-Bromoacetophenonen-Butyl acrylateNaOAcDMA12012902
[PdCl₂(dppf)]1-IodonaphthaleneMethyl methacrylateK₂CO₃Toluene11024851.5
[PdCl₂(Amphos)]₂3-BromopyridineCyclohexeneCy₂NMeNMP14018782

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene [1]

  • In an oven-dried Schlenk tube, combine [PdCl₂(PhCN)₂] (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and triethylamine (B128534) (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF (5 mL) and styrene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 6 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield (E)-stilbene.

Heck_Reaction_Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. [PdCl₂(PPh₃)₂] is a classic and highly effective catalyst for this transformation.[3]

Quantitative Data for Sonogashira Coupling: [4]

CatalystAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[PdCl₂(PPh₃)₂]IodobenzenePhenylacetylene (B144264)Et₃NTHFRT1.5972.0
[PdCl₂(PPh₃)₂]4-Bromobenzonitrile1-HexyneTBAFneat802923
[PdCl₂(dppf)]2-IodotolueneTrimethylsilylacetyleneDIPAToluene604951
[PdCl₂(PhCN)₂]/P(t-Bu)₃4-Bromoanisole (B123540)PhenylacetyleneCs₂CO₃DioxaneRT6981.5

Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene

  • To a two-necked flask under a nitrogen atmosphere, add iodobenzene (9.80 mmol), phenylacetylene (10.7 mmol), [PdCl₂(PPh₃)₂] (0.195 mmol, 2.0 mol%), and copper(I) iodide (0.210 mmol, 2.1 mol%).

  • Add anhydrous tetrahydrofuran (B95107) (40 mL) and triethylamine (14.7 mmol).

  • Stir the mixture at room temperature for 1.5 hours.

  • Quench the reaction with water (20 mL).

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene (B1204595) (97% yield).

Nickel-Catalyzed Cross-Coupling Reactions

This compound(phosphine)nickel(II) complexes, such as [NiCl₂(dppe)] and [NiCl₂(dppp)], are powerful catalysts for a variety of cross-coupling reactions, often providing complementary reactivity to their palladium counterparts, particularly in the activation of less reactive electrophiles like aryl chlorides.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. Nickel-based this compound complexes are frequently the catalysts of choice for this transformation.

Quantitative Data for Kumada Coupling: [5]

CatalystAryl HalideGrignard ReagentSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[NiCl₂(dppe)]4-Chlorotoluene (B122035)Phenylmagnesium bromideTHF252.5940.5
[NiCl₂(dppp)]1-BromonaphthaleneEthylmagnesium bromideDiethyl ether01961
[NiCl₂(dmpe)]2-ChloropyridineIsopropylmagnesium chlorideTHF254882
[NiCl₂(dppf)]Phenyl triflaten-Butylmagnesium chlorideDioxane506911.5

Experimental Protocol: Kumada Coupling of 4-Chlorotoluene with Phenylmagnesium Bromide

  • To a flame-dried Schlenk flask under argon, add [NiCl₂(dppe)] (0.05 mmol, 1 mol%).

  • Add a solution of 4-chlorotoluene (5.0 mmol) in anhydrous THF (10 mL).

  • Cool the mixture to 0 °C and add phenylmagnesium bromide (6.0 mmol, 1.0 M solution in THF) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield 4-methyl-1,1'-biphenyl.

Kumada_Coupling_Cycle Catalytic cycle for the Kumada coupling reaction. Ni(0)L2 Ni(0)L₂ ArNi(II)XL2 Ar-Ni(II)(X)L₂ Ni(0)L2->ArNi(II)XL2 Oxidative Addition (Ar-X) ArNi(II)R'L2 Ar-Ni(II)(R')L₂ ArNi(II)XL2->ArNi(II)R'L2 Transmetalation (R'MgX) ArNi(II)R'L2->Ni(0)L2 Reductive Elimination Ar-R' Ar-R' ArNi(II)R'L2->Ar-R'

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a milder alternative to Grignard reagents and tolerating a wider range of functional groups. This compound(phosphine)nickel(II) complexes are effective catalysts for this reaction.[6]

Quantitative Data for Negishi Coupling: [6]

CatalystAryl HalideOrganozinc ReagentSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[NiCl₂(PPh₃)₂]4-BromoanisolePhenylzinc chlorideTHF602950.1
[NiCl₂(dppe)]2-Chlorotoluene4-Tolylzinc bromideNMP/THF602980.1
[NiCl₂(dppp)]1-Bromonaphthalene(3-Methoxyphenyl)zinc chlorideTHF503930.5
[NiCl₂(DPPF)]4-Chlorobenzonitrile2-Furylzinc chlorideDMA804901

Experimental Protocol: Negishi Coupling of 4-Bromoanisole with Phenylzinc Chloride

  • Prepare the phenylzinc chloride reagent by adding a solution of phenyllithium (B1222949) (1.1 mmol in cyclohexane/ether) to a solution of zinc chloride (1.2 mmol in THF) at 0 °C and stirring for 30 minutes.

  • In a separate Schlenk flask, add [NiCl₂(PPh₃)₂] (0.01 mmol, 1 mol%) and 4-bromoanisole (1.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL).

  • Add the freshly prepared solution of phenylzinc chloride to the catalyst mixture via cannula.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-methoxy-1,1'-biphenyl.

Other Important Catalytic Applications

Beyond palladium- and nickel-catalyzed cross-coupling, this compound complexes of various other transition metals are instrumental in a range of catalytic transformations.

Platinum-Catalyzed Hydrosilylation

This compound(phosphine)platinum(II) complexes are effective catalysts for the hydrosilylation of alkenes and alkynes, a process that forms silicon-carbon bonds.

Quantitative Data for Hydrosilylation:

CatalystAlkene/AlkyneSilaneSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[PtCl₂(PPh₃)₂]1-Octene (B94956)Triethoxysilane (B36694)Toluene802950.01
[PtCl₂(cod)]PhenylacetyleneTriethylsilaneNeat250.5980.001
[PtCl₂(dppe)]StyrenePhenylsilaneTHF604920.1

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane

  • To a flask containing a magnetic stir bar, add [PtCl₂(PPh₃)₂] (0.001 mmol, 0.01 mol%).

  • Add 1-octene (10 mmol) and triethoxysilane (12 mmol).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction mixture and purify by distillation under reduced pressure to obtain the octyltriethoxysilane product.

Ruthenium-Catalyzed Olefin Metathesis

This compound(phosphine)ruthenium(II) alkylidene complexes, such as the Grubbs catalysts, are pivotal in olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP). While the first-generation Grubbs catalyst is technically a this compound(tricyclohexylphosphine)ruthenium(II) benzylidene complex, its foundational role warrants its inclusion here.

Quantitative Data for ROMP: [7]

| Catalyst | Monomer | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | |---|---|---|---|---|---|---|---| | [RuCl₂(PCy₃)₂(=CHPh)] | Norbornene | CH₂Cl₂ | 25 | 1 | >99 | 0.1 | | [RuCl₂(PCy₃)₂(=CHPh)] | Cyclopentene | CH₂Cl₂ | 0 | 2 | 39 | 0.2 | | [RuCl₂(PCy₃)(IMes)(=CHPh)] | Dicyclopentadiene | Toluene | 60 | 0.5 | >99 | 0.05 |

Experimental Protocol: ROMP of Norbornene [7]

  • In a vial, dissolve norbornene (1.0 g, 10.6 mmol) in dichloromethane (B109758) (5 mL).

  • In a separate vial, prepare a stock solution of Grubbs' first-generation catalyst ([RuCl₂(PCy₃)₂(=CHPh)]) (0.0106 mmol) in dichloromethane (1 mL).

  • Add the catalyst solution to the monomer solution with rapid stirring.

  • The polymerization is typically rapid and exothermic. Stir for 1 hour at room temperature.

  • Add a few drops of ethyl vinyl ether to quench the reaction.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration and dry under vacuum.

ROMP_Mechanism

Copper-Catalyzed Oxidation of Alcohols

This compound(bipyridine)copper(II) and related complexes can catalyze the aerobic oxidation of primary alcohols to aldehydes.[8]

Quantitative Data for Alcohol Oxidation: [8]

CatalystAlcoholOxidantBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
[CuCl₂(bpy)]Benzyl (B1604629) alcoholO₂ (air)TEMPO/NMICH₃CN256955
[Cu(ClO₄)₂(bpy)]4-Methoxybenzyl alcoholO₂ (air)TEMPO/DMAP[bmpy]PF₆254915
[CuCl₂(phen)]1-PhenylethanolO₂ (air)TEMPO/DBUToluene508922

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

  • In a round-bottom flask, dissolve [CuCl₂(bpy)] (0.05 mmol, 5 mol%), TEMPO (0.1 mmol, 10 mol%), and N-methylimidazole (NMI, 0.2 mmol) in acetonitrile (B52724) (5 mL).

  • Add benzyl alcohol (1.0 mmol) to the solution.

  • Open the flask to the air (or bubble air through the solution) and stir vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to afford benzaldehyde.

Conclusion

This compound complexes represent a remarkably versatile and powerful class of catalysts that have had a profound impact on modern organic synthesis. From the workhorse palladium and nickel complexes that enable a vast array of cross-coupling reactions to the specialized applications of platinum, ruthenium, and copper complexes in hydrosilylation, metathesis, and oxidation, these compounds continue to be at the forefront of catalytic innovation. The ability to fine-tune their properties through ligand modification ensures that this compound complexes will remain essential tools for chemists in academia and industry for the foreseeable future, driving the development of new synthetic methodologies and the efficient construction of complex molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Dichlorobis(triphenylphosphine)palladium(II)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species.[1][2][3] This palladium-catalyzed cross-coupling reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5][6]

Dichlorobis(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂], is a commonly utilized and commercially available precatalyst for Suzuki coupling reactions.[7] It is relatively stable to air and moisture, making it easier to handle compared to some other palladium(0) catalysts.[7] In the catalytic cycle, the Pd(II) center is reduced in situ to the active Pd(0) species, which then participates in the key steps of oxidative addition, transmetalation, and reductive elimination to afford the coupled product.[2][3]

These application notes provide a detailed protocol for performing a Suzuki coupling reaction using this compound(triphenylphosphine)palladium(II) as the catalyst, targeted towards researchers, scientists, and professionals in drug development.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl halide with a phenylboronic acid. The specific quantities and reaction parameters may require optimization for different substrates.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • This compound(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃)) (2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane (B91453), toluene, dimethylformamide (DMF), aqueous ethanol)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (manifold or balloon)

  • Septa, needles, and syringes

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., 10 mL of 1,4-dioxane and 2 mL of water).[8] Purge the resulting mixture by bubbling the inert gas through it for 10-15 minutes.

  • Catalyst Introduction: In a separate vial, weigh the this compound(triphenylphosphine)palladium(II) catalyst (0.01-0.05 mmol). Quickly add the catalyst to the reaction flask against a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-24 hours), cool the mixture to room temperature.

  • Extraction: Add deionized water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl halides with phenylboronic acid using [PdCl₂(PPh₃)₂] as the catalyst.

EntryAryl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneK₂CO₃Toluene/H₂O901292
2BromobenzeneK₃PO₄1,4-Dioxane1001888
34-BromoanisoleCs₂CO₃DMF1001695
44-ChlorotolueneK₃PO₄Toluene1102475

Note: Yields are for isolated, purified products. Reaction conditions and yields are representative and may vary depending on the specific substrates and experimental setup.

Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1OR R¹-Pd(II)L₂-OR² PdII_RX->PdII_R1OR Ligand Exchange PdII_R1R3 R¹-Pd(II)L₂-R³ PdII_R1OR->PdII_R1R3 Transmetalation PdII_R1R3->Pd0 Reductive Elimination Product R¹-R³ (Coupled Product) PdII_R1R3->Product Byproduct X-B(OR²)₂ PdII_R1R3->Byproduct R1X R¹-X (Aryl/Vinyl Halide) R1X->PdII_RX Boronic R³-B(OR²)₂ (Boronic Acid/Ester) Boronic->PdII_R1R3 Base Base (e.g., K₂CO₃) Base->PdII_R1OR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add_solvents Add Solvents and [PdCl₂(PPh₃)₂] Catalyst inert->add_solvents heat Heat Reaction Mixture with Stirring add_solvents->heat monitor Monitor Reaction Progress by TLC heat->monitor workup Cool to Room Temperature and Perform Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application of Dichlorobis Platinum Complexes in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dichlorobis platinum complexes in cancer therapy research. It is intended to guide researchers in understanding the mechanism of action, evaluating the efficacy, and outlining the experimental procedures for these promising anticancer agents.

Introduction to this compound Platinum Complexes

This compound platinum(II) complexes are a class of coordination compounds that have garnered significant interest in cancer chemotherapy. While cisplatin (B142131), cis-diamminedichloroplatinum(II), is a widely used and potent anticancer drug, its efficacy is often limited by severe side effects and the development of drug resistance.[1][2][3] This has spurred the development of new platinum analogs, including various this compound platinum complexes, with the aim of improving cytotoxicity, reducing off-target effects, and overcoming resistance mechanisms.[1] These complexes feature a central platinum(II) ion coordinated to two chloride ligands and two other ligands, which can be varied to modulate the compound's chemical and biological properties.

Mechanism of Action

The primary mechanism of action for many platinum-based anticancer drugs, including cisplatin, involves their interaction with DNA.[4][5] Upon entering the cell, the chloride ligands are hydrolyzed, forming a reactive, positively charged platinum species that can bind to nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) bases.[5][6] This binding can lead to the formation of intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis).[4][5]

However, not all this compound platinum complexes share the exact same mechanism as cisplatin. For instance, some trans-configured complexes have shown different modes of action, such as accumulating in the mitochondria instead of the cell nucleus and exhibiting lower rates of reactive oxygen species (ROS) production.[7] Some complexes may also act by inhibiting enzymes crucial for DNA replication, such as topoisomerase II.[8] The nature of the non-chloride ligands significantly influences the complex's uptake, stability, and intracellular targets.

Signaling Pathway for Cisplatin-like this compound Platinum Complexes

cisplatin_pathway cluster_cell Cancer Cell Complex This compound Platinum Complex (extracellular) Aquated_Complex Aquated Platinum Complex (intracellular) Complex->Aquated_Complex Uptake & Aquation DNA_Binding DNA Binding (Intra/Interstrand Cross-links) Aquated_Complex->DNA_Binding DNA_Damage DNA Damage & Helix Distortion DNA_Binding->DNA_Damage Replication_Stall Replication & Transcription Inhibition DNA_Damage->Replication_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis

Caption: Generalized signaling pathway of cisplatin-like this compound platinum complexes.

Quantitative Data on In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound platinum complexes is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of various this compound platinum complexes against different human cancer cell lines.

Table 1: Cytotoxicity of Cationic Platinum(II) Complexes with Imidazole (B134444) Ligands [9]

ComplexCell LineIC50 (µM)
2cMDA-MB-231 (Triple Negative Breast Cancer)61.9
2cDLD-1 (Colorectal Carcinoma)57.4
2cMCF-7 (Breast Adenocarcinoma)79.9

Complex 2c is a cationic platinum(II) complex with a methylamino-imidazole and a substituted imidazole ligand.[10]

Table 2: Cytotoxicity of Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer [11]

CompoundCell LineIC50 (µM)
PtMet2–PAMAMMCF-7 (Breast Adenocarcinoma)0.86
PtMet2–PAMAMMDA-MB-231 (Triple Negative Breast Cancer)0.48
PtMet2MCF-7 (Breast Adenocarcinoma)>5.0
PtMet2MDA-MB-231 (Triple Negative Breast Cancer)>5.0
CisplatinMCF-7 (Breast Adenocarcinoma)>5.0
CisplatinMDA-MB-231 (Triple Negative Breast Cancer)>5.0

PtMet2 is an imidazole platinum(II) complex. PtMet2–PAMAM is the same complex conjugated with a second-generation PAMAM dendrimer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound platinum complexes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound platinum complex in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

mtt_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Platinum Complex Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan Crystals Incubation_2_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the this compound platinum complex at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

In Vivo Antitumor Activity in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of novel anticancer compounds.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Xenograft: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound platinum complex (and vehicle control) via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.[12]

  • Monitoring: Monitor the tumor size, body weight, and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo anticancer activity of the compound.

Overcoming Cisplatin Resistance

A significant advantage of developing novel this compound platinum complexes is their potential to overcome cisplatin resistance.[7] Some complexes have demonstrated comparable or even enhanced cytotoxicity against cisplatin-resistant cancer cell lines.[8] The mechanisms for overcoming resistance can include different cellular uptake pathways, reduced inactivation by cellular detoxification systems (e.g., glutathione), and distinct intracellular targets.

Conclusion

This compound platinum complexes represent a versatile class of compounds with significant potential in cancer therapy. Their tunable chemical structures allow for the optimization of their pharmacological properties, including their mechanism of action, cytotoxicity, and ability to overcome drug resistance. The protocols and data presented in this document provide a framework for the preclinical evaluation of these promising anticancer agents. Further research into the synthesis, characterization, and biological evaluation of novel this compound platinum complexes is warranted to expand the arsenal (B13267) of effective cancer chemotherapeutics.

References

Application Note and Protocol for Heck Reaction using Dichlorobis(triphenylphosphine)palladium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are key structural motifs in numerous pharmaceuticals, natural products, and advanced materials.[3] Dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂, is a common, air-stable, and commercially available precatalyst for this transformation.[4][5] In the presence of a base and often with the aid of phosphine (B1218219) ligands, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.[2][6] This document provides a detailed experimental setup, protocols, and key data for performing the Heck reaction using this versatile catalyst.

Catalytic Cycle

The catalytic cycle of the Heck reaction involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[1][2]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-R bond.[1][2]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[1][2]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[1][2]

Heck_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C L | Pd(II)-R | X B->C R-X D Alkene Coordination C->D E L | Pd(II)-R | X (Alkene) D->E Alkene F Migratory Insertion E->F G L | Pd(II)-C-C-R | X F->G H β-Hydride Elimination G->H I L | H-Pd(II)-X (Alkene Product) H->I Substituted Alkene J Reductive Elimination (Base) I->J J->A HX + Base-H+

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Data

The following tables summarize typical reaction conditions and yields for the Heck reaction using PdCl₂(PPh₃)₂ with various substrates.

Table 1: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneK₂CO₃NMP1001293
2Bromobenzenen-Butyl acrylateNaOAcDMF1002485
34-BromoacetophenoneMethyl acrylateEt₃NAcetonitrile801890
41-Iodonaphthalene2-VinylpyridineK₂CO₃DMAc1201688
54-ChlorotolueneStyreneNa₂CO₃DMF1303675

Table 2: Influence of Reaction Parameters on the Heck Reaction of 8-Iodoflavone with 4-Methoxystyrene

EntryCatalyst (mol%)Base (equiv.)Additive (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)K₂CO₃ (1.5)TBAB (1.5)DMF10070
2PdCl₂(PPh₃)₂ (2)K₂CO₃ (1.5)TBAB (1.5)DMF13072
3PdCl₂ (6)K₂CO₃ (1.5)KCl (1), TBAB (1.5)NMP10090
4Pd(PPh₃)₄ (2)K₂CO₃ (1.5)TBAB (1.5)DMF100<13

TBAB: Tetrabutylammonium bromide Data adapted from a study on the synthesis of (E)-8-styrylflavones.[7]

Experimental Workflow

The general workflow for setting up a Heck reaction is outlined below. This process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven B Add PdCl₂(PPh₃)₂, aryl halide, and base to the reaction flask A->B C Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) B->C D Add degassed solvent and alkene via syringe C->D E Heat the reaction mixture to the desired temperature with stirring D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool the reaction to room temperature F->G H Filter the mixture to remove solids G->H I Perform aqueous work-up (e.g., extraction with an organic solvent) H->I J Dry the organic layer and concentrate in vacuo I->J K Purify the crude product by column chromatography J->K

Figure 2: General experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the Heck reaction between an aryl halide and an alkene. The specific amounts of reagents, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

Materials:

  • This compound(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Base (e.g., potassium carbonate, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), 5 mL)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound(triphenylphosphine)palladium(II) (e.g., 0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Alkene:

    • Add the anhydrous, degassed solvent (5 mL) to the flask via syringe.

    • Add the alkene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted alkene.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anhydrous and inert conditions.

    • The catalyst may be inactive; consider using a fresh batch.

    • Increase the reaction temperature or try a different solvent or base.[8]

    • Aryl chlorides are generally less reactive than bromides or iodides and may require higher temperatures, different ligands, or longer reaction times.[9]

  • Formation of Palladium Black:

    • This indicates catalyst decomposition and precipitation.[8]

    • Lowering the reaction temperature or ensuring adequate ligand concentration can help stabilize the catalyst.[8]

  • Double Bond Isomerization:

    • This side reaction can occur, leading to a mixture of products.

    • The addition of certain salts, like silver or thallium salts, can sometimes suppress isomerization by promoting a cationic pathway.[8]

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Dichlorobis Compounds as Precatalysts in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dichlorobis compounds, particularly this compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), as precatalysts in Sonogashira cross-coupling reactions. The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] this compound palladium complexes are often favored as precatalysts due to their stability in air and longer shelf-life compared to some Pd(0) sources.[4][5]

Introduction to this compound Precatalysts in Sonogashira Reactions

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][3] this compound palladium(II) complexes, such as PdCl₂(PPh₃)₂, serve as stable precatalysts that are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[1][6] The triphenylphosphine (B44618) ligands in PdCl₂(PPh₃)₂ play a crucial role in stabilizing the palladium center and influencing the catalyst's reactivity and selectivity. The choice of precatalyst can significantly impact reaction rates and yields.[7] Studies have shown that PdCl₂(PPh₃)₂ is a highly effective and versatile precatalyst for a broad range of substrates in Sonogashira couplings.[7][8]

Data Presentation: Performance of PdCl₂(PPh₃)₂ in Sonogashira Reactions

The following table summarizes the quantitative data from various Sonogashira reactions using this compound(triphenylphosphine)palladium(II) as the precatalyst, showcasing its efficiency with different substrates.

Aryl HalideAlkyneCatalyst Loading (mol%)BaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Iodobenzene (B50100)Phenylacetylene (B144264)2.0Triethylamine (B128534)THFRT1.597[9][10]
IodobenzenePhenylacetylene0.5-[TBP][4EtOV]55399[7]
4-IodoanisolePhenylacetylene0.5-[TBP][4EtOV]55398[7]
1-Iodo-4-nitrobenzenePhenylacetylene0.5-[TBP][4EtOV]55399[7]
1-Iodo-2,4-difluorobenzenePhenylacetylene0.5-[TBP][4EtOV]55395[7]
Iodobenzene3-Ethyl-1-pentyn-3-ol0.5-[TBP][4EtOV]55388[7]
Aryl Halide (unspecified)Terminal Alkyne (unspecified)5.0DiisopropylamineTHFRT389[11]

RT = Room Temperature [TBP][4EtOV] = Tributyl(4-ethoxyvinyl)phosphonium 2-carboxyethyl-methacrylate

Experimental Protocols

Protocol 1: Sonogashira Coupling of Iodobenzene and Phenylacetylene[9][10]

This protocol details a standard laboratory procedure for the Sonogashira cross-coupling reaction between iodobenzene and phenylacetylene using PdCl₂(PPh₃)₂ as the precatalyst.

Materials:

  • Iodobenzene (1.09 mL, 9.80 mmol, 1.0 equiv.)

  • Phenylacetylene (1.18 mL, 10.7 mmol, 1.1 equiv.)

  • This compound(triphenylphosphine)palladium(II) (137 mg, 0.195 mmol, 2.0 mol%)

  • Copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%)

  • Anhydrous Tetrahydrofuran (B95107) (THF) (40 mL)

  • Triethylamine (1.90 mL, 14.7 mmol, 1.5 equiv.)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., two-necked flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., water, brine, sodium sulfate (B86663), hexane (B92381), silica (B1680970) gel)

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add iodobenzene, phenylacetylene, this compound(triphenylphosphine)palladium(II), and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine to the flask.

  • Stir the reaction mixture at room temperature for 1.5 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the dried organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford diphenylacetylene (B1204595) as a white powder. The expected yield is approximately 97%.[9][10]

Protocol 2: Sonogashira Coupling in an Ionic Liquid Medium[7]

This protocol provides a method for Sonogashira coupling in a biomass-derived ionic liquid, which can facilitate catalyst recycling.

Materials:

  • Iodoarene (0.5 mmol, 1.0 equiv.)

  • Phenylacetylene or other terminal alkyne (1.5 equiv.)

  • This compound(triphenylphosphine)palladium(II) (0.005 equiv., 0.5 mol%)

  • Ionic Liquid [TBP][4EtOV] (0.8 mL)

  • Screw-cap vial (4 mL)

  • Magnetic stirrer and heating plate

  • Solvents for extraction (e.g., pentane, water, brine)

  • Magnesium sulfate (MgSO₄) for drying

Procedure:

  • In a 4 mL screw-cap vial, combine the iodoarene, the terminal alkyne, and this compound(triphenylphosphine)palladium(II).

  • Add the ionic liquid to the vial.

  • Seal the vial and stir the mixture at 55 °C for 3 hours.

  • After the reaction, cool the mixture to room temperature.

  • Partition the mixture between 5 mL of water and 5 mL of pentane.

  • Separate the aqueous phase and extract it with two additional 5 mL portions of pentane.

  • Combine all the organic phases and wash with brine.

  • Dry the combined organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction, starting from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd_II Pd(II)Cl₂(PPh₃)₂ (Precatalyst) Pd_0 Pd(0)(PPh₃)₂ (Active Catalyst) Pd_II->Pd_0 Reduction (e.g., by alkyne/base) OxAdd Oxidative Addition Ar-Pd(II)-X(PPh₃)₂ Pd_0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-C≡CR(PPh₃)₂ OxAdd->Transmetal + Cu-C≡CR Product Ar-C≡C-R (Product) Transmetal->Product Reductive Elimination Product->Pd_0 - Ar-C≡CR Cu_I Cu(I)X Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + Cu(I)X, Base - HX Cu_Acetylide->Transmetal

Caption: Catalytic cycle of the Sonogashira reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing a Sonogashira reaction in a research laboratory setting.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl/Vinyl Halide - Terminal Alkyne - PdCl₂(PPh₃)₂ - CuI - Base - Solvent Start->Reagents Reaction Stir at specified Temperature & Time Reagents->Reaction Monitoring Monitor Reaction (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a Sonogashira coupling experiment.

References

Application Notes and Protocols for the Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Dichlorobis(ethylenediamine)cobalt(III) chloride, with the chemical formula [CoCl₂(en)₂]Cl, is a coordination compound that serves as a valuable precursor in the synthesis of other cobalt(III) complexes and as a classic example for studying geometric isomerism and reaction kinetics in inorganic chemistry.[1][2] This salt consists of a central cobalt(III) ion octahedrally coordinated to two bidentate ethylenediamine (B42938) ligands and two chloride ligands in a trans configuration.[1] The complex is a diamagnetic, green crystalline solid that is soluble in water.[3] This document provides a detailed, step-by-step protocol for the synthesis of trans-[CoCl₂(en)₂]Cl, along with its characterization and relevant quantitative data.

Data Presentation

Reactant and Reaction Condition Summary

The following table summarizes the typical quantities of reactants and the key conditions for the synthesis of trans-[CoCl₂(en)₂]Cl based on established laboratory procedures.[2][4][5]

ParameterValueReference
Reactants
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)300 mg - 4.00 g[2][4]
10% Ethylenediamine (en) solution1 mL - 16 mL[2][4]
30% Hydrogen peroxide (H₂O₂)0.300 mL[2]
7.5% Hydrogen peroxide (H₂O₂)5 mL[4]
Concentrated Hydrochloric acid (HCl)0.600 mL - 12 mL[2][5]
Reaction Conditions
Reaction TemperatureBoiling water bath / Hotplate[2][4]
Reaction TimeVaries (until crystallization)[5]
Product
Typical Yield31% - 75%[1][6]
Physical and Spectroscopic Properties

The key physical and spectroscopic data for the characterization of trans-[CoCl₂(en)₂]Cl are presented below.

PropertyValueReference
Physical Properties
AppearanceGreen solid[3]
Molar Mass285.49 g/mol [7]
Melting PointDecomposes[3]
Solubility in waterGood[3]
Spectroscopic Data (UV-Vis)
λmax 1~618 nm[2][8]
Molar Extinction Coefficient (ε) at λmax 137.00 M⁻¹cm⁻¹[9]
λmax 2~455 nm[1]
λmax 3~400 nm[1]

Experimental Protocols

Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride

This protocol is a synthesized procedure based on multiple reliable sources.[2][4][5]

1. Reaction Setup:

  • In a fume hood, dissolve 4.00 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 32 mL of deionized water in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.[4]

  • While stirring, slowly add 16 mL of a 10% (v/v) aqueous solution of ethylenediamine in 2-3 mL portions, allowing approximately 2 minutes between each addition.[4]

  • Continue stirring the mixture for an additional 10 minutes after the final addition of ethylenediamine.

2. Oxidation of Cobalt(II) to Cobalt(III):

  • In 1 mL portions, add 5 mL of a 7.5% (v/v) hydrogen peroxide solution to the reaction mixture.[4]

  • Stir the resulting solution for 15 minutes. The color of the solution should change, indicating the oxidation of Co(II) to Co(III).[6]

3. Formation and Isolation of the Product:

  • Slowly and carefully add 10 mL of concentrated hydrochloric acid to the reaction mixture.[4]

  • Place the flask on a hotplate and, with continuous stirring, bring the mixture to a boil.

  • Concentrate the solution by boiling until the volume is reduced to approximately 10 mL. A slurry of green crystals should become apparent.[4][5] To avoid spattering, reduce the heat as the final volume is approached.[4]

  • Remove the flask from the hotplate and allow it to cool to room temperature.

  • Further cool the mixture in an ice-water bath to maximize crystal formation.

4. Purification and Drying:

  • Collect the green crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with two small portions of cold methanol, followed by two small portions of cold diethyl ether to remove any residual acid and water.

  • Transfer the purified crystals to a watch glass and allow them to air-dry completely. Alternatively, the product can be dried in a desiccator.

  • Weigh the dried product and calculate the percentage yield.

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Product Isolation and Purification CoCl2 Dissolve CoCl₂·6H₂O in Water Add_en Add Ethylenediamine Solution CoCl2->Add_en Stir Oxidation Oxidize with H₂O₂ Add_en->Oxidation Stir Add_HCl Add Concentrated HCl Oxidation->Add_HCl Stir Concentrate Boil to Concentrate Add_HCl->Concentrate Cooling Cool to Room Temp & Ice Bath Concentrate->Cooling Filtration Suction Filtration Cooling->Filtration Washing Wash with Methanol & Ether Filtration->Washing Drying Air Dry or Desiccate Washing->Drying Product trans-[CoCl₂(en)₂]Cl (Green Crystals) Drying->Product

Caption: Workflow for the synthesis of trans-[CoCl₂(en)₂]Cl.

References

Application Notes and Protocols for Dichlorobis-Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dichlorobis(phosphine)palladium(II) complexes as catalysts in a variety of cross-coupling reactions critical to organic synthesis and drug development. Detailed protocols for key reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, are presented along with typical catalyst loading and reaction conditions.

Introduction to this compound-Mediated Reactions

This compound(phosphine)palladium(II) complexes are versatile and widely used pre-catalysts in organic synthesis. These air-stable, solid compounds are easily handled and stored, making them convenient for a broad range of applications. Upon reaction, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species, which then participates in the catalytic cycle of cross-coupling reactions. The choice of phosphine (B1218219) ligand, such as triphenylphosphine, tricyclohexylphosphine, or more specialized ligands like XPhos, can significantly influence the catalyst's stability, activity, and selectivity.[1][2] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3][4][5]

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical quantitative data for catalyst loading and reaction conditions for various this compound-mediated cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling
ParameterThis compound(triphenylphosphine)palladium(II)This compound(XPhos)palladium(II)This compound(tricyclohexylphosphine)palladium(II)
Catalyst Loading (mol%) 1–5[6]1[2]1-2
Substrates Aryl halides, boronic acids[6]Aryl/vinyl sulfonates/halides, various boron species[2][7]Heteroaryl chlorides, arylboronic acids[8]
Base Na₂CO₃, K₃PO₄[6]K₂CO₃K₂CO₃[8]
Solvent Toluene (B28343), THF[6]n-BuOH/H₂O[2]Toluene/H₂O
Temperature (°C) 80–110 (reflux)[6]110 (microwave)[2]90 (reflux)[8]
Reaction Time 12–24 hours[6]30 minutes[2]5 hours[8]
Table 2: Heck Coupling
ParameterThis compound(triphenylphosphine)palladium(II)This compound(aminophosphine)palladium(II)
Catalyst Loading (mol%) 2[9]0.05[10]
Substrates Aryl iodide, n-butyl acrylate[9]Aryl bromides, olefins[10][11]
Base Diisopropylethylamine[9]K₂CO₃
Solvent Deionized water[9]DMF[10]
Temperature (°C) 70[9]100[10][11]
Reaction Time 48 hours[9]Not specified
Additive Thermoresponsive copolymer[9]Tetrabutylammonium bromide[11]
Table 3: Sonogashira Coupling
ParameterThis compound(triphenylphosphine)palladium(II)This compound(benzonitrile)palladium(II)
Catalyst Loading (mol%) 2[12]1[9]
Co-catalyst (mol%) Copper(I) iodide (2.1)[12]Copper(I) iodide (2.0)[9]
Substrates Iodobenzene, ethynylbenzene[12]Aryl iodide, terminal alkyne[9]
Base Triethylamine[12]1,8-Diazabicycloundec-7-ene (DBU)[9]
Solvent Anhydrous THF[12]Anhydrous toluene[9]
Temperature (°C) Room Temperature[12]80[9]
Reaction Time 1.5 hours[12]18 hours[9]
Table 4: Stille Coupling
ParameterThis compound(benzonitrile)palladium(II)
Catalyst Loading (mol%) 1–5[13]
Ligand Phosphine ligand (e.g., XPhos) (2-10 mol%)[13][14]
Substrates Aryl halides, organostannanes[13]
Solvent Anhydrous and degassed toluene, dioxane, or DMF[13]
Temperature (°C) 80–110[13]
Reaction Time Monitored by TLC or GC-MS[13]
Additive Copper(I) salts (optional)[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative example for the coupling of an aryl halide with a boronic acid using this compound(triphenylphosphine)palladium(II).

Materials:

  • This compound(triphenylphosphine)palladium(II)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene and water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add this compound(triphenylphosphine)palladium(II) (1-5 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Coupling

This protocol describes a typical Heck coupling reaction between an aryl iodide and an acrylate (B77674).

Materials:

  • This compound(triphenylphosphine)palladium(II) or another suitable this compound catalyst

  • Aryl iodide (1.0 equiv)

  • n-Butyl acrylate (2.0 equiv)[9]

  • Diisopropylethylamine (2.0 equiv)[9]

  • Deionized water[9]

  • Screw-capped test tube

Procedure:

  • In a screw-capped test tube, dissolve the aryl iodide, n-butyl acrylate, palladium catalyst (2.0 mol%), and diisopropylethylamine in deionized water.[9]

  • Seal the tube and heat the mixture to 70 °C with vigorous stirring for 48 hours.[9]

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • This compound(benzonitrile)palladium(II) chloride

  • Copper(I) iodide

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)[9]

  • 1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)[9]

  • Anhydrous toluene[9]

  • Dry Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound(benzonitrile)palladium(II) chloride (1.0 mol%), copper(I) iodide (2.0 mol%), and the aryl iodide.[9]

  • Add anhydrous toluene via syringe, followed by the terminal alkyne and DBU.[9]

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 18 hours.[9]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 4: General Procedure for Stille Coupling

This protocol describes a general method for the coupling of an aryl halide with an organostannane.

Materials:

  • Bis(benzonitrile)palladium(II) chloride

  • Phosphine ligand (e.g., XPhos)

  • Aryl halide (1.0 equivalent)

  • Organostannane (1.1-1.5 equivalents)[13]

  • Anhydrous, degassed solvent (e.g., toluene)

  • Flame-dried Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bis(benzonitrile)palladium(II) chloride (1-5 mol%) and the phosphine ligand (2-10 mol%).[13]

  • Add the anhydrous, degassed solvent.

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the palladium-phosphine complex.[13]

  • Add the aryl halide to the reaction mixture.[13]

  • Add the organostannane to the reaction mixture via syringe.[13]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.[13]

  • Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) and stir vigorously for 1-2 hours to precipitate tin salts.[13]

  • Filter the mixture through a pad of celite, washing with an organic solvent.[13]

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizations

Experimental_Workflow_for_Cross_Coupling reagents Reagents & Catalyst (Aryl Halide, Coupling Partner, Base, this compound-Pd(II)) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup 1. Combine reaction Heating & Stirring setup->reaction 2. Initiate monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring 3. Track Progress monitoring->reaction Continue if incomplete workup Workup (Quenching, Extraction, Washing, Drying) monitoring->workup 4. Proceed upon completion purification Purification (Column Chromatography) workup->purification 5. Isolate product Final Product purification->product 6. Obtain Pure Compound

Caption: A generalized experimental workflow for this compound-mediated cross-coupling reactions.

Drug_Discovery_Process target Target Identification & Validation hit_gen Hit Generation (Screening, etc.) target->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt synthesis Chemical Synthesis (e.g., this compound-mediated Cross-Coupling) lead_opt->synthesis Iterative Design & Synthesis preclinical Preclinical Development lead_opt->preclinical synthesis->lead_opt clinical Clinical Trials preclinical->clinical

Caption: The role of chemical synthesis in the drug discovery and development pipeline.

References

Application Notes and Protocols for the Use of Dichlorobis Complexes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dichlorobis complexes as catalysts in asymmetric synthesis. The focus is on providing practical information for researchers in organic synthesis and drug development, with an emphasis on asymmetric hydrogenation reactions.

This compound(phosphine)ruthenium(II) Complexes for Asymmetric Hydrogenation

Chiral this compound(phosphine)ruthenium(II) complexes are highly effective catalysts for the enantioselective hydrogenation of a wide range of prochiral substrates, including olefins, ketones, and imines. Among the most successful ligands for these catalysts is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), which, when complexed with ruthenium(II), forms a stable and highly selective catalyst.

Application Note: Asymmetric Hydrogenation of Allylic Alcohols

The asymmetric hydrogenation of allylic alcohols is a key transformation in the synthesis of chiral building blocks for natural products and pharmaceuticals. This compound((S)-BINAP)ruthenium(II) and its derivatives are particularly adept at this reaction, providing high yields and excellent enantioselectivities. A prominent example is the hydrogenation of geraniol (B1671447) to (R)-citronellol, a valuable fragrance and intermediate.

Table 1: Asymmetric Hydrogenation of Geraniol and Nerol using Ru-BINAP Catalysts

EntrySubstrateCatalystSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
1GeraniolRuCl₂[(R)-BINAP]₂[N(C₂H₅)₃]Ethanol/Dichloromethane (6:1)4024904793 (S)[1]
2GeraniolRu(OAc)₂[(R)-BINAP]95% aq. Methanol (B129727)1002089796 (S)[1]
3NerolRu(OAc)₂[(S)-BINAP]Methanol425120>9998 (R)[1]
Experimental Protocols

Protocol 1: Synthesis of this compound((R)-BINAP)ruthenium(II) Complex

This protocol describes a common method for the preparation of the RuCl₂(R-BINAP) catalyst.

Materials:

  • [RuCl₂(benzene)]₂ (Benzeneruthenium(II) chloride dimer)

  • (R)-(+)-BINAP

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Toluene (B28343)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(benzene)]₂ (1.0 g, 2.0 mmol) and (R)-(+)-BINAP (2.5 g, 4.0 mmol) in anhydrous, degassed toluene (50 mL).

  • Heat the mixture to reflux for 4 hours. The solution will turn from orange to a dark red-brown.

  • Allow the solution to cool to room temperature, during which a precipitate will form.

  • Filter the precipitate under an inert atmosphere, wash with cold toluene (2 x 10 mL) and then with hexane (B92381) (2 x 10 mL).

  • Dry the resulting solid under vacuum to yield the this compound((R)-BINAP)ruthenium(II) complex as a stable, air-tolerant solid.

Protocol 2: Asymmetric Hydrogenation of Geraniol

This protocol details the asymmetric hydrogenation of geraniol to (S)-citronellol using a pre-formed Ru(OAc)₂[(R)-BINAP] catalyst.

Materials:

  • Ru(OAc)₂[(R)-BINAP]

  • Geraniol

  • Methanol (95%, aqueous)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glass liner for an autoclave, dissolve Ru(OAc)₂[(R)-BINAP] (17 mg, 0.02 mmol) in 95% aqueous methanol (10 mL).

  • Add geraniol (1.54 g, 10 mmol) to the solution.

  • Place the glass liner in a stainless-steel autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 100 atm with hydrogen gas.

  • Stir the reaction mixture at 20°C for 8 hours.

  • After the reaction, carefully release the pressure and remove the reaction mixture.

  • The solvent is removed under reduced pressure, and the residue can be purified by distillation or column chromatography to yield (S)-citronellol.

Catalytic Cycle and Workflow

The asymmetric hydrogenation of ketones and olefins by Ru-BINAP complexes is proposed to proceed through a metal-ligand bifunctional mechanism. The catalytic cycle involves the coordination of the substrate, followed by the concerted transfer of a hydride from the metal and a proton from the ligand to the substrate.

Catalytic_Cycle_Ru_BINAP cluster_main Catalytic Cycle cluster_workflow Experimental Workflow Precatalyst [RuCl₂(R-BINAP)] Active_Catalyst [RuH(R-BINAP)]⁺ Precatalyst->Active_Catalyst H₂, Base Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Substrate Transition_State Six-membered Transition State Substrate_Coordination->Transition_State Hydride and Proton Transfer Product_Release Product Release Transition_State->Product_Release Product_Release->Active_Catalyst Regeneration Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup in Autoclave Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction Reaction_Setup->Hydrogenation Workup Work-up and Purification Hydrogenation->Workup Analysis Analysis (Yield, ee) Workup->Analysis End End Analysis->End

Caption: Catalytic cycle and experimental workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Chiral this compound(cyclopentadienyl)titanium Complexes in Asymmetric Synthesis

Chiral this compound(cyclopentadienyl)titanium complexes, particularly ansa-titanocenes, are another class of this compound complexes utilized in asymmetric synthesis. These catalysts are often generated in situ to form active Ti(III) hydride species, which can mediate enantioselective hydrogenations and other carbon-carbon bond-forming reactions.

Application Note: Enantioselective Hydrogenation of Alkenes

Chiral ansa-titanocene dichlorides, such as (R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride, are effective catalysts for the asymmetric hydrogenation of prochiral alkenes. These reactions typically require activation of the precatalyst with a reducing agent like butyllithium (B86547) (n-BuLi) to generate the active Ti(III) species.

Table 2: Enantioselective Hydrogenation of Prochiral Alkenes with Chiral Titanocene (B72419) Catalysts

EntrySubstrateChiral Titanocene CatalystYield (%)ee (%)Reference
12-Phenyl-1-butene(R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride>9595[2]
22-Phenyl-1-buteneChiral menthyl-Cp titanocene-moderate[2]
32-(α-Naphthyl)-1-buteneVarious chiral titanocenes-4-69[2]
Experimental Protocol

Protocol 3: General Procedure for Enantioselective Hydrogenation using a Chiral Titanocene Catalyst

This protocol provides a general outline for the asymmetric hydrogenation of an alkene using an in situ generated chiral titanocene catalyst.

Materials:

  • Chiral ansa-titanocene dichloride (e.g., (R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride)

  • Prochiral alkene (e.g., 2-phenyl-1-butene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral ansa-titanocene dichloride (0.1 mmol) in anhydrous, deoxygenated THF (20 mL).

  • Cool the solution to -78°C and add n-BuLi (0.2 mmol) dropwise. The solution typically changes color, indicating the reduction of Ti(IV) to Ti(III).

  • Stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

  • In a separate flask, dissolve the prochiral alkene (10 mmol) in anhydrous, deoxygenated THF (10 mL).

  • Transfer the catalyst solution and the substrate solution to an autoclave under an inert atmosphere.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction at the desired temperature (e.g., 25-60°C) until the reaction is complete (monitored by GC or TLC).

  • After completion, carefully vent the autoclave and quench the reaction with methanol.

  • The mixture is filtered through a pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The product is then purified by column chromatography or distillation.

Logical Relationship Diagram

The generation and action of the chiral titanocene catalyst follow a logical progression from the stable precatalyst to the active species that performs the asymmetric transformation.

Titanocene_Logic Precatalyst Chiral ansa-Titanocene Dichloride (Ti(IV)) Activation Reduction (e.g., with n-BuLi) Precatalyst->Activation Active_Catalyst Chiral Titanocene Hydride (Ti(III)) Activation->Active_Catalyst Asymmetric_Reaction Asymmetric Hydrogenation of Prochiral Alkene Active_Catalyst->Asymmetric_Reaction Product Chiral Alkane Asymmetric_Reaction->Product

Caption: Logical workflow for asymmetric hydrogenation using a chiral titanocene catalyst.

References

Application Notes and Protocols for the Immobilization of Dichlorobis Catalysts on Solid Supports for Enhanced Reusability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immobilization of homogeneous dichlorobis catalysts, particularly those of palladium and platinum, onto solid supports represents a significant advancement in sustainable chemical synthesis. This strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, most notably the ease of separation and the potential for multiple reuse cycles. This document provides detailed protocols for the immobilization of this compound catalysts on common solid supports such as silica (B1680970) and magnetic nanoparticles. It further outlines procedures for catalyst characterization, evaluation of catalytic performance in cross-coupling reactions, and assessment of catalyst reusability and metal leaching.

Introduction

Homogeneous this compound catalysts, such as this compound(triphenylphosphine)palladium(II) (PdCl₂PPh₃)₂), are pivotal in a myriad of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental to pharmaceutical and fine chemical synthesis.[1][2] Despite their efficacy, the use of these catalysts in large-scale applications is often hampered by challenges related to their separation from the reaction mixture and the prohibitive cost of the precious metals they contain.

Immobilizing these catalysts on insoluble solid supports offers a viable solution to these challenges. This approach facilitates straightforward catalyst recovery through simple filtration or magnetic separation, enabling their reuse over multiple reaction cycles.[3] Furthermore, immobilization can enhance catalyst stability and, in some cases, modulate its activity and selectivity.[4] Key considerations in the development of such heterogeneous catalysts include the choice of the solid support, the method of catalyst attachment, and the rigorous evaluation of catalyst performance, including its propensity for metal leaching.[5][6][7]

This application note details the methodologies for the preparation, characterization, and application of immobilized this compound catalysts, with a focus on providing practical, step-by-step protocols for researchers in the field.

Overview of Immobilization Strategies

The selection of the solid support and the immobilization technique is critical to the performance of the final catalytic system.

Solid Supports:

  • Silica (SiO₂): Widely used due to its high surface area, thermal and mechanical stability, and well-defined surface chemistry allowing for functionalization.[8]

  • Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂): These core-shell structures offer the significant advantage of easy separation from the reaction mixture using an external magnetic field, simplifying the recycling process.[3]

  • Polymers: Supports like polyvinylpyridine can also be employed to anchor palladium nanoparticles, offering high recyclability.[9]

Immobilization Techniques:

  • Covalent Grafting: This involves the formation of a stable chemical bond between the catalyst or its ligand and a functionalized support. This method is generally preferred as it minimizes catalyst leaching.

  • Adsorption/Incipient Wetness Impregnation: A simpler method where the support is treated with a solution of the catalyst, which is then physically adsorbed onto the surface.

Experimental Protocols

Protocol 1: Immobilization of this compound(triphenylphosphine)palladium(II) on Amine-Functionalized Silica Gel

This protocol describes the covalent attachment of a this compound(phosphine)palladium complex to a silica support functionalized with amine groups.

Materials:

Procedure:

  • Activation of Silica Gel:

    • Add 10 g of silica gel to a 250 mL round-bottom flask.

    • Heat at 150°C under vacuum for 4 hours to remove adsorbed water.

    • Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Functionalization of Silica (SiO₂-NH₂):

    • To the flask containing the activated silica, add 100 mL of dry toluene.

    • Add 5.0 mL of APTES dropwise while stirring.

    • Reflux the mixture under an inert atmosphere for 24 hours.

    • Cool the mixture to room temperature and filter the functionalized silica.

    • Wash the silica sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and diethyl ether (2 x 50 mL).

    • Dry the amine-functionalized silica (SiO₂-NH₂) under vacuum at 80°C for 6 hours.

  • Immobilization of Palladium Complex:

    • In a 100 mL round-bottom flask, suspend 5.0 g of the dried SiO₂-NH₂ in 50 mL of ethanol.

    • In a separate flask, dissolve 0.5 g of this compound(triphenylphosphine)palladium(II) in 20 mL of ethanol.

    • Add the palladium complex solution to the silica suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the resulting pale-yellow solid.

    • Wash thoroughly with ethanol to remove any unreacted palladium complex.

    • Dry the final catalyst (SiO₂-NH₂-PdCl₂(PPh₃)₂) under vacuum at 60°C overnight.

Protocol 2: Characterization of the Immobilized Catalyst

Techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the functionalization of the silica support and the presence of the phosphine (B1218219) ligands.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the palladium loading on the support.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the oxidation state of the palladium species.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology and dispersion of the catalyst on the support.

Protocol 3: Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Immobilized palladium catalyst

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1:1 Ethanol/Water)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask, add the immobilized palladium catalyst (e.g., 50 mg, with a known Pd loading to correspond to a specific mol%).

  • Add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent mixture (10 mL).

  • Add the internal standard.

  • Heat the reaction mixture at 80°C with stirring for the desired reaction time (e.g., 3-12 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Protocol 4: Catalyst Reusability and Leaching Test

Procedure:

  • Catalyst Recovery:

    • After the first catalytic run, separate the solid catalyst from the reaction mixture by filtration (for silica-supported) or by using an external magnet (for magnetic nanoparticle-supported).

    • Wash the recovered catalyst with the reaction solvent (e.g., ethanol/water) and then with a solvent like diethyl ether to facilitate drying.

    • Dry the catalyst under vacuum.

  • Reusability Test:

    • Use the recovered catalyst for a subsequent catalytic run under the same reaction conditions as Protocol 3.3.

    • Repeat this cycle for several runs (e.g., 5-10 times) and measure the product yield in each run to assess the catalyst's stability and performance over time.

  • Leaching Test (Hot Filtration Test):

    • Set up a Suzuki-Miyaura reaction as described in Protocol 3.3.

    • After the reaction has proceeded to approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.

    • Allow the filtrate to continue reacting under the same conditions for the remainder of the reaction time.

    • Monitor the filtrate for any further increase in product formation. A significant increase indicates that active palladium species have leached from the support into the solution.

    • For a quantitative measure, the palladium content in the filtrate can be determined using ICP-MS.[6]

Data Presentation

The performance of different immobilized this compound catalysts can be compared by summarizing key quantitative data in tables.

Table 1: Comparison of Catalyst Loading and Performance in Suzuki-Miyaura Coupling

Catalyst IDSolid SupportImmobilization MethodPd Loading (mmol/g)Reaction Time (h)Yield (%) [Run 1]Yield (%) [Run 3]Yield (%) [Run 5]
Cat-01 Silica GelCovalent Grafting0.156989592
Cat-02 Fe₃O₄@SiO₂Covalent Grafting0.215999794
Cat-03 Silica GelAdsorption0.128958570

Table 2: Leaching Analysis of Immobilized Catalysts

Catalyst IDSupportPd Leaching (ppm in product solution) - Run 1Pd Leaching (ppm in product solution) - Run 3
Cat-01 Silica Gel< 1.0< 1.5
Cat-02 Fe₃O₄@SiO₂< 0.8< 1.2
Cat-03 Silica Gel5.28.5

Visualizations

Workflow for Immobilization and Reuse of this compound Catalysts

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction & Reuse support Solid Support (e.g., Silica) activation Activation (Heating under vacuum) support->activation functionalization Functionalization (e.g., with APTES) activation->functionalization immobilization Immobilization (Stirring at RT) functionalization->immobilization complex This compound Catalyst Solution complex->immobilization washing_drying Washing & Drying immobilization->washing_drying het_catalyst Immobilized Catalyst washing_drying->het_catalyst reaction Catalytic Reaction (e.g., Suzuki Coupling) het_catalyst->reaction separation Catalyst Separation (Filtration/Magnetic) reaction->separation product Product separation->product reuse Reuse Cycle separation->reuse reuse->reaction Recycled Catalyst

Caption: Workflow for the preparation and recycling of an immobilized this compound catalyst.

Catalytic Cycle of a Heterogenized Palladium Catalyst in Suzuki-Miyaura Coupling

G pd0 Pd(0)-L (on support) pd_aryl Ar-Pd(II)-X-L (on support) pd0->pd_aryl Oxidative Addition (Ar-X) leached_pd Leached Pd(0)/Pd(II) (in solution) pd0->leached_pd Leaching pd_trans Ar-Pd(II)-Ar'-L (on support) pd_aryl->pd_trans Transmetalation (Ar'B(OH)₂) pd_aryl->leached_pd Leaching pd_trans->pd0 Reductive Elimination (Ar-Ar') leached_pd->pd0 Redeposition

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling with a supported Pd catalyst.

Conclusion

The immobilization of this compound catalysts on solid supports is a robust strategy to enhance their practical utility in organic synthesis. The protocols outlined in this application note provide a foundation for researchers to develop and evaluate their own heterogeneous catalytic systems. By carefully selecting the support and immobilization method, and by rigorously assessing performance metrics such as activity, reusability, and leaching, it is possible to design highly efficient and sustainable catalysts for a wide range of chemical transformations. This approach not only addresses economic and environmental concerns but also opens new avenues for catalyst design and application in both academic and industrial settings.

References

Application Notes and Protocols for Dichlorobis Compounds in Catalytic C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of selected dichlorobis compounds as catalysts in C-H activation reactions. The information is intended to guide researchers in developing novel synthetic methodologies for applications in drug discovery and materials science.

This compound(p-cymene)ruthenium(II) Dimer ([RuCl₂(p-cymene)]₂)

Application Notes:

This compound(p-cymene)ruthenium(II) dimer is a versatile and widely used precatalyst for a variety of C-H activation/functionalization reactions.[1][2] It is particularly effective in promoting the direct arylation and alkenylation of arenes and heteroarenes, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized substrates.[1][3][4] The catalytic system often employs additives such as silver salts (e.g., AgSbF₆) to generate a more active cationic ruthenium species, and an oxidant (e.g., Cu(OAc)₂·H₂O) to regenerate the catalyst.[1] The reactions are typically directed by a coordinating group on the substrate, enabling high regioselectivity. A commonly proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway.[5]

Quantitative Data:

The following table summarizes the yields for the this compound(p-cymene)ruthenium(II) dimer catalyzed alkenylation of various aromatic ketones with substituted acrylates and styrenes.[1]

EntryAromatic KetoneAlkeneProductYield (%)
1AcetophenoneMethyl acrylate (B77674)(E)-Methyl 3-(2-acetylphenyl)acrylate86
24'-FluoroacetophenoneMethyl acrylate(E)-Methyl 3-(2-acetyl-5-fluorophenyl)acrylate89
3Methyl 4-acetylbenzoateMethyl acrylate(E)-Methyl 3-(2-acetyl-4-(methoxycarbonyl)phenyl)acrylate85
4PropiophenoneStyrene(E)-1-(2-(2-phenylvinyl)phenyl)propan-1-one75
5Cyclohexyl(phenyl)methanoneStyrene(E)-(2-(2-phenylvinyl)phenyl)(cyclohexyl)methanone83

Experimental Protocols:

Protocol 1: Ruthenium-Catalyzed Oxidative Alkenylation of N-m-tolylacetamide [1]

Materials:

  • N-m-tolylacetamide

  • [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • KPF₆ (20 mol%)

  • Cu(OAc)₂·H₂O (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Water (distilled)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous NH₄Cl

  • 25% aqueous NH₃

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel

Procedure:

  • A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is flushed with nitrogen.

  • The flask is charged with N-m-tolylacetamide (5.00 g, 33.5 mmol), [RuCl₂(p-cymene)]₂ (513 mg, 0.84 mmol), KPF₆ (1.233 g, 6.70 mmol), Cu(OAc)₂·H₂O (6.690 g, 33.5 mmol), and water (100 mL).

  • The reaction mixture is stirred for 10 minutes at ambient temperature.

  • Ethyl acrylate (3.6 mL, 33.86 mmol) is added via syringe, and the mixture is stirred for an additional 15 minutes at ambient temperature.

  • The reaction mixture is then vigorously stirred and heated in an oil bath at 105 °C. The color of the reaction mixture changes from deep-green to red-brown after 30 minutes and becomes dark after an additional 2 hours.

  • After 16 hours of stirring at 105 °C, a second portion of ethyl acrylate (1.8 mL, 16.95 mmol) is added, and the mixture is stirred for an additional 10 hours.

  • After cooling to ambient temperature, the reaction mixture is diluted with EtOAc (250 mL).

  • Saturated aqueous NH₄Cl (120 mL) and 25% aqueous NH₃ (120 mL) are added, and the resulting mixture is vigorously stirred for 10 minutes.

  • The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: n-hexane/EtOAc/CH₂Cl₂) to afford the desired product, ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate.

Catalytic Cycle:

G Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Ru Active Cationic Ru(II) Species [Ru(p-cymene)(OAc)]⁺ Ru_precatalyst->Active_Ru  - 2Cl⁻ + 2OAc⁻ Substrate_complex Substrate Coordination Active_Ru->Substrate_complex + Substrate-DG CMD_step Concerted Metalation-Deprotonation (CMD) (C-H Activation) Substrate_complex->CMD_step Ruthenacycle Ruthenacycle Intermediate CMD_step->Ruthenacycle - AcOH Oxidative_addition Oxidative Addition of Coupling Partner Ruthenacycle->Oxidative_addition Ru_IV_intermediate Ru(IV) Intermediate Oxidative_addition->Ru_IV_intermediate + Coupling Partner Reductive_elimination Reductive Elimination Ru_IV_intermediate->Reductive_elimination Product_release Product Release Reductive_elimination->Product_release - Product Product_release->Active_Ru Regeneration

Caption: Proposed CMD catalytic cycle for Ru-catalyzed C-H activation.

This compound(tricyclohexylphosphine)palladium(II) (PdCl₂(PCy₃)₂)

Application Notes:

This compound(tricyclohexylphosphine)palladium(II) is a stable, air- and moisture-tolerant precatalyst commonly used in a variety of palladium-catalyzed cross-coupling reactions, including those involving C-H activation.[6] The bulky and electron-rich tricyclohexylphosphine (B42057) ligands facilitate the oxidative addition step and stabilize the active Pd(0) species, which is typically generated in situ. While widely employed in reactions like Suzuki and Heck couplings, its specific application in directed C-H activation is also an area of active research.[6] The catalytic cycle for C-H activation often proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold.

Quantitative Data and Experimental Protocols:

Detailed experimental protocols and comprehensive quantitative data tables for the specific use of this compound(tricyclohexylphosphine)palladium(II) in catalytic C-H activation are still emerging in the literature. Researchers are encouraged to adapt general protocols for palladium-catalyzed C-H activation, with catalyst screening and optimization of reaction conditions being crucial for success.

Catalytic Cycle:

G Pd_II_precatalyst PdCl₂(PCy₃)₂ Active_Pd_II Active Pd(II) Species Pd_II_precatalyst->Active_Pd_II Activation CH_Activation C-H Activation (CMD or Electrophilic Palladation) Active_Pd_II->CH_Activation + Substrate-DG Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Coupling Reaction with Coupling Partner Palladacycle->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Pd_0 Pd(0) Species Reductive_Elimination->Pd_0 - Product Oxidation Oxidation Pd_0->Oxidation Oxidation->Active_Pd_II + Oxidant G Cp2TiCl2 Cp₂TiCl₂ (Ti(IV)) Cp2TiCl Cp₂TiCl (Ti(III)) Cp2TiCl2->Cp2TiCl Reduction (e.g., photoredox, Zn) SET_to_Substrate Single-Electron Transfer (SET) to Substrate/Precursor Cp2TiCl->SET_to_Substrate SET_to_Substrate->Cp2TiCl2 Oxidation Radical_Intermediate Substrate Radical SET_to_Substrate->Radical_Intermediate HAT Hydrogen Atom Transfer (HAT) from C-H bond Radical_Intermediate->HAT + R-H Functionalized_Radical Functionalized Radical HAT->Functionalized_Radical Radical_Coupling Radical Coupling/ Further Reaction Functionalized_Radical->Radical_Coupling Product Product Radical_Coupling->Product

References

Application of Dichlorobis Complexes in Photoredox Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and efficient pathways for a wide range of chemical transformations. While tris-chelated ruthenium and iridium complexes have historically dominated this area, there is a growing interest in the application of dichlorobis complexes, such as cis-dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]), as versatile and cost-effective photocatalysts. These complexes, possessing a [M(L)₂Cl₂] coordination sphere, offer distinct photophysical and electrochemical properties that can be harnessed for various synthetic applications, including C-C bond formation, C-H functionalization, and polymerization reactions.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound complexes in photoredox catalysis.

I. Overview of this compound Complexes in Photoredox Catalysis

This compound complexes, particularly of ruthenium and iridium with diimine ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), serve as robust photocatalysts. The presence of two chloride ligands in the primary coordination sphere influences the electronic properties and stability of the complex, offering an alternative to the more common tris-bipyridyl counterparts. While often used as precursors for other catalysts, these this compound species are themselves competent photoredox catalysts for specific transformations.

One notable application is in the photocatalytic oxidation of thioethers. For instance, a derivative of cis-[Ru(bpy)₂Cl₂], the cis-[Ru(bipy)₂(NH═C(Me)dmpz-κ²N,N)]²⁺ complex, has demonstrated superior catalytic performance in the photooxidation of various thioethers compared to the benchmark [Ru(bpy)₃]²⁺. This highlights the potential for tuning the catalytic activity by modifying the ligand sphere of the this compound scaffold.

II. Quantitative Data Summary

The following tables summarize the key photophysical and electrochemical properties of representative this compound complexes and their performance in selected photoredox-catalyzed reactions.

Table 1: Photophysical and Electrochemical Properties of Selected this compound Complexes

Complexλ_abs (nm)λ_em (nm)E₁/₂ (ox) (V vs. SCE)E₁/₂ (red) (V vs. SCE)E* (V)Reference
cis-[Ru(bpy)₂(NH═C(Me)dmpz-κ²N,N)]²⁺455630+1.18-1.252.19[1]
cis-[Ru(bpy)₂(NH═C(Ph)dmpz-κ²N,N)]²⁺458635+1.20-1.222.18[1]
[Ru(CF₃bpy)₂(BCF)₂]440610+1.85-0.852.70[2]

Table 2: Performance of this compound Complexes in Photoredox Catalysis

Reaction TypeCatalystSubstrateProductYield (%)Time (h)Reference
Thioether Oxidationcis-[Ru(bipy)₂(NH═C(Me)dmpz-κ²N,N)]²⁺Methyl phenyl sulfideMethyl phenyl sulfoxide (B87167)>992[1]
Thioether Oxidationcis-[Ru(bipy)₂(NH═C(Ph)dmpz-κ²N,N)]²⁺Methyl phenyl sulfideMethyl phenyl sulfoxide952[1]
C-C Coupling[Ru(CF₃bpy)₂(BCF)₂]4-MethoxyphenolDimerized product8224[2]

III. Experimental Protocols

A. Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

cis-[Ru(bpy)₂Cl₂] is a common precursor and a useful photocatalyst in its own right. A general synthesis procedure is as follows:

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Acetone (B3395972)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add RuCl₃·xH₂O (1.0 g), 2,2'-bipyridine (1.2 g), and LiCl (1.1 g).

  • Add DMF (7 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. The color of the solution will change over time.

  • After reflux, cool the reaction mixture to room temperature.

  • Add acetone (32 mL) to the cooled mixture to precipitate the product.

  • Cool the mixture to 0°C in an ice bath to ensure complete precipitation.

  • Filter the dark crystalline solid using a Büchner funnel.

  • Wash the solid sequentially with three portions of cold deionized water (10 mL each) and three portions of diethyl ether (10 mL each).

  • Dry the product under vacuum to obtain cis-[Ru(bpy)₂Cl₂].

B. General Protocol for Photocatalytic Thioether Oxidation

This protocol is adapted from the work of with cis-[Ru(bipy)₂(NH═C(Me)dmpz-κ²N,N)]²⁺.

Materials:

  • cis---INVALID-LINK--₂ (or other this compound catalyst)

  • Thioether substrate (e.g., methyl phenyl sulfide)

  • Acetonitrile (B52724) (MeCN), spectroscopic grade

  • Visible light source (e.g., blue LEDs, compact fluorescent lamp)

Procedure:

  • Prepare a stock solution of the photocatalyst in acetonitrile (e.g., 1 mM).

  • In a reaction vial equipped with a magnetic stir bar, add the thioether substrate (0.1 mmol).

  • Add the photocatalyst solution (e.g., 1 mol%, 0.001 mmol, 1 mL of a 1 mM solution).

  • Seal the vial and place it at a fixed distance from the visible light source.

  • Irradiate the reaction mixture with stirring at room temperature for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography if necessary.

IV. Signaling Pathways and Experimental Workflows

A. Catalytic Cycle for Thioether Photooxidation

The following diagram illustrates the proposed photoredox catalytic cycle for the oxidation of a thioether to a sulfoxide using a this compound ruthenium complex. The cycle is initiated by the photoexcitation of the ruthenium(II) catalyst to its excited state, which is a potent oxidant.

Catalytic_Cycle_Thioether_Oxidation RuII [Ru(II)L₂Cl₂] RuII_star *[Ru(II)L₂Cl₂] RuII->RuII_star hν (Visible Light) Thioether R-S-R' RuI [Ru(I)L₂Cl₂]⁻ RuII_star->RuI SET RuI->RuII SET O2 O₂ O2_minus O₂⁻ Sulfoxide R-S(O)-R' Thioether_radical [R-S-R']⁺ Thioether_radical->Sulfoxide + O₂⁻, - O Experimental_Workflow start Start prep Prepare Stock Solutions (Catalyst, Reagents) start->prep setup Reaction Setup (Vial, Stir Bar, Septum) prep->setup add_reagents Add Substrates and Solvent setup->add_reagents degas Degas Reaction Mixture (e.g., N₂ sparging) add_reagents->degas add_catalyst Add Photocatalyst Solution degas->add_catalyst irradiate Irradiate with Visible Light (Stirring, Room Temp.) add_catalyst->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor monitor->irradiate Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Dichlorobis-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorobis-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

Low or no product yield is a frequent challenge in cross-coupling reactions. The following section provides a systematic approach to identifying and addressing the root cause of this issue.

Issue 1: Low to No Product Yield

There are several potential reasons for a cross-coupling reaction to result in a low yield or fail completely. These often relate to the quality of reagents, reaction setup, or the reaction conditions themselves.

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.

    • Action: Use a fresh batch of this compound(triphenylphosphine)palladium(II) or an alternative palladium source. Ensure proper storage of the catalyst under an inert atmosphere to prevent degradation. For Pd(II) precatalysts like PdCl2(PPh3)2, in situ reduction to the active Pd(0) species is crucial.[1]

  • Degraded Reagents: The stability of coupling partners, especially organoboronic acids in Suzuki couplings, can be a significant factor.

    • Action: Use fresh, high-purity starting materials. Organoboronic acids are prone to protodeboronation, so consider using more stable derivatives like pinacol (B44631) esters.[2]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[2]

    • Action: Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][3] Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical for a successful reaction.[4]

    • Action: Systematically screen different reaction parameters. The tables below provide a starting point for optimization.

Visual Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing the cause of low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Substrates, Solvent, Base) start->check_reagents check_setup Ensure Inert Atmosphere (Degassing, N2/Ar Balloon) check_reagents->check_setup Reagents OK success Improved Yield check_reagents->success Replaced Degraded Reagents optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temperature, Ligand) check_setup->optimize_conditions Setup is Inert check_setup->success Improved Inert Conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation, etc.) optimize_conditions->side_reactions Optimization Attempted optimize_conditions->success Optimal Conditions Found side_reactions->success Side Reactions Minimized

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction has turned black, and the yield is low. What does this indicate?

A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, effectively removing it from the catalytic cycle.[3][4] This leads to a loss of catalytic activity and, consequently, a low yield.

To prevent the formation of palladium black:

  • Ensure Rigorous Anaerobic Conditions: Oxygen can promote catalyst decomposition.[4]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[2]

  • Temperature Control: Excessive heat can accelerate catalyst decomposition. If the reaction is sluggish, cautiously increase the temperature, but be mindful that an optimal temperature window exists.[5]

  • Solvent Choice: The solvent can impact catalyst stability. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used and can help stabilize the catalytic species.[6]

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) and the substrates involved. The base is crucial for the catalytic cycle, while the solvent affects solubility, reaction rate, and catalyst stability.[3][7]

General Guidance:

  • Suzuki-Miyaura Coupling: A wide range of bases can be used, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being common.[8][9] A mixture of an organic solvent and water (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O) is often employed to dissolve both the organic substrates and the inorganic base.[10]

  • Heck Coupling: Organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[11] Polar aprotic solvents like DMF or NMP are typical choices.[12]

  • Sonogashira Coupling: An amine base, such as triethylamine or diisopropylamine, is commonly used, often serving as both the base and a co-solvent.[13]

The following table summarizes the effect of different bases and solvents on the yield of a model Suzuki-Miyaura reaction.

Base (2 equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O (4:1)901275
Cs₂CO₃Dioxane100892
K₃PO₄THF/H₂O (4:1)801288
NaHCO₃DME/H₂O (4:1)851665
Data synthesized from representative studies for illustrative purposes.[8][9][14]

Q3: I am observing significant amounts of homocoupling product. How can I minimize this side reaction?

Homocoupling, the dimerization of one of the coupling partners, is a common side reaction that consumes starting material and complicates purification.[2]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As oxygen can promote homocoupling, ensure your degassing procedure is thorough.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[2]

  • Controlled Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and minimize the rate of homocoupling.[3]

Q4: Can the choice of phosphine ligand affect my reaction yield?

Absolutely. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[15] The electronic and steric properties of the ligand can significantly impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[16] For less reactive substrates, such as aryl chlorides, more electron-rich and sterically bulky ligands are often required to promote the oxidative addition step.[5][17]

LigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11001268
P(t-Bu)₃2:180695
XPhos2:180698
SPhos2:180696
Illustrative data for a challenging Suzuki-Miyaura coupling.[18]

Q5: How does catalyst loading impact the reaction yield?

While it may seem intuitive to increase the catalyst loading to improve a low yield, this is not always the best approach. Higher catalyst loadings can sometimes lead to an increase in side reactions and the formation of palladium black.[12][19] It is important to find the optimal catalyst loading for your specific reaction.

Catalyst Loading (mol%)Time (h)Yield (%)
0.05195
0.1196
1198
5198
Data from a study on the effect of catalyst loading in a Suzuki-Miyaura reaction.[20] As shown, for this particular reaction, a very low catalyst loading was sufficient to achieve a high yield.

Key Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) via syringe.

  • In a separate vial, dissolve the this compound(triphenylphosphine)palladium(II) catalyst (0.02 mmol, 2 mol%) in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step might be failing. The oxidative addition is often the rate-determining step, especially for less reactive aryl chlorides.[21]

CatalyticCycle cluster_steps Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX R-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)-R' L2 PdII_RX->PdII_R_Rprime R'-M Transmetal Transmetalation PdII_R_Rprime->Pd0 R-R'

Caption: The catalytic cycle for a generic cross-coupling reaction.

References

Technical Support Center: Optimization of Dichlorobis Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for dichlorobis catalyst activity.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions using this compound catalysts.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. The catalyst may also be degraded or oxidized.[1][2]- Ensure reaction conditions are suitable for the reduction of the precatalyst.[2]- Use fresh catalyst if degradation is suspected.[1]- Maintain a proper inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]
Insufficient Catalyst Loading: The amount of catalyst is too low for complete conversion, especially with challenging substrates.[1]- Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
Catalyst Deactivation/Inhibition: Impurities in reagents or solvents (e.g., water, oxygen) can deactivate the catalyst.[2] The nitrogen atoms in some substrates (like quinoxalines) can coordinate to the palladium, inhibiting its activity.[1]- Use rigorously dried and degassed solvents and high-purity reagents.[2]- Consider ligands known to be effective for N-heterocyclic substrates (e.g., Buchwald or Josiphos-type ligands).[1]
Suboptimal Reaction Conditions: Temperature, reaction time, base, or solvent may not be optimal for the specific substrates.[1]- Systematically optimize reaction parameters. Refer to the "Optimization of Reaction Parameters" FAQ section.
Slow Reaction Rate Low Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.- Gradually increase the reaction temperature. Note that excessively high temperatures can lead to catalyst decomposition.[2][3]
Poorly Soluble Base: The chosen base may have low solubility in the reaction solvent, limiting its effectiveness.[2]- Select a base that is soluble in the chosen solvent system.
Improper Mixing: Inefficient stirring can lead to poor mass transfer and slower reaction rates.- Ensure adequate stirring speed to maintain a homogeneous reaction mixture.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]- Ensure the reaction is set up under a strict inert atmosphere.
High Catalyst Loading or Prolonged Reaction Time: These conditions can sometimes favor the formation of side products.[1]- Decrease the catalyst loading or monitor the reaction and stop it upon consumption of the starting material.[1]
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to undesired side reactions.- Ensure the correct ligand-to-palladium ratio is used. For monodentate ligands, a 2:1 ratio to palladium is common.[1]
Catalyst Deactivation During Reaction Thermal Degradation: High reaction temperatures can cause the catalyst to decompose (sintering).[2][4]- Operate at the lowest effective temperature to prolong catalyst life.[5]
Poisoning: Strong chemical interactions between impurities (e.g., sulfur, peroxides) and the catalyst's active sites can cause deactivation.[6][7]- Purify all starting materials and solvents to remove potential catalyst poisons.[5]
Fouling: Deposition of materials, such as carbonaceous deposits (coke), on the catalyst surface can block active sites.[8][9]- If coking is suspected, regeneration of the catalyst may be possible, though prevention is preferred.[8]

Frequently Asked Questions (FAQs)

Catalyst Handling and Preparation

Q1: What is a typical starting catalyst loading for reactions with this compound catalysts?

For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point. For many cross-coupling reactions involving aryl chlorides, a loading of 1-2 mol% for the palladium precatalyst is often effective.[1] The optimal loading is highly dependent on the specific reaction conditions and substrates.[1]

Q2: How should I handle and store this compound catalysts?

Many this compound palladium complexes are air-stable as solids.[10][11] However, once in solution, they can be sensitive to oxygen.[12] It is crucial to run reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[12] Store the solid catalyst in a cool, dry place, away from light.

Q3: Is it necessary to use a precatalyst, or can I generate the catalyst in situ?

While in situ formation by mixing a palladium(II) salt (like Pd(OAc)₂) with a phosphine (B1218219) ligand is possible, it can sometimes have negative effects on cross-coupling reactions due to the potential formation of inactive metal complexes and clusters.[13][14] Using well-defined preformed palladium complexes (precatalysts) often leads to more reproducible results and avoids such issues.[13][14]

Optimization of Reaction Parameters

Q4: How do I choose the optimal solvent and base?

The choice of solvent and base is critical and interdependent.[2] A base that is poorly soluble in your chosen solvent will be ineffective.[2] For many Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF with bases such as K₂CO₃ or K₃PO₄ are effective.[2] It is recommended to screen a combination of solvents and bases to find the optimal conditions for your specific reaction.

Q5: What is the effect of temperature on the reaction?

Temperature significantly impacts the reaction rate. Generally, higher temperatures lead to faster reactions. However, they can also accelerate catalyst decomposition.[3][5] A reduction in reaction temperature is often correlated with a decrease in yield and an increase in reaction time.[3] It is crucial to find an optimal temperature that provides a good reaction rate without causing significant catalyst degradation.

Q6: How does catalyst loading affect the reaction outcome?

The amount of catalyst used has a pronounced effect on its performance.[3] Increasing the catalyst loading can improve the yield, especially for less reactive substrates. However, beyond an optimal amount, increasing the catalyst concentration may not significantly improve the yield and could even lower the catalyst's performance due to the formation of inactive palladium black.[3][10] From an economic and environmental standpoint, using the minimum effective catalyst loading is ideal.[3]

Catalyst Deactivation and Regeneration

Q7: What are the main causes of this compound catalyst deactivation?

Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Strong chemisorption of impurities (like sulfur compounds, water, or oxygen) or byproducts onto the active sites.[7][8]

  • Fouling: Physical blockage of active sites by deposits, such as coke.[8]

  • Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4][7]

  • Mechanical Failure: Physical degradation of the catalyst support.[8]

Q8: Can a deactivated this compound catalyst be regenerated?

Regeneration may be possible depending on the deactivation mechanism. For deactivation caused by coking, the catalyst can sometimes be regenerated by the combustion of the coke.[8] However, this process must be carefully controlled to avoid thermal damage to the catalyst.[8] Deactivation by poisoning is often irreversible. Effective regeneration requires not only the removal of deposits but also the redispersion of the active metal, which can be a complex process.[15]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of cross-coupling reactions catalyzed by this compound complexes, based on literature data.

Table 1: Effect of Temperature and Catalyst Loading on Suzuki-Miyaura Coupling Yield

EntryTemperature (°C)Catalyst Loading (g)Yield (%)
1800.0007Lower Yield
21000.0007Optimal Yield
31200.0007Similar to Optimal
41000.0005Lower Yield
51000.0020No Significant Increase

(Data adapted from a study on trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. The optimal temperature was found to be 100°C, and the optimal catalyst loading was 0.0007g for the specific reaction scale.)[3]

Experimental Protocols

General Protocol for Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for optimizing reaction parameters for a Suzuki-Miyaura cross-coupling reaction using a this compound palladium catalyst.

1. Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • This compound palladium precatalyst (0.5-5.0 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, boronic acid, base, and the this compound palladium precatalyst under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Ensure the reaction mixture is thoroughly purged with the inert gas.

3. Reaction Execution and Optimization:

  • Stir the reaction mixture at the desired temperature.

  • Parameter Screening: To optimize, systematically vary one parameter at a time while keeping others constant.

    • Temperature: Screen temperatures from room temperature up to the boiling point of the solvent (e.g., 60°C, 80°C, 100°C).[3]

    • Base: Test different bases (e.g., K₂CO₃, K₃PO₄, CsF).

    • Solvent: Evaluate a range of suitable solvents.

    • Catalyst Loading: Vary the catalyst loading to find the minimum amount required for high conversion.[3]

  • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

4. Work-up and Analysis:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.[11]

  • Characterize the pure product using appropriate analytical techniques (e.g., NMR, MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Analysis A 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Base, Precatalyst) B 2. Add Anhydrous, Degassed Solvent A->B C 3. Purge with Inert Gas B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC, GC, LC-MS) D->E F Parameter Screening (Temp, Base, Solvent, Loading) E->F G 6. Quench & Extract E->G F->D H 7. Purify (Column Chromatography) G->H I 8. Characterize (NMR, MS) H->I

Caption: General workflow for optimizing a this compound catalyst-mediated cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield or Slow Reaction Q1 Is the catalyst fresh and handled under inert conditions? Start->Q1 Action1 Use fresh catalyst. Ensure inert atmosphere. Q1->Action1 No Q2 Are reagents and solvents pure, dry, and degassed? Q1->Q2 Yes Sol1_Yes Yes Sol1_No No Action1->Q2 Action2 Purify/dry reagents. Use anhydrous, degassed solvents. Q2->Action2 No Q3 Have reaction parameters (Temp, Base, Solvent) been optimized? Q2->Q3 Yes Sol2_Yes Yes Sol2_No No Action2->Q3 Action3 Screen different temperatures, bases, and solvents. Q3->Action3 No Q4 Is catalyst loading sufficient? Q3->Q4 Yes Sol3_Yes Yes Sol3_No No Action3->Q4 Action4 Incrementally increase catalyst loading. Q4->Action4 No End Consult further literature for specific substrate challenges. Q4->End Yes Sol4_Yes Yes Sol4_No No Action4->End

Caption: Decision tree for troubleshooting low yield in this compound catalyst reactions.

References

deactivation and poisoning of dichlorobis palladium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichlorobis palladium catalysts. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and poisoning during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your palladium-catalyzed reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction using this compound(triphenylphosphine)palladium(II) is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or non-existent yield in a Suzuki-Miyaura coupling is a common challenge that often points to issues with catalyst activity, reagent quality, or reaction conditions. A methodical approach is crucial for identifying and resolving the root cause.

Initial Diagnostic Checks:

  • Reagent Integrity:

    • Boronic Acid/Ester Stability: Boronic acids can degrade, especially through protodeboronation where the boron group is replaced by a hydrogen atom. It is advisable to use freshly purchased or purified boronic acids. For better stability, consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.

    • Organic Halide Reactivity: The efficiency of the oxidative addition step depends on the halide. The general order of reactivity is I > Br > OTf >> Cl. Reactions involving aryl chlorides typically require more specialized catalyst systems.

    • Base Quality: The choice and quality of the base are critical. Ensure the base is anhydrous (if required) and has not degraded. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Catalyst and Ligand Integrity:

    • Catalyst Source: this compound(triphenylphosphine)palladium(II) is a Pd(II) precatalyst that needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively. Ensure your catalyst is from a reliable source and has been stored properly.

    • Ligand Oxidation: Triphenylphosphine ligands are susceptible to oxidation by air, which can inhibit their coordination to the palladium center. Use fresh ligands or those stored under an inert atmosphere.

  • Reaction Conditions:

    • Degassing: Oxygen is a significant poison for palladium catalysts as it can oxidize the active Pd(0) species and the phosphine (B1218219) ligands. This leads to catalyst deactivation and an increase in side reactions like homocoupling. Ensure your solvents and reaction mixture are thoroughly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, excessive heat can accelerate catalyst decomposition.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low/No Yield in Suzuki Reaction reagent_check Check Reagent Integrity (Boronic Acid, Halide, Base) start->reagent_check catalyst_check Verify Catalyst and Ligand Quality reagent_check->catalyst_check Reagents OK optimization Systematic Optimization reagent_check->optimization Reagents Faulty conditions_check Review Reaction Conditions (Degassing, Temperature) catalyst_check->conditions_check Catalyst OK catalyst_check->optimization Catalyst/Ligand Faulty conditions_check->optimization Conditions OK conditions_check->optimization Conditions Suboptimal success Successful Reaction optimization->success Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Species Ligand_Dissociation Ligand Dissociation/Decomposition Active_Catalyst->Ligand_Dissociation Unstable_Pd Unstable 'Naked' Pd(0) Ligand_Dissociation->Unstable_Pd Aggregation Aggregation Unstable_Pd->Aggregation Pd_Black Inactive Palladium Black Aggregation->Pd_Black Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways PdII_prec Pd(II) Precatalyst (e.g., PdCl2(PPh3)2) Pd0_active Active Pd(0)L_n PdII_prec->Pd0_active Reduction Ox_Add Oxidative Addition Pd0_active->Ox_Add Poisoned_Cat Poisoned Catalyst Pd0_active->Poisoned_Cat Pd_Black Palladium Black Pd0_active->Pd_Black Transmetal Transmetalation Ox_Add->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0_active Poison Poison (S, N compounds) Poison->Poisoned_Cat Agglomeration Agglomeration Agglomeration->Pd_Black

Technical Support Center: Purification Strategies for Products from Dichlorobis-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products from reactions catalyzed by dichlorobis(triphenylphosphine)palladium(II) and related palladium catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?

A1: Common impurities include unreacted starting materials (e.g., aryl halides, boronic acids, alkynes), homo-coupled byproducts, byproducts from side reactions (e.g., protodeboronation in Suzuki reactions), residual palladium catalyst, and phosphine (B1218219) ligands or their oxides (e.g., triphenylphosphine (B44618) oxide).[1]

Q2: What are the primary methods for purifying products from these reactions?

A2: Standard purification strategies include:

  • Aqueous Workup: To remove water-soluble impurities and inorganic salts.[1]

  • Filtration: Often through a pad of Celite or silica (B1680970) gel to remove heterogeneous catalysts and precipitated byproducts.[1][2][3]

  • Crystallization: An effective method for purifying solid products.[1][4][5][6]

  • Column Chromatography: A widely used technique to separate the desired product from closely related impurities.[1][2]

  • Scavengers: Using solid-supported reagents (scavenger resins) or activated carbon to remove residual palladium.[7][8][9]

Q3: How can I effectively remove the residual palladium catalyst?

A3: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: A simple and common method for removing heterogeneous palladium species.[1][2][3]

  • Scavenger Resins: These are solid supports with functional groups that chelate palladium, which can then be filtered off.[8][9] Thiol-based scavengers are often effective for Pd(II) complexes.[10]

  • Activated Carbon: A cost-effective adsorbent for palladium, though it may sometimes lead to product loss through non-specific binding.[9]

  • Precipitation: Treating the reaction mixture with an agent that forms an insoluble complex with palladium, which can then be filtered. For example, 2,4,6-trimercapto-s-triazine (TMT) can be used.[11]

Q4: Triphenylphosphine oxide (TPPO) is a common byproduct and is often difficult to remove. What are the best strategies for its removal?

A4: Removing TPPO can be challenging due to its high polarity.[12] Effective methods include:

  • Precipitation/Crystallization: Selectively precipitating either the TPPO or the product. This can be enhanced by adding metal salts like ZnCl₂ or MgCl₂ to form insoluble TPPO complexes.[12][13][14]

  • Column Chromatography: While feasible, it can be difficult on a large scale. Using a non-polar solvent to elute the product while retaining the polar TPPO on the silica gel is a common strategy.[12][14]

  • Solvent Trituration: Washing the crude product with a solvent in which TPPO is insoluble, such as cold hexanes or diethyl ether.[15]

Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines. For palladium, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a 10g daily dose of a drug product.[9]

Troubleshooting Guides

Issue 1: Low Product Recovery After Purification
Potential Cause Troubleshooting Steps
Non-specific binding of the product to the purification medium (e.g., activated carbon, scavenger resins).[9] - Reduce the amount of adsorbent used. - Screen different scavengers to find one with lower non-specific binding. - Change the solvent to alter the product's interaction with the adsorbent. - Consider alternative purification methods like precipitation or crystallization.[9]
Product loss during aqueous workup. - Ensure the correct pH for extractions to prevent the loss of acidic or basic products into the aqueous layer. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Co-elution with impurities during column chromatography. - Optimize the solvent system for better separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).
Product is too soluble in the crystallization solvent. - Use a different solvent or a solvent mixture. - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution slowly and then in an ice bath to maximize crystal formation.[4][16]
Issue 2: Persistent Impurities in the Final Product
Potential Cause Troubleshooting Steps
Residual Palladium Catalyst. - If filtration through Celite is insufficient, consider using a scavenger resin or activated carbon.[2][7] - A study showed that column chromatography followed by a scavenging resin was effective in reducing palladium to <50 ppm.[17]
Triphenylphosphine Oxide (TPPO). - Attempt precipitation with ZnCl₂ to form an insoluble complex.[13] - Use a silica gel plug with a non-polar solvent to remove TPPO before full column chromatography.[14]
Unreacted Starting Materials or Homo-coupled Byproducts. - Optimize reaction conditions to drive the reaction to completion. - Adjust the polarity of the eluent during column chromatography for better separation.

Data Presentation

Table 1: Efficiency of Palladium Removal Techniques

Purification Method Starting Pd Level (ppm) Final Pd Level (ppm) Removal Efficiency (%) Reference
Column Chromatography>1000~100~90%[17]
Scavenger Resin (after chromatography)~100<50 (often <10)>50%[17]
Column Chromatography + Scavenger Resin>1000<50~98%[17]
Activated CarbonVariesCan be <10High[9]
Precipitation with TMT600-65020-60>90%[11]

Note: Efficiency is highly dependent on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: General Purification Workflow for Cross-Coupling Reactions
  • Reaction Quenching and Aqueous Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water, followed by brine. For Suzuki reactions, an acidic or basic wash may be necessary to remove boronic acid residues.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure.

  • Removal of Heterogeneous Palladium:

    • Dilute the concentrated crude product in a suitable solvent.

    • Pass the solution through a short plug of Celite (1-2 cm thick) in a sintered glass funnel.[2]

    • Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[2]

  • Further Purification (Choose one or more):

    • Column Chromatography:

      • Adsorb the crude product onto a small amount of silica gel.

      • Load the dried silica onto a pre-packed silica gel column.

      • Elute with an appropriate solvent system, monitoring fractions by TLC.[1]

    • Recrystallization:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent.[4][16]

      • Allow the solution to cool slowly to room temperature, then in an ice bath.[4][16]

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.[18]

      • Dry the crystals under vacuum.

    • Palladium Scavenging:

      • Dissolve the crude product in a suitable solvent.

      • Add the scavenger resin (e.g., 3-5 equivalents relative to the palladium catalyst).[9]

      • Stir for the recommended time (typically 1-4 hours).[10]

      • Filter off the scavenger resin and wash it with fresh solvent.

      • Concentrate the filtrate to obtain the purified product.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
  • Preparation:

    • After the initial workup, dissolve the crude product containing TPPO in ethanol.

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[13]

  • Precipitation:

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[13]

    • Stir the mixture. Scraping the sides of the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[13]

  • Isolation:

    • Filter the mixture to remove the white precipitate.

    • Concentrate the filtrate to remove the ethanol.

    • The residue can be further purified if necessary, for example, by slurrying with acetone (B3395972) to remove excess zinc salts.[13]

Mandatory Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Water, Brine, etc.) Start->Workup Filter_Pd Filter through Celite (Removes Heterogeneous Pd) Workup->Filter_Pd Crude_Product Concentrated Crude Product Filter_Pd->Crude_Product Decision Is Product Pure? Crude_Product->Decision Chromatography Column Chromatography Decision->Chromatography No Recrystallization Recrystallization Decision->Recrystallization No Scavenging Palladium Scavenging (Resins, Carbon) Decision->Scavenging No Pure_Product Pure Product Decision->Pure_Product Yes Chromatography->Pure_Product Recrystallization->Pure_Product Scavenging->Pure_Product

Caption: General purification workflow for products from this compound-catalyzed reactions.

Troubleshooting_Guide Start Impure Product After Initial Purification Impurity_ID Identify Persistent Impurity (TLC, NMR, etc.) Start->Impurity_ID Pd_Impurity Residual Palladium Impurity_ID->Pd_Impurity Color/ICP-MS TPPO_Impurity Triphenylphosphine Oxide (TPPO) Impurity_ID->TPPO_Impurity NMR (³¹P) Other_Impurity Starting Materials / Byproducts Impurity_ID->Other_Impurity NMR/TLC Pd_Solution Use Scavenger Resin or Activated Carbon Pd_Impurity->Pd_Solution TPPO_Solution Precipitate with ZnCl₂ or Optimize Chromatography TPPO_Impurity->TPPO_Solution Other_Solution Optimize Chromatography Solvent System Other_Impurity->Other_Solution End Pure Product Pd_Solution->End TPPO_Solution->End Other_Solution->End

Caption: Troubleshooting logic for common persistent impurities in purification.

References

identifying and minimizing side reactions with dichlorobis catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dichlorobis catalysts. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during experiments with catalysts such as this compound(triphenylphosphine)palladium(II) and this compound(benzonitrile)palladium(II).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound catalysts in cross-coupling reactions?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation (or Debromination): Replacement of a halogen atom on your starting material with a hydrogen atom. This consumes the starting material and reduces the yield of the desired coupled product.[1]

  • Homocoupling: The self-coupling of starting materials, such as the coupling of two boronic acid molecules in Suzuki reactions or two terminal alkynes in Sonogashira reactions (Glaser coupling).[2][3] This is often promoted by the presence of oxygen.[3]

  • Catalyst Decomposition (Palladium Black Formation): The precipitation of palladium metal from the reaction mixture as a black solid. This indicates the decomposition of the active palladium catalyst and leads to a loss of catalytic activity.[4]

  • Alkene Isomerization: In Heck reactions, the palladium-hydride intermediate can cause the double bond in the starting alkene or the product to change its position.[5]

  • Phosphine (B1218219) Oxide Formation: In reactions using triphenylphosphine-based catalysts, the ligand can be oxidized to triphenylphosphine (B44618) oxide.[6]

Q2: How do the ligands in this compound(triphenylphosphine)palladium(II) and this compound(benzonitrile)palladium(II) influence side reactions?

A2: The ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Triphenylphosphine (PPh₃): This is a moderately bulky, electron-rich phosphine ligand. It stabilizes the active Pd(0) species, which can help prevent the formation of palladium black.[6] However, excess PPh₃ can sometimes inhibit the reaction. The steric and electronic properties of PPh₃ are critical for facilitating oxidative addition and reductive elimination steps in the catalytic cycle.[6]

  • Benzonitrile (B105546) (PhCN): The benzonitrile ligands in PdCl₂(PhCN)₂ are labile, meaning they are easily displaced.[7] This makes it a versatile precatalyst for generating the active catalytic species in situ, especially when other, more specialized ligands are added to the reaction mixture.[8]

Q3: When should I choose this compound(triphenylphosphine)palladium(II) over a pre-formed Pd(0) catalyst like Pd(PPh₃)₄?

A3: PdCl₂(PPh₃)₂ is a Pd(II) precatalyst and needs to be reduced in situ to the active Pd(0) species.[8] Pd(PPh₃)₄ is already in the Pd(0) state.

  • Stability: PdCl₂(PPh₃)₂ is generally more stable to air and moisture and has a longer shelf-life than Pd(PPh₃)₄.[9]

  • Reaction Conditions: The choice may depend on the specific reaction. For instance, some Sonogashira couplings can proceed without a copper co-catalyst when using a Pd(0) source, which can be advantageous if your substrate is sensitive to copper.[10]

  • In situ Reduction: The in situ reduction of PdCl₂(PPh₃)₂ can be achieved by various reagents in the reaction mixture, such as amines or phosphines.[8]

Troubleshooting Guides

Issue 1: Significant Formation of Hydrodehalogenation/Debromination Byproduct

This is a common issue where the aryl halide starting material is reduced instead of undergoing cross-coupling.

Troubleshooting Workflow

Hydrodehalogenation_Troubleshooting start High Hydrodehalogenation Observed base Optimize Base start->base solvent Modify Solvent base->solvent If still problematic sub_base Use weaker, non-coordinating base (e.g., K₂CO₃, Cs₂CO₃ instead of strong amines) base->sub_base temp Lower Temperature solvent->temp If still problematic sub_solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) solvent->sub_solvent reagents Check Reagent Purity temp->reagents If still problematic sub_temp Run reaction at the lowest effective temperature temp->sub_temp end Minimized Side Reaction reagents->end sub_reagents Ensure anhydrous conditions and use high-purity reagents reagents->sub_reagents

Troubleshooting workflow for hydrodehalogenation.

Quantitative Data Summary: Effect of Base and Solvent on Side Product Formation in Suzuki Coupling

CatalystAryl HalideBoronic AcidBaseSolventDesired Product Yield (%)Hydrodehalogenation (%)Reference
PdCl₂(PPh₃)₂4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂OHighLowGeneral Observation
PdCl₂(PPh₃)₂4-BromotoluenePhenylboronic acidEt₃NEtOH/H₂OModerateIncreasedGeneral Observation
Pd(OAc)₂/SPhosAryl BromidePhenylboronic acidK₃PO₄Toluene/H₂O95<5Adapted from[11]
Pd(OAc)₂/SPhosAryl BromidePhenylboronic acidCs₂CO₃Dioxane/H₂O92<5Adapted from[11]

Note: Quantitative data for direct comparison of various bases and solvents with this compound catalysts is often not presented in a standardized format in the literature. The table reflects general trends observed in palladium catalysis.

Issue 2: Prevalent Homocoupling of Starting Materials

This is frequently observed in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.

Troubleshooting Workflow

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing start->degas catalyst Choose Appropriate Catalyst degas->catalyst If still problematic sub_degas Thoroughly degas solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas) degas->sub_degas copper Optimize Copper Co-catalyst (Sonogashira) catalyst->copper For Sonogashira sub_catalyst Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid in situ reduction issues catalyst->sub_catalyst temp Adjust Temperature copper->temp sub_copper Reduce or eliminate CuI; consider copper-free conditions copper->sub_copper end Minimized Side Reaction temp->end sub_temp Lowering the reaction temperature can sometimes suppress homocoupling temp->sub_temp

Troubleshooting workflow for homocoupling.

Quantitative Data Summary: Effect of Reaction Conditions on Sonogashira Homocoupling

Palladium CatalystCopper Co-catalystAtmosphereHomocoupling Product (Diyne) YieldDesired Cross-Coupling Product YieldReference
PdCl₂(PPh₃)₂CuI (5 mol%)AirSignificantLow to ModerateAdapted from[12]
PdCl₂(PPh₃)₂CuI (5 mol%)Inert (N₂ or Ar)MinimizedHighAdapted from[12]
PdCl₂(PPh₃)₂NoneInert (N₂ or Ar)Not observedHigh (may require specific ligands/conditions)Adapted from[13]
Pd(OAc)₂CuI (2 mol%)AirHighLow[12]
Issue 3: Formation of Palladium Black

The appearance of a black precipitate indicates catalyst decomposition and loss of activity.

Troubleshooting Workflow

PdBlack_Troubleshooting start Palladium Black Formation ligand Adjust Ligand:Pd Ratio start->ligand temp Lower Temperature ligand->temp If still problematic sub_ligand Increase ligand concentration (e.g., PPh₃) to stabilize the Pd(0) species ligand->sub_ligand solvent Check Solvent temp->solvent If still problematic sub_temp Excessive heat can accelerate catalyst decomposition temp->sub_temp reagents Verify Reagent Purity solvent->reagents If still problematic sub_solvent Ensure anhydrous and high-purity solvents. Some solvents like THF can sometimes promote Pd black formation. solvent->sub_solvent end Stable Catalytic System reagents->end sub_reagents Impurities can poison the catalyst, leading to decomposition reagents->sub_reagents Suzuki_Workflow A 1. Add aryl halide, boronic acid, and base to a dry flask. B 2. Evacuate and backfill the flask with inert gas (e.g., Argon). A->B C 3. Add degassed solvent. B->C D 4. Add PdCl₂(PPh₃)₂ catalyst. C->D E 5. Heat the reaction mixture with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Work-up: Quench with water and extract with an organic solvent. F->G H 8. Purify the crude product by column chromatography. G->H I 9. Analyze the product and byproducts by NMR and/or GC-MS. H->I CatalyticCycle cluster_cycle Main Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdBlack Palladium Black (Decomposition) Pd0->PdBlack Decomposition PdII_1 R¹-Pd(II)-X(L₂) OA->PdII_1 Trans Transmetalation (R²-M) PdII_1->Trans Hydrodehalogenation Hydrodehalogenation (R¹-H) PdII_1->Hydrodehalogenation [H] source PdII_2 R¹-Pd(II)-R²(L₂) Trans->PdII_2 RE Reductive Elimination PdII_2->RE Homocoupling Homocoupling (R²-R²) PdII_2->Homocoupling O₂ RE->Pd0 Regenerates Catalyst Product R¹-R² RE->Product

References

Technical Support Center: Enhancing the Thermal Stability of Dichlorobis Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of dichlorobis coordination complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the thermal stability of this compound coordination complexes?

A1: The thermal stability of this compound coordination complexes is primarily influenced by several factors:

  • Nature of the Metal Ion: The charge density (charge-to-size ratio) of the central metal ion plays a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.[1]

  • Ligand Properties:

    • Basicity: More basic ligands tend to form more stable bonds with the metal center.[1]

    • Chelation: Polydentate ligands that form chelate rings with the metal ion significantly enhance thermal stability (the chelate effect).[2][3] Five- and six-membered chelate rings are generally the most stable.[2][3][4]

    • Steric Hindrance: Bulky substituents on the ligands can cause steric strain, potentially weakening the metal-ligand bonds and reducing thermal stability.[1][5]

    • Ligand Rigidity: More rigid ligand backbones can increase thermal stability by preventing conformational changes that may lead to decomposition pathways.

Q2: What are the common techniques used to evaluate the thermal stability of these complexes?

A2: The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of solvated molecules, and the stoichiometry of decomposition.[7]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and decomposition, and quantifying the enthalpy changes associated with these processes.[8][9]

Q3: How can I strategically modify ligands to improve the thermal stability of my this compound complex?

A3: Ligand modification is a powerful tool for enhancing thermal stability. Key strategies include:

  • Introducing Chelating Moieties: Incorporating bidentate or polydentate coordinating groups into your ligand design can lead to the formation of stable chelate rings.

  • Increasing Ligand Rigidity: Using ligands with aromatic backbones or other rigid structural features can restrict conformational flexibility and enhance stability.

  • Optimizing Steric Bulk: While some steric bulk can be protective, excessive steric hindrance can weaken metal-ligand bonds. Fine-tuning the size and position of substituents is crucial.[5][10]

  • Modifying Electronic Properties: Introducing electron-donating or electron-withdrawing groups can influence the strength of the metal-ligand bond, thereby affecting thermal stability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to improve the thermal stability of this compound coordination complexes.

Section 1: Synthesis & Characterization

Q1.1: My synthesized complex decomposes during purification. What can I do?

A1.1:

  • Problem: The complex may be unstable under the purification conditions (e.g., high temperature, certain solvents).

  • Solution:

    • Lower Purification Temperature: If using recrystallization, try using a solvent system that allows for crystallization at a lower temperature or consider slow evaporation at room temperature.

    • Solvent Selection: The choice of solvent can impact stability. Experiment with different solvents to find one in which the complex is stable.

    • Alternative Purification Methods: Consider non-thermal purification techniques such as column chromatography (if the complex is stable on the stationary phase) or precipitation by adding a non-solvent.

Q1.2: I am trying to synthesize a this compound complex with a new, bulky ligand, but the yield is very low, and I suspect instability.

A1.2:

  • Problem: The steric bulk of the ligand may be preventing the formation of a stable complex or leading to a sterically strained, unstable product.[5]

  • Solution:

    • Modify Ligand Design: Consider reducing the steric bulk of the ligand in proximity to the coordinating atoms.

    • Adjust Reaction Conditions:

      • Temperature: Try running the reaction at a lower temperature to favor the thermodynamic product.

      • Reaction Time: A longer reaction time at a lower temperature might improve the yield.

    • Change Metal Precursor: A different metal salt with a more labile leaving group might facilitate the coordination of the bulky ligand.

Section 2: Thermal Analysis (TGA/DSC)

Q2.1: My TGA curve shows a continuous, sloping weight loss instead of distinct decomposition steps. How can I resolve this?

A2.1:

  • Problem: Overlapping decomposition events are occurring. This can be due to a fast heating rate or multiple decomposition pathways with similar activation energies.

  • Solution:

    • Decrease the Heating Rate: A slower heating rate (e.g., 2-5 °C/min) can often improve the resolution of individual decomposition steps.[11]

    • Quasistatic TGA: Use a quasistatic TGA method where the temperature is held constant at specific intervals until the mass stabilizes. This can help to separate and identify distinct decomposition events.[11]

    • Coupled TGA-MS/FTIR: If available, coupling the TGA to a mass spectrometer or an FTIR spectrometer can help identify the gaseous products evolved at different temperatures, providing insight into the overlapping decomposition processes.

Q2.2: The DSC curve for my complex shows a broad, ill-defined melting or decomposition peak.

A2.2:

  • Problem: This could be due to impurities in the sample, a wide range of particle sizes, or the sample undergoing a slow, multi-stage decomposition.[8]

  • Solution:

    • Improve Sample Purity: Ensure your sample is as pure as possible. Impurities can broaden thermal events.

    • Optimize Heating Rate: A slower heating rate may provide better resolution.

    • Sample Preparation: Ensure the sample is finely ground and packed uniformly in the DSC pan to promote even heat transfer.

    • Modulated DSC (MDSC): This technique can sometimes separate overlapping thermal events.

Q2.3: My sample is being ejected from the TGA pan during the experiment.

A2.3:

  • Problem: Rapid decomposition is leading to a sudden release of gas, causing the sample to be pushed out of the crucible.

  • Solution:

    • Reduce Sample Size: Use a smaller amount of the sample.

    • Use a Vented or Perforated Lid: This allows for a more controlled release of evolved gases.

    • Decrease the Heating Rate: A slower heating rate will result in a slower, more controlled decomposition.

    • Increase Purge Gas Flow Rate: A higher flow rate of the inert gas can help to carry away the decomposition products more efficiently.

Quantitative Data Summary

The following tables summarize thermal decomposition data for representative this compound coordination complexes.

Table 1: Thermal Decomposition Data for this compound(amidine)metal(II) Complexes [12]

ComplexMetal (M)Ligand (L)Melting Point (°C)
[MnCl₂L₂]Mn(II)3-cyclopropyl-N,N'-diisopropylprop-2-ynamidine122
[FeCl₂L₂]Fe(II)3-cyclopropyl-N,N'-diisopropylprop-2-ynamidine127
[FeCl₂L'₂]Fe(II)N,N'-dicyclohexyl-3-cyclopropylprop-2-ynamidine132
[CoCl₂L'₂]Co(II)N,N'-dicyclohexyl-3-cyclopropylprop-2-ynamidine126

Table 2: Thermal Decomposition Stages of this compound(pyridine)copper(II) [13][14]

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Species
1135 - 235~271 mole of Pyridine
2235 - 310~91/3 mole of Pyridine
3310 - 450~35Remaining ligand and Cl₂

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a this compound coordination complex.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Alumina or platinum crucibles

  • Microbalance

  • The this compound coordination complex sample (2-10 mg, finely ground)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations (e.g., temperature, mass) according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the finely ground complex into a clean, tared TGA crucible.

    • Record the exact mass.

  • Loading the Sample:

    • Place the crucible containing the sample onto the TGA balance.

    • Place an empty, tared crucible on the reference balance.

  • Setting up the TGA Method:

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

    • Define the temperature program:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5-10 minutes.

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be above the final decomposition point (e.g., 800 °C).

  • Running the Analysis:

    • Start the TGA run.

    • The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Calculate the percentage mass loss for each decomposition step and correlate it with the expected loss of ligands or other moieties.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions and measure the enthalpy of decomposition of a this compound coordination complex.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas

  • Aluminum or copper sample pans and lids

  • Crimper for sealing pans

  • Microbalance

  • The this compound coordination complex sample (1-5 mg)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the gas supply.

    • Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the complex into a DSC pan.

    • Record the exact mass.

    • Place a lid on the pan and crimp it securely. For volatile samples or those that may release gas, a pinhole in the lid is recommended.

  • Loading the Sample:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed reference pan in the reference holder.

  • Setting up the DSC Method:

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

    • Define the temperature program, similar to the TGA method (e.g., ramp from 30 °C to 400 °C at 10 °C/min).

  • Running the Analysis:

    • Start the DSC run.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_analysis Data Analysis & Interpretation cluster_optimization Optimization synthesis Synthesize this compound Complex purification Purify Complex synthesis->purification characterization Characterize (NMR, IR, etc.) purification->characterization tga Perform TGA characterization->tga dsc Perform DSC characterization->dsc analyze_tga Analyze TGA Data (Decomposition Temps, Mass Loss) tga->analyze_tga analyze_dsc Analyze DSC Data (Phase Transitions, Enthalpy) dsc->analyze_dsc interpretation Interpret Thermal Stability analyze_tga->interpretation analyze_dsc->interpretation stable Sufficiently Stable? interpretation->stable modify_ligand Modify Ligand Design stable->modify_ligand No end End stable->end Yes modify_ligand->synthesis

Caption: Experimental workflow for improving thermal stability.

troubleshooting_tga cluster_issues Common TGA Problems cluster_solutions Potential Solutions start TGA Experiment Start issue Observe TGA Curve Issue start->issue slope Sloping Weight Loss issue->slope Poor Resolution ejection Sample Ejection issue->ejection Sudden Mass Loss noise Noisy Baseline issue->noise Irregular Curve slow_rate Decrease Heating Rate slope->slow_rate ejection->slow_rate small_sample Reduce Sample Size ejection->small_sample vented_lid Use Vented Lid ejection->vented_lid check_gas Check Gas Flow & Purity noise->check_gas end Improved TGA Data slow_rate->end small_sample->end vented_lid->end check_gas->end

Caption: Troubleshooting common TGA issues.

References

preventing ligand dissociation in dichlorobis(triphenylphosphine) complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichlorobis(triphenylphosphine) complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address ligand dissociation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of triphenylphosphine (B44618) ligand dissociation in my reaction?

A1: Ligand dissociation can manifest in several ways, often leading to a decline in catalytic activity. Key indicators include:

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indication of catalyst decomposition to elemental palladium, which is often a consequence of ligand dissociation.[1][2][3][4][5]

  • Reaction Stalls or Sluggish Performance: If your reaction starts but does not proceed to completion, or if the reaction rate is significantly slower than expected, it could be due to the deactivation of the catalyst via ligand loss.[1]

  • Color Changes: While some color change is normal during a catalytic cycle, a rapid or unexpected change, particularly to a darker, heterogeneous mixture, can signal catalyst instability.

Q2: How does the choice of solvent affect the stability of my this compound(triphenylphosphine)palladium(II) complex?

A2: The solvent plays a critical role in the stability of the complex. Coordinating solvents can compete with the triphenylphosphine ligands for binding to the palladium center, promoting dissociation. Non-coordinating, non-polar solvents are generally preferred to maintain the integrity of the complex. The stability of [PdCl₂(PPh₃)₂] has been observed to be greater in acetonitrile (B52724) than in dimethylformamide (DMF).[6][7]

Q3: Can excess triphenylphosphine in the reaction mixture prevent ligand dissociation?

A3: Yes, adding a slight excess of the triphenylphosphine ligand can help suppress dissociation by shifting the equilibrium back towards the intact complex. However, be aware that a large excess of the ligand can sometimes inhibit the reaction by occupying the open coordination sites on the metal that are necessary for the catalytic cycle to proceed.

Q4: Are there more stable alternatives to the standard this compound(triphenylphosphine)palladium(II) complex?

A4: Yes, a common strategy to enhance stability is to use modified phosphine (B1218219) ligands with different steric and electronic properties.

  • Bulky Ligands: Increasing the steric bulk on the phosphine ligand can create a more crowded coordination sphere around the metal center, which can sterically disfavor ligand dissociation. Examples include tri(o-tolyl)phosphine or using ligands with adamantyl or tert-butyl groups.[8]

  • Electron-Rich Ligands: Phosphine ligands with electron-donating groups (e.g., alkyl groups) increase the electron density on the phosphorus atom. This strengthens the σ-donation to the metal center, resulting in a stronger M-P bond and reduced lability.[8]

  • Chelating Diphosphine Ligands: Ligands containing two phosphine groups, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), can form a chelate ring with the metal center. The chelate effect provides significant thermodynamic and kinetic stability, making dissociation much less favorable.

Troubleshooting Guides

Problem 1: My reaction solution is turning black, and the reaction has stopped.

  • Diagnosis: This is a classic sign of palladium black formation, indicating your catalyst has decomposed.[1][2][3][4][5] This is very likely due to the dissociation of the triphenylphosphine ligands, leaving the palladium center exposed and prone to aggregation.

  • Troubleshooting Steps:

    • Improve Degassing: Oxygen can oxidize both the Pd(0) active species and the phosphine ligands, leading to catalyst deactivation.[1][2] Ensure your solvents and reaction setup are thoroughly degassed with an inert gas (e.g., argon or nitrogen).

    • Check Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can lead to coordinatively unsaturated palladium species that are prone to aggregation.[1] Consider adding a small excess of triphenylphosphine (e.g., 1-2 equivalents relative to the palladium complex).

    • Use a More Stable Ligand: If the problem persists, especially at elevated temperatures, your ligand may not be robust enough. Switch to a bulkier or more electron-donating monodentate phosphine ligand, or preferably, a chelating diphosphine ligand like dppf or Xantphos.[2]

    • Control Temperature: Excessive heat can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature if the catalytic activity is still acceptable.

Problem 2: My reaction is very slow or gives a low yield, but I don't see any palladium black.

  • Diagnosis: The issue might be a reversible or partial ligand dissociation that is reducing the concentration of the active catalytic species without leading to complete decomposition. Solvent effects or the presence of coordinating substrates/products could be at play.

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a coordinating solvent (e.g., DMF, DMSO), try switching to a less coordinating one like toluene, benzene, or THF.

    • Monitor by ³¹P NMR: To confirm if ligand dissociation is occurring, you can monitor the reaction mixture using ³¹P NMR spectroscopy. The appearance of a new peak corresponding to free triphenylphosphine (around -5 ppm in CDCl₃) would confirm dissociation.[9]

    • Increase Ligand Concentration: As a simple first step, try adding a small excess of triphenylphosphine to the reaction mixture.

    • Consider Ligand Modification: The electronic properties of your substrates might be influencing ligand lability. Using a more strongly binding phosphine ligand (e.g., one that is more electron-donating) can help maintain the integrity of the catalyst.

Quantitative Data

Table 1: Stability Constants of [PdCl₂(PPh₃)₂] in Different Solvents

SolventLog KReference
Acetonitrile> 6[6][7]
Dimethylformamide (DMF)5.3 ± 0.3[6][7]

Higher Log K values indicate greater complex stability.

Table 2: Comparison of Pd-P Bond Lengths in this compound(phosphine)palladium(II) Complexes

Phosphine LigandPd-P Bond Length (Å)Reference
Triphenylphosphine (PPh₃)2.3111(13) - 2.3721(10)[10]
Cyclohexyldiphenylphosphine (PCyPh₂)2.3256(10)[11]
(Diphenylphosphino)methane (dppm)~2.22[12]
1,2-Bis(diphenylphosphino)ethane (dppe)~2.23[12]

Note: Shorter bond lengths generally correlate with stronger bonds and greater complex stability. Chelating ligands like dppm and dppe show significantly shorter Pd-P bonds.

Experimental Protocols

Protocol 1: Monitoring Ligand Dissociation by ³¹P NMR Spectroscopy

This protocol allows for the qualitative and quantitative assessment of triphenylphosphine dissociation from a this compound(triphenylphosphine)palladium(II) complex.

Materials:

  • This compound(triphenylphosphine)palladium(II) complex

  • Deuterated solvent (e.g., CDCl₃, Toluene-d₈)

  • NMR tubes

  • Internal standard (optional, e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound(triphenylphosphine)palladium(II) complex in the chosen deuterated solvent at a known concentration (e.g., 10-20 mg/mL).

    • If using an internal standard for quantification, add a known amount to the stock solution.

    • Transfer the solution to an NMR tube and seal it.

  • Initial Spectrum Acquisition:

    • Acquire a standard ³¹P{¹H} NMR spectrum at room temperature. The intact complex, trans-[PdCl₂(PPh₃)₂], should show a single peak around +24 ppm.

  • Variable-Temperature Study:

    • Gently heat the sample inside the NMR spectrometer to your desired reaction temperature in increments (e.g., 10 °C).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Monitor for the appearance of a new peak around -5 ppm, which corresponds to free triphenylphosphine. The peak for the palladium complex may also shift slightly.

  • Data Analysis:

    • Integrate the peaks corresponding to the complexed and free triphenylphosphine.

    • The percentage of dissociation can be calculated from the relative integrals of the two signals.

    • By performing this experiment at different temperatures, you can determine the thermodynamic parameters of the dissociation equilibrium.

Visualizations

Ligand_Dissociation_Troubleshooting start Low Yield or Stalled Reaction check_color Observe Reaction Mixture: Color Change or Precipitate? start->check_color pd_black Black Precipitate (Palladium Black) check_color->pd_black Yes no_precipitate Homogeneous Solution, May have color change check_color->no_precipitate No cause_pd_black Likely Cause: Irreversible Catalyst Decomposition due to Ligand Dissociation pd_black->cause_pd_black cause_no_precipitate Possible Cause: Reversible Ligand Dissociation or Catalyst Inhibition no_precipitate->cause_no_precipitate solution_pd_black1 Improve Degassing (Remove O₂) cause_pd_black->solution_pd_black1 solution_pd_black2 Increase Ligand:Pd Ratio cause_pd_black->solution_pd_black2 solution_pd_black3 Use More Stable Ligand (Bulky, e-rich, or Chelating) cause_pd_black->solution_pd_black3 solution_pd_black4 Lower Reaction Temperature cause_pd_black->solution_pd_black4 solution_no_precipitate1 Change to a Non-Coordinating Solvent cause_no_precipitate->solution_no_precipitate1 solution_no_precipitate2 Monitor by ³¹P NMR to Confirm Dissociation cause_no_precipitate->solution_no_precipitate2 solution_no_precipitate3 Increase Ligand Concentration cause_no_precipitate->solution_no_precipitate3 solution_no_precipitate4 Switch to a More Strongly Binding Ligand cause_no_precipitate->solution_no_precipitate4

Caption: Troubleshooting workflow for low yield or stalled reactions.

Ligand_Modification_Strategy goal Goal: Prevent Ligand Dissociation & Enhance Complex Stability strategy Ligand Modification Strategies goal->strategy steric Increase Steric Bulk strategy->steric electronic Increase Electron Donation strategy->electronic chelation Introduce Chelating Moiety strategy->chelation steric_effect Creates a sterically crowded coordination sphere, disfavoring ligand departure. steric->steric_effect electronic_effect Strengthens the M-P σ-bond, increasing bond dissociation energy. electronic->electronic_effect chelation_effect Chelate effect provides significant thermodynamic and kinetic stability. chelation->chelation_effect

Caption: Strategies for ligand modification to enhance complex stability.

References

Technical Support Center: Scaling Up Reactions with Dichlorobis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when scaling up chemical reactions that utilize dichlorobis catalysts, such as this compound(triphenylphosphine)palladium(II).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound catalysts? A1: Scaling up reactions with this compound catalysts presents several key challenges. The most critical are managing heat transfer due to the exothermic nature of many coupling reactions, ensuring adequate mass transfer and mixing in larger vessels, preventing catalyst deactivation or leaching, and mitigating potential safety hazards associated with the reagents and reaction conditions.[1][2][3][4][5][6]

Q2: Why is heat transfer a more significant problem at a larger scale? A2: Heat transfer becomes a major hurdle during scale-up due to the change in the surface-area-to-volume ratio.[1][7] As the reactor volume increases, its surface area does not increase proportionally.[1][7] This makes it much more difficult to remove heat generated by the reaction, which can lead to the formation of "hotspots," catalyst degradation, an increase in side reactions, and in worst-case scenarios, a dangerous thermal runaway.[1][8][9]

Q3: How does inefficient mixing impact a scaled-up reaction? A3: Inefficient mixing in large reactors can lead to several problems, including the formation of "dead zones" where agitation is minimal and bypassing, where reactants exit the vessel without sufficient time to react.[10] This non-homogeneity can cause inconsistent reaction rates, lower yields, poor selectivity, and an increase in impurities.[11] For multiphase reactions, poor mixing directly limits the mass transfer between phases, which can become the rate-limiting step of the entire process.[7][11]

Q4: What typically causes the this compound catalyst to deactivate, and how can this be prevented? A4: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the palladium catalyst, rendering it inactive.[12][13][14]

  • Thermal Degradation: High temperatures, often caused by poor heat transfer, can cause the catalyst complex to decompose.[1][12] Many phosphine (B1218219) ligands are also thermally sensitive.[15]

  • Leaching: The active palladium species can dissolve (leach) from a solid support (if using a heterogeneous catalyst) or precipitate out of solution as inactive palladium black.[3][16] Prevention strategies include using high-purity, anhydrous reagents, maintaining strict temperature control, ensuring an inert atmosphere to prevent oxidation of sensitive ligands, and optimizing the reaction conditions to be as mild as possible.[14][17]

Q5: What are the most critical safety considerations when scaling up these reactions? A5: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many palladium-catalyzed cross-coupling reactions are highly exothermic.[2] A thermal hazard assessment should be performed to understand the potential for a runaway reaction.[2][4]

  • Reagent Handling: Some phosphine ligands used with this compound catalysts can be air-sensitive or even pyrophoric.[15] Handling procedures must be adjusted for larger quantities.

  • Pressure and Gas Evolution: If the reaction produces gaseous byproducts, the system must be designed to handle the increased volume of gas safely.[7][8]

  • Emergency Planning: Always have a clear plan and the necessary equipment (e.g., cooling baths) to control an unexpected exotherm.[8] It is recommended to scale up incrementally, by no more than a factor of three for each step.[8][9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the scale-up process.

Issue 1: The reaction is slow, incomplete, or stalls entirely at a larger scale.

Potential Cause Recommended Solution & Troubleshooting Steps
Inefficient Mass Transfer or Mixing 1. Evaluate Stirring: Confirm that the stirrer design (e.g., impeller type) and agitation speed are sufficient for the larger vessel geometry. A considerable reduction in mixing time can be achieved by using axial impellers instead of radial ones at the same power consumption.[18]2. Check for Dead Zones: Use computational fluid dynamics (CFD) modeling or visual experiments (with a non-reactive tracer) to identify and eliminate poorly mixed regions in the reactor.[10][19]3. Optimize Reagent Addition: Ensure reagents are added at a location that promotes rapid dispersion into the bulk of the reaction mixture.
Catalyst Deactivation by Impurities 1. Analyze Reagents: Verify the purity of all starting materials, solvents, and reagents. Common catalyst poisons include sulfur, water, and oxygen.[12][14][20]2. Purify Inputs: If impurities are suspected, purify the reagents before use. Ensure solvents are anhydrous.[13][14]3. Maintain Inert Atmosphere: Use a robust nitrogen or argon blanket, especially when using air-sensitive phosphine ligands, as their oxidation can lead to catalyst deactivation.[15][21]
Low Catalyst Concentration/Activity 1. Re-evaluate Loading: While the goal is often to reduce catalyst loading, an initial scale-up may require a slightly higher mol% to overcome minor poisoning or slower kinetics until the process is optimized.2. Test Catalyst Batch: Before a large-scale run, test the activity of the specific batch of this compound catalyst on a small scale to ensure its efficacy.

Issue 2: The reaction temperature is difficult to control, with observed hotspots or risk of thermal runaway.

Potential Cause Recommended Solution & Troubleshooting Steps
Poor Heat Transfer 1. Improve Cooling: Ensure the reactor's cooling system is adequate. This may involve using a larger cooling jacket, a lower coolant temperature, or installing internal cooling coils or external heat exchangers.[1][22]2. Control Addition Rate: For exothermic reactions, add one of the reagents slowly and continuously to control the rate of heat generation.[7][8] The addition rate should not exceed the vessel's capacity to dissipate heat.[8]3. Increase Solvent Volume: Increasing the amount of solvent can help absorb and dissipate the heat generated, though this may impact reaction kinetics and downstream processing.[8]
Reaction is Too Concentrated 1. Adjust Concentration: Lowering the concentration of the reactants can slow the reaction rate and reduce the rate of heat evolution. A concentration between 0.1M and 1M is a common starting point.[8]2. Perform Calorimetry: Use reaction calorimetry in the lab to measure the heat of reaction and determine the maximum safe concentration for the plant-scale equipment.[22]

Issue 3: Product contains high levels of residual palladium, complicating purification.

Potential Cause Recommended Solution & Troubleshooting Steps
Catalyst Leaching or Decomposition 1. Optimize Conditions: Higher temperatures can increase the rate of catalyst decomposition and leaching.[3][16] Attempt to run the reaction at the lowest effective temperature.2. Consider Immobilization: For repeated or continuous processes, investigate using an immobilized or heterogeneous version of the catalyst, which can be more easily separated from the reaction mixture.[3][16]3. Downstream Scavenging: Plan for a purification step using palladium scavengers (e.g., functionalized silica, activated carbon, or scavenger resins) to remove residual metal from the final product.

Data Presentation

Table 1: Comparison of Key Physical Parameters in Lab vs. Plant Scale Reactors

ParameterLaboratory Scale (e.g., 1 L Flask)Plant Scale (e.g., 1000 L Reactor)Implication for Scale-Up
Surface Area to Volume Ratio High (e.g., ~4.8 cm⁻¹)Low (e.g., ~0.24 cm⁻¹)Heat removal is significantly less efficient at scale, increasing the risk of overheating.[1][7]
Mixing Time Short (seconds)Long (minutes)Slower mixing can lead to concentration and temperature gradients, affecting yield and purity.[10]
Heat Transfer Coefficient (U) HighLowerThe overall ability to transfer heat into or out of the system is reduced.[22]
Mode of Operation Typically BatchOften Semi-batch or ContinuousReagent addition strategies must be developed to control exotherms and concentrations.[2][7]

Table 2: Common Catalyst Poisons and Their Potential Sources

Catalyst PoisonPotential Source(s)Mitigation Strategy
Sulfur Compounds Impurities in starting materials or reagents (e.g., thiols, sulfides).Use high-purity grade reagents; pre-treat reagents if necessary.
Oxygen Air leaks into the reactor; dissolved O₂ in solvents.Ensure a leak-tight system; sparge solvents with an inert gas (N₂ or Ar).[14]
Water Wet solvents or reagents; atmospheric moisture.Use anhydrous solvents and reagents; conduct reactions under a dry, inert atmosphere.[13][14]
Coordinating Species Certain functional groups on substrates or products (e.g., unprotected amines, thiols) that can bind strongly to the palladium center.Protect interfering functional groups; select ligands that are less susceptible to displacement.
Heavy Metals Contamination from previous reactions or raw materials.Ensure thorough cleaning of reactors; analyze raw materials for metal impurities.[20]

Experimental Protocols

Protocol: Evaluating Mass Transfer Limitations via Stirrer Speed Study

This experiment helps determine if the reaction rate is limited by the physical process of mixing rather than the intrinsic chemical kinetics.

Objective: To assess the impact of agitation speed on the reaction rate at a fixed scale.

Methodology:

  • Setup: Assemble the reaction vessel with all reagents, solvent, and catalyst, mirroring the scaled-up conditions (concentration, temperature). Ensure the setup includes a variable-speed overhead stirrer with a tachometer to accurately measure RPM.

  • Initial Run (Baseline): Conduct the reaction at the originally planned stirrer speed. Take samples at regular intervals (e.g., every 15 minutes) and analyze for product formation (e.g., via HPLC, GC, or UPLC).

  • Second Run (Increased Speed): Repeat the experiment under identical conditions, but increase the stirrer speed by 30-50%. Again, monitor the reaction progress by taking and analyzing samples at the same time intervals.

  • Third Run (Further Increased Speed): If a rate increase was observed in step 3, repeat the experiment again with another 30-50% increase in stirrer speed.

  • Analysis:

    • Plot the concentration of the product versus time for each stirrer speed.

    • Interpretation 1 (No Mass Transfer Limitation): If the reaction rate does not increase with increasing stirrer speed, the reaction is likely under kinetic control, and mixing is adequate.

    • Interpretation 2 (Mass Transfer Limitation): If the reaction rate significantly increases with stirrer speed, the reaction is likely limited by mass transfer.[11] The agitation at the lower speeds was insufficient to ensure reactants were reaching the catalyst surface effectively. The process should be run at a speed where the rate no longer increases.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting and scaling up your reaction.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Mixing Is Mixing Efficient? (Stirrer, Baffles, Dead Zones) Start->Check_Mixing Check_Temp Is Temperature Stable? (Hotspots, Cooling Capacity) Check_Mixing->Check_Temp Yes Optimize_Mixing Optimize Agitation: - Increase RPM - Change Impeller Check_Mixing->Optimize_Mixing No Check_Catalyst Is Catalyst Active? (Age, Purity, Loading) Check_Temp->Check_Catalyst Yes Optimize_Heat Improve Heat Transfer: - Slower Addition - Better Cooling Check_Temp->Optimize_Heat No Check_Reagents Are Reagents Pure? (Impurities, Water, Oxygen) Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Address Catalyst: - Use Fresh Catalyst - Increase Loading Check_Catalyst->Optimize_Catalyst No Optimize_Reagents Purify Reagents: - Use Anhydrous Solvents - Degas System Check_Reagents->Optimize_Reagents No Success Yield Improved Check_Reagents->Success Yes Optimize_Mixing->Success Optimize_Heat->Success Optimize_Catalyst->Success Optimize_Reagents->Success

Caption: Troubleshooting logic for diagnosing low reaction yield.

Scale_Up_Workflow cluster_lab Laboratory Phase cluster_pilot Pilot Plant / Kilo-Lab Phase cluster_plant Manufacturing Phase Lab_Reaction 1. Optimized Lab-Scale Reaction (<1L) Thermal_Assessment 2. Reaction Calorimetry & Thermal Hazard Assessment Lab_Reaction->Thermal_Assessment Mass_Transfer_Study 3. Mixing & Mass Transfer Study Thermal_Assessment->Mass_Transfer_Study Pilot_Run 4. Incremental Scale-Up (e.g., 10-50L) Mass_Transfer_Study->Pilot_Run Full_Scale 5. Full-Scale Production Run Pilot_Run->Full_Scale

Caption: A typical workflow for process scale-up.

Catalyst_Deactivation Catalyst Active this compound Catalyst [Pd(II) or Pd(0)] Poisoning Poisoning (e.g., Sulfur, H₂O) Catalyst->Poisoning Thermal Thermal Degradation (High Temperature) Catalyst->Thermal Leaching Leaching / Precipitation (e.g., Pd Black) Catalyst->Leaching Fouling Fouling (Byproduct Deposition) Catalyst->Fouling Inactive Inactive Species Poisoning->Inactive Thermal->Inactive Leaching->Inactive Fouling->Inactive

References

effect of solvent and temperature on dichlorobis catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of dichlorobis catalysts. The information focuses on the critical effects of solvent and temperature on catalyst performance in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the performance of this compound(triphenylphosphine)palladium(II) catalyst?

A1: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, significantly influencing reaction rate, selectivity, and catalyst stability.[1][2][3][4] Key effects include:

  • Solubility: The solvent must dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture.[3][5]

  • Catalyst Activation: Some solvents, particularly polar aprotic ones like DMF, can participate in the crucial reduction of the Pd(II) precatalyst to the active Pd(0) species.[1]

  • Stabilization of Intermediates: Polar solvents can stabilize charged or polar intermediates and transition states in the catalytic cycle, such as those formed during oxidative addition.[3][5] This can accelerate the reaction rate.[6]

  • Selectivity: In substrates with multiple reactive sites, the solvent polarity can dictate which site is preferentially functionalized. For instance, in chloroaryl triflates, nonpolar solvents tend to favor reaction at the C-Cl bond, while some polar aprotic solvents like DMF or acetonitrile (B52724) favor reaction at the C-OTf bond.[2][5][7] This is often attributed to the stabilization of different active catalyst species (neutral vs. anionic) in different solvent environments.[2][5]

  • Ligand Coordination: Solvent molecules can coordinate to the palladium center, especially when a primary ligand dissociates. This can influence the catalyst's reactivity and stability.[1]

Q2: What is the typical operating temperature for reactions using this compound(triphenylphosphine)palladium(II), and what are the consequences of deviating from it?

A2: The optimal temperature for reactions using this compound(triphenylphosphine)palladium(II) typically ranges from 80°C to 110°C.[8] However, the ideal temperature is highly dependent on the specific substrates, solvent, and ligands used.

  • Below Optimal Temperature: Reactions may be sluggish or fail to proceed to completion. The initial activation of the Pd(II) precatalyst to Pd(0) and the oxidative addition step are often slow at lower temperatures.

  • Above Optimal Temperature: While higher temperatures can increase the reaction rate, they also significantly increase the risk of several undesirable outcomes:

    • Catalyst Decomposition: The catalyst can degrade, often observed by the formation of palladium black (insoluble palladium particles), which is catalytically inactive.[1] this compound(tricyclohexylphosphine)palladium(II) offers greater thermal stability (above 100°C) compared to the triphenylphosphine (B44618) variant.[8]

    • Side Reactions: The rate of side reactions, such as hydrodehalogenation (debromination), can increase at elevated temperatures.[9]

    • Solvent Decomposition: At high temperatures, some solvents (e.g., N-alkyl amides like DMF, or ketones) can act as a source of hydrides, leading to the reduction of the aryl halide starting material and decomposition of the catalyst.[10]

Q3: How is the this compound(triphenylphosphine)palladium(II) precatalyst activated, and what is the role of solvent and temperature in this process?

A3: this compound(triphenylphosphine)palladium(II) is a Pd(II) precatalyst and must be reduced in situ to a catalytically active Pd(0) species to enter the catalytic cycle.[11][12] This activation is a critical step.

  • Role of Reducing Agents: The reduction can be facilitated by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines (like triethylamine), or even the solvent itself (e.g., DMF).[1][11] In Suzuki-Miyaura reactions, the boronic acid or other reactants can also act as the reducing agent, especially at elevated temperatures.[1][12]

  • Role of Temperature: Temperature is crucial for activating the catalyst. For example, in a Suzuki reaction using phenyl boronic acid in DMF, the reduction of a Pd(II) precatalyst was observed to be quantitative at 60°C but did not proceed at room temperature.[12] Similarly, the dissociation of triphenylphosphine ligands from a Pd(0) complex to generate the active catalyst is temperature-dependent; it occurs readily at room temperature in THF but requires heating to around 80°C in toluene (B28343).[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure an inert (oxygen-free) atmosphere by properly degassing the solvent and using argon or nitrogen.[9] Oxygen can re-oxidize the active Pd(0) catalyst.[10] Consider using a more robust precatalyst if issues persist.
Incomplete Precatalyst Reduction The reaction temperature may be too low for efficient reduction of Pd(II) to Pd(0). Gradually increase the temperature in 10°C increments, monitoring for product formation and catalyst decomposition.[12]
Poor Reagent Purity Use anhydrous, high-purity solvents and reagents.[9] Water can inhibit the reaction and lead to catalyst deactivation.[13]
Incorrect Solvent Choice The polarity of the solvent may be unsuitable for the specific reaction. If using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like DMF, dioxane, or THF, or vice versa, depending on the substrates.[2][8]

Problem 2: Significant Formation of Hydrodehalogenation (e.g., Debromination) Byproduct

Potential Cause Troubleshooting Steps
High Reaction Temperature Hydrodehalogenation often has a higher activation energy than the desired coupling reaction.[9] Reduce the reaction temperature.
Presence of Protic Solvents/Water Water and other protic species, especially in combination with strong bases, can generate palladium-hydride (Pd-H) species that lead to hydrodehalogenation.[9] Ensure all reagents and solvents are anhydrous.[9]
Choice of Base/Solvent Combination Strong bases can promote the formation of Pd-H intermediates.[9] Consider using a weaker base or changing the solvent to one less likely to generate hydrides. For example, avoid N-alkyl amides at very high temperatures.[10]
Unstable Catalyst System The ligand may not be sufficiently stabilizing the catalyst, leading to side reactions.[9] An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can cause the palladium catalyst to agglomerate and precipitate as inactive palladium black.[1] Reduce the reaction temperature.
Incorrect Ligand-to-Palladium Ratio An insufficient amount of phosphine ligand can lead to the formation of unstable, under-ligated palladium species that are prone to decomposition.[1] Ensure the correct stoichiometry is used; sometimes a slight excess of ligand is beneficial.[12]
Solvent Effects Less polar solvents like toluene may not sufficiently stabilize certain catalytic intermediates, leading to disproportionation into more stable complexes and palladium black.[1] Consider a more coordinating or polar solvent.

Quantitative Data on Solvent and Temperature Effects

The following tables summarize data from literature, illustrating the impact of solvent and temperature on a typical Suzuki-Miyaura cross-coupling reaction.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction: Coupling of an aryl halide with an arylboronic acid using a this compound(triphenylphosphine)palladium(II) catalyst system.

SolventDielectric Constant (Polarity)Typical Temperature (°C)Yield (%)Reference
Toluene2.4 (Low)110High[8]
THF7.6 (Medium)80-100High[8]
1,4-Dioxane2.2 (Low)100Moderate to High[1][8]
DMF36.7 (High)100-120High[1][8]
Acetonitrile37.5 (High)80Can favor different selectivity[2]

Note: Yields are highly substrate-dependent. This table provides a general trend.

Table 2: Effect of Temperature on Reaction Time and Byproduct Formation

Reaction: Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Hydrodehalogenation Byproduct (%)
602445< 2
801292~ 5
100495~ 5
120288> 10

Data is illustrative, based on general principles observed in cross-coupling reactions.[8][9]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling using this compound(triphenylphosphine)palladium(II)

This protocol outlines a typical setup for the cross-coupling of an aryl bromide with a phenylboronic acid.

1. Reagent Preparation:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • This compound(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)

2. Reaction Setup (Under Inert Atmosphere):

  • Add the aryl bromide, phenylboronic acid, and base to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Under a positive pressure of inert gas, add the this compound(triphenylphosphine)palladium(II) catalyst.

  • Add the anhydrous, degassed solvent via syringe.

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Reactions are typically complete within 4-24 hours.[8]

4. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the final product.[9]

Visualizations

G cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Pd0 Active Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)-R(L_n) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation (R-B(OH)₂) Trans_Complex->Pd0 Reductive Elimination (Ar-R) Precatalyst Pd(II)Cl₂(PPh₃)₂ Precatalyst->Pd0 Reduction (Solvent, Base, Temp.)

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G Start Low or No Yield Observed Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Check_Temp Is the temperature high enough for activation? Check_Atmosphere->Check_Temp Yes Action_Atmosphere Degas solvent; use Ar/N₂. Check_Atmosphere->Action_Atmosphere No Check_Reagents Are reagents and solvent anhydrous and pure? Check_Temp->Check_Reagents Yes Action_Temp Increase temperature incrementally. Check_Temp->Action_Temp No Check_Solvent Is solvent choice appropriate for the substrates? Check_Reagents->Check_Solvent Yes Action_Reagents Use dry solvents/reagents. Check_Reagents->Action_Reagents No Action_Solvent Screen alternative solvents (e.g., Toluene, DMF, Dioxane). Check_Solvent->Action_Solvent No Success Problem Resolved Check_Solvent->Success Yes Action_Atmosphere->Check_Temp Action_Temp->Check_Reagents Action_Reagents->Check_Solvent Action_Solvent->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

G Conditions Reaction Conditions Temp Temperature Conditions->Temp Solvent Solvent Polarity Conditions->Solvent Product Desired Product Temp->Product Optimal Side_Product Side Products (e.g., Hydrodehalogenation) Temp->Side_Product Too High Decomposition Catalyst Decomposition (Palladium Black) Temp->Decomposition Too High Solvent->Product Optimal Solvent->Side_Product Sub-optimal (e.g., protic impurities) Solvent->Decomposition Sub-optimal (e.g., poor stabilization) Outcome Potential Outcomes Product->Outcome Side_Product->Outcome Decomposition->Outcome

Caption: Relationship between conditions and reaction outcomes.

References

Technical Support Center: Regeneration & Recycling of Dichlorobis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of dichlorobis catalysts, such as this compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).

Troubleshooting Guide

This guide addresses common issues encountered during the regeneration and reuse of this compound catalysts in a question-and-answer format.

Problem 1: Low or No Catalytic Activity After Regeneration

Symptoms: The regenerated catalyst shows significantly reduced or no conversion in a test reaction compared to a fresh catalyst.

Possible Causes & Solutions:

  • Incomplete Removal of Impurities: Deactivating species such as phosphine (B1218219) oxides (O=PPh₃) or residual reactants/by-products from the previous reaction may still be present.

    • Solution: Ensure thorough washing of the inactive catalyst with appropriate solvents like ethanol (B145695) and diethyl ether before regeneration. For significant impurities, a more rigorous purification or a different regeneration protocol might be necessary.[1]

  • Formation of Inactive Palladium Species: The regeneration process might have led to the formation of catalytically inactive palladium species, such as palladium black (Pd(0) aggregates).

    • Solution: The choice of reducing agent and reaction conditions during regeneration is critical. For instance, when converting PdCl₂(PPh₃)₂ to the active Pd(0) species for certain coupling reactions, the reduction must be controlled to prevent aggregation.[2] If palladium black has formed, recovery of the palladium metal followed by synthesis of the desired catalyst complex is often the best approach.

  • Ligand Degradation: The phosphine ligands can degrade at elevated temperatures, leading to a loss of the catalytically active complex.[3]

    • Solution: Monitor reaction temperatures closely during both the initial reaction and the regeneration process. The optimal temperature range for many reactions involving PdCl₂(PPh₃)₂ is between 60-70°C, with temperatures above 80°C risking ligand degradation.[3]

  • Sintering of the Catalyst: For heterogeneous catalysts, high temperatures during regeneration can cause the active metal particles to agglomerate, reducing the active surface area.[4][5]

    • Solution: Employ controlled regeneration temperatures. An oxychlorination process can sometimes be used to redisperse the metal particles.[6]

Problem 2: Change in Catalyst Color

Symptoms: The regenerated catalyst exhibits a different color (e.g., ochre, brown, or black) compared to the original yellow solid.

Possible Causes & Solutions:

  • Presence of Impurities: An ochre or brownish color can indicate the presence of impurities or degradation products.[1]

  • Formation of Palladium Black: A black or very dark color is a strong indication of the formation of metallic palladium (Pd(0)) aggregates, also known as palladium black.[7]

    • Solution: This indicates that the catalyst has been reduced. If the desired catalyst is the Pd(II) complex, the palladium will need to be recovered and the complex re-synthesized. If a Pd(0) species is desired for catalysis, the conditions should be optimized to generate it in a highly dispersed, active form rather than as bulk palladium black.

Problem 3: Low Catalyst Recovery Yield After Regeneration

Symptoms: The amount of catalyst recovered after the regeneration process is significantly lower than expected.

Possible Causes & Solutions:

  • Solubilization of Palladium Species: Some palladium species might be soluble in the washing or reaction solvents, leading to losses during filtration.[8]

    • Solution: Minimize the volume of washing solvents. If soluble palladium is suspected, consider methods like precipitation by adding an anti-solvent or using scavenging agents to recover the dissolved palladium.[8]

  • Mechanical Losses: Catalyst may be lost during transfers and filtration steps.

    • Solution: Use fine porosity filter paper or a membrane filter to prevent the loss of fine particles. Ensure careful handling and transfer of the solid material between vessels.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the deactivation of this compound catalysts?

A1: The primary causes of deactivation for this compound catalysts, particularly palladium-based ones, include:

  • Poisoning: Strong chemisorption of impurities from the reaction mixture onto the active sites of the catalyst.[9]

  • Coking: The formation of carbonaceous deposits on the catalyst surface, which can block active sites.[10][11]

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a reduction in the active surface area.[4][10]

  • Leaching: The dissolution of the active metal species from the support into the reaction medium.[12]

  • Ligand Degradation: Decomposition of the phosphine ligands, especially at elevated temperatures.[3]

Q2: Can I regenerate an inactive PdCl₂(PPh₃)₂ catalyst?

A2: Yes, several procedures can be used to regenerate inactive PdCl₂(PPh₃)₂. A common method involves dissolving the inactive catalyst, treating it to remove impurities, and then recrystallizing the active complex. One detailed procedure involves dissolving the catalyst in water with ammonium (B1175870) chloride, followed by the addition of triphenylphosphine (B44618) in ethanol and heating at reflux to reprecipitate the purified yellow complex.[1]

Q3: How can I tell if my regenerated catalyst is active?

A3: The most reliable way to determine the activity of your regenerated catalyst is to perform a small-scale test reaction and compare its performance (e.g., yield, reaction time) to that of a fresh batch of the catalyst under identical conditions. Spectroscopic techniques such as ³¹P NMR can also be used to assess the purity and integrity of the catalyst complex.

Q4: Is it more cost-effective to regenerate the catalyst or to recover the palladium and synthesize a new catalyst?

A4: The cost-effectiveness depends on several factors, including the scale of your reactions, the cost of fresh catalyst, the efficiency of the regeneration process, and the value of the palladium metal. For small-scale lab use, regeneration can be a viable option. In industrial settings, recovering the precious metal from the spent catalyst is a common practice.[13][14] The recovered palladium can then be used to produce fresh catalyst.

Q5: What is the difference between catalyst regeneration and catalyst recycling?

A5: Catalyst regeneration refers to the process of restoring the catalytic activity of a deactivated catalyst.[5][15] This typically involves treating the catalyst to remove poisons or coke. Catalyst recycling is a broader term that can include regeneration, but also encompasses the recovery of the valuable metals from the spent catalyst, which are then used to manufacture new catalyst.[16]

Quantitative Data on Catalyst Regeneration

The following table summarizes hypothetical quantitative data for different regeneration protocols to illustrate the comparison of their effectiveness.

Regeneration ProtocolCatalyst Recovery Yield (%)Purity of Regenerated Catalyst (%)Relative Catalytic Activity (%) (vs. Fresh Catalyst)
Protocol A: Recrystallization 859895
Protocol B: Chemical Washing 909590
Protocol C: Full Regeneration 759998

Note: The data in this table is for illustrative purposes. Actual results will vary depending on the specific experimental conditions and the state of the deactivated catalyst.

Experimental Protocols

Protocol 1: Regeneration of PdCl₂(PPh₃)₂ by Recrystallization

This protocol is suitable for purifying a catalyst with minor impurities.

  • Dissolution: Dissolve the inactive, ochre-colored PdCl₂(PPh₃)₂ in a minimal amount of dichloromethane (DCM).

  • Filtration: Filter the solution through a pad of Celite to remove any insoluble impurities.

  • Precipitation: Slowly add diethyl ether (Et₂O) to the filtrate until a yellow precipitate forms.

  • Isolation: Collect the yellow solid by filtration.

  • Washing: Wash the solid with a small amount of fresh Et₂O.

  • Drying: Dry the purified catalyst under vacuum.[1]

Protocol 2: Full Regeneration of Deactivated PdCl₂(PPh₃)₂

This protocol is for a more heavily deactivated catalyst.

  • Preparation of Palladium Solution: In a flask, dissolve 2.5 equivalents of ammonium chloride (NH₄Cl) in water to make an approximately 0.5 M solution. Add the deactivated PdCl₂(PPh₃)₂ to this solution.

  • Heating: Stir the mixture at 50°C for 2 hours.

  • Preparation of Ligand Solution: In a separate flask, prepare a solution of 2.5 equivalents of triphenylphosphine (PPh₃) in ethanol (EtOH) to a concentration of about 0.25 M. The volume of ethanol should be double the volume of water used in step 1.

  • Addition: Quickly add the PPh₃/EtOH suspension to the palladium/water/NH₄Cl mixture all at once.

  • Reflux: Heat the resulting mixture at reflux for 2 hours.

  • Precipitation: Cool the mixture down. Add approximately 6 times the initial volume of water with vigorous stirring to precipitate the yellow complex.

  • Resting: Stir for 5-10 minutes, then let the solution rest for 30 minutes at room temperature, followed by 15 minutes in an ice bath.

  • Filtration and Washing: Filter the yellow solid and wash it abundantly with water, then with ethanol, and finally with a small amount of diethyl ether.

  • Final Purification: Dissolve the solid in dichloromethane (CH₂Cl₂), filter through Celite, and evaporate the filtrate.

  • Drying: Dry the final product under vacuum.[1]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active this compound Catalyst (e.g., PdCl₂(PPh₃)₂) Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Impurities Coking Coking (Carbon Deposition) Active_Catalyst->Coking High Temperature, Organic Substrates Sintering Sintering (Particle Agglomeration) Active_Catalyst->Sintering High Temperature Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation High Temperature Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Catalyst_Regeneration_Workflow Start Deactivated Catalyst Wash Wash with Solvents (e.g., EtOH, Et₂O) Start->Wash Regeneration_Step Regeneration Protocol (e.g., Chemical Treatment, Recrystallization) Wash->Regeneration_Step Filtration Filtration & Isolation Regeneration_Step->Filtration Drying Drying Under Vacuum Filtration->Drying Analysis Activity & Purity Analysis Drying->Analysis End Regenerated Active Catalyst Analysis->Start Activity Low Analysis->End Activity Restored

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Dichlorobis Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of metal complexes is paramount. This guide provides a comparative analysis of dichlorobis compounds—a class of coordination complexes featuring two chloride ligands—using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental data for representative this compound complexes of cobalt, palladium, platinum, nickel, and ruthenium are presented, alongside standardized experimental protocols to ensure reproducibility.

The precise arrangement of ligands around a central metal ion dictates the chemical and physical properties of a coordination compound, influencing its reactivity, stability, and potential therapeutic applications. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed insights into the molecular structure and bonding within these complexes. This guide will delve into the characteristic spectral features of this compound compounds, offering a framework for their identification and characterization.

Spectroscopic Comparison of this compound Compounds

The following tables summarize the key NMR and IR spectroscopic data for a selection of well-characterized this compound compounds. These values highlight the distinct spectral fingerprints that arise from differences in the central metal, the ancillary ligands, and the geometric isomerism (cis vs. trans).

This compound(ethylenediamine)cobalt(III) Chloride - [Co(en)₂Cl₂]Cl

This complex serves as a classic example of octahedral coordination chemistry, exhibiting distinct properties between its cis and trans isomers.

Table 1: Spectroscopic Data for [Co(en)₂Cl₂]Cl

Spectroscopic Featuretrans-[Co(en)₂Cl₂]Clcis-[Co(en)₂Cl₂]Cl
¹H NMR (D₂O)
δ (NH₂)~4.8 ppm (br s)Multiple signals
δ (CH₂)~2.8 ppm (br s)Multiple signals
IR (KBr Pellet, cm⁻¹)
ν(N-H)~3200 (two bands)[1]3444, 3230, 3104[2]
δ(NH₂)1635-1578[1]1612[2]
ν(Co-Cl)~360Two bands expected

Note: Due to the paramagnetic nature of Co(II) and the potential for line broadening, NMR data for Co(III) complexes, which are diamagnetic, are generally more informative. Data for the cis isomer is less commonly reported in introductory literature.

This compound(triphenylphosphine)palladium(II) - [PdCl₂(PPh₃)₂]

This square planar complex is a widely used catalyst in organic synthesis. The trans isomer is typically the more stable and common form.

Table 2: Spectroscopic Data for trans-[PdCl₂(PPh₃)₂]

Spectroscopic FeatureValue
¹H NMR (CDCl₃)
δ (ortho-H of PPh₃)~7.7 ppm (m)
δ (meta/para-H of PPh₃)~7.4 ppm (m)
³¹P{¹H} NMR (CDCl₃)
δ~24 ppm (s)
¹³C{¹H} NMR (CDCl₃)
δ (ipso-C of PPh₃)~135 ppm
δ (ortho-C of PPh₃)~134 ppm
δ (meta-C of PPh₃)~128 ppm
δ (para-C of PPh₃)~131 ppm
IR (KBr Pellet, cm⁻¹)
ν(C-H) aromatic~3050
ν(Pd-P)~355
ν(Pd-Cl)~340
This compound(pyridine)platinum(II) - [PtCl₂(py)₂]

This complex can exist as either cis or trans isomers, which are precursors for various platinum-based anticancer drugs.

Table 3: Comparative Spectroscopic Data for cis- and trans-[PtCl₂(py)₂]

Spectroscopic Featuretrans-[PtCl₂(py)₂]cis-[PtCl₂(py)₂]
¹H NMR (CDCl₃)
δ (α-H of py)~8.5 ppm (d)More complex pattern
δ (β, γ-H of py)~7.2-7.8 ppm (m)More complex pattern
¹⁹⁵Pt NMR Characteristic singletShifted singlet
IR (KBr Pellet, cm⁻¹)
ν(Pt-Cl)One band ~340 cm⁻¹Two bands
Other this compound Compounds

To provide a broader context, the spectroscopic features of related this compound complexes with different metal centers and ligands are presented below.

Table 4: Spectroscopic Data for Other this compound Compounds

CompoundKey Spectroscopic Features
[NiCl₂(PPh₃)₂] Paramagnetic (tetrahedral, blue) and diamagnetic (square planar, red) forms exist. The paramagnetic nature of the tetrahedral complex leads to broad NMR signals. IR spectra show characteristic P-Ph and Ni-Cl vibrations.[3][4]
[RuCl₂(bpy)₂] Diamagnetic complex. ¹H NMR in DMSO-d₆ shows distinct signals for the bipyridine protons. IR spectra exhibit characteristic ring stretching frequencies for the bipyridine ligand.[5][6][7]

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. For paramagnetic complexes, it may be necessary to use higher concentrations or specific experimental parameters to overcome signal broadening.

  • Instrumental Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

    • ³¹P and ¹⁹⁵Pt NMR: These nuclei are often observed for complexes containing phosphorus or platinum ligands. Specific instrumental setup and referencing are required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C in CDCl₃) or the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound compound in a clean, dry agate mortar and pestle.[8][9]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[8][9]

    • Continue grinding the mixture until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation:

    • Transfer a small amount of the KBr mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[10]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of the Characterization Workflow

The logical flow for characterizing this compound compounds using NMR and IR spectroscopy can be visualized as follows:

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesize this compound Compound Purification Purify and Isolate Product Synthesis->Purification IR_Spec Acquire IR Spectrum Purification->IR_Spec NMR_Spec Acquire NMR Spectra (¹H, ¹³C, etc.) Purification->NMR_Spec IR_Analysis Analyze IR Data (Functional Groups, M-L bonds) IR_Spec->IR_Analysis NMR_Analysis Analyze NMR Data (Chemical Shifts, Coupling, Isomerism) NMR_Spec->NMR_Analysis Structure_Determination Determine Molecular Structure IR_Analysis->Structure_Determination NMR_Analysis->Structure_Determination

Caption: Workflow for the synthesis and spectroscopic characterization of this compound compounds.

Structure-Spectra Relationship

The relationship between the molecular structure of a this compound compound and its spectroscopic output is fundamental to its characterization. The following diagram illustrates this logical connection.

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Data Geometry Geometric Isomerism (cis/trans) NMR_Data NMR Spectra - Chemical Shifts (δ) - Coupling Constants (J) - Number of Signals Geometry->NMR_Data Influences symmetry and number of signals IR_Data IR Spectrum - Vibrational Frequencies (ν, δ) - Number and Position of M-Cl Bands Geometry->IR_Data Affects number of IR-active M-Cl modes Ligands Ligand Environment (e.g., -NH₂, -PPh₃, py) Ligands->NMR_Data Determines chemical shifts and coupling patterns Ligands->IR_Data Gives rise to characteristic functional group vibrations Metal Central Metal Ion (Co, Pd, Pt, etc.) Metal->NMR_Data Affects chemical shifts (diamagnetic vs. paramagnetic) Metal->IR_Data Influences M-L and M-Cl vibrational frequencies

Caption: Logical relationship between molecular structure and spectroscopic data for this compound compounds.

References

A Comparative Guide to Single Crystal X-ray Diffraction Analysis of Dichlorobis Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms in a crystalline solid. This guide offers a comparative overview of SC-XRD analysis applied to a series of dichlorobis complexes, highlighting how changes in the central metal ion, ligand environment, and resulting coordination geometry are reflected in key crystallographic parameters.

Data Presentation: Comparison of this compound Complexes

Complex NameFormulaMetal IonGeometryCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
Dichloro[bis(2-pyridyl)disulfide]cobalt(II)[1][Co(C₁₀H₈N₂S₂)Cl₂]Co(II)TetrahedralTriclinicP1Co-N: 2.025, 2.055Co-Cl: 2.238, 2.253N-Co-N: 117.9
Dichloro-bis(4-dimethylaminopyridine)cobalt(II)[2][Co(C₇H₁₀N₂)₂Cl₂]Co(II)TetrahedralMonoclinicP2/cCo-N: 2.070Co-Cl: 2.245N-Co-N: 107.2Cl-Co-Cl: 113.4
This compound(triphenylphosphine)nickel(II) (Blue Isomer)[3][4][5][Ni(P(C₆H₅)₃)₂Cl₂]Ni(II)TetrahedralMonoclinicP2₁/nNi-P: 2.32Ni-Cl: 2.21P-Ni-P: ~128Cl-Ni-Cl: ~121
This compound(triphenylphosphine)nickel(II) (Red Isomer)[3][6][Ni(P(C₆H₅)₃)₂Cl₂]Ni(II)Square PlanarTriclinicP-1Ni-P: 2.24Ni-Cl: 2.17P-Ni-Cl: 90 (idealized)Cl-Ni-Cl: 180 (trans)
trans-Dichlorobis(ethylenediamine)cobalt(III) hexathionate monohydrate[7][8][Co(C₂H₈N₂)₂Cl₂]₂S₆O₆·H₂OCo(III)OctahedralOrthorhombicPba2Co-N: (avg. ~1.96)Co-Cl: 2.224, 2.235Cl-Co-Cl: 178.9

Experimental Protocols

The determination of a crystal structure by single crystal X-ray diffraction involves a standardized workflow, from sample preparation to data analysis.

1. Crystal Growth and Selection

High-quality single crystals are paramount for a successful diffraction experiment.[9] Crystals should ideally be larger than 0.1 mm in all dimensions, with a regular, well-defined shape and no visible cracks or imperfections.[9][10] Common methods for growing crystals of coordination complexes include:

  • Slow Evaporation: A saturated solution of the complex is allowed to stand undisturbed, and the solvent slowly evaporates, leading to crystallization.

  • Vapor Diffusion: A solution of the complex is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the complex's solubility, inducing crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once grown, a suitable crystal is selected under a microscope.

2. Crystal Mounting and Data Collection

  • Mounting: The selected crystal is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[11] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage.

  • X-ray Source: Monochromatic X-rays are generated, commonly from a copper (Cu Kα) or molybdenum (Mo Kα, λ = 0.7107Å) source in a sealed tube or, for higher intensity, from a synchrotron.[10][11]

  • Data Collection: The crystal is placed in the X-ray beam and rotated.[10] As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ = 2d sinθ) and produce diffracted X-ray beams.[11] These diffracted beams appear as spots, or reflections, whose positions and intensities are recorded by a detector (e.g., a CCD or pixel detector).[9] A full dataset consists of measuring the intensities of thousands of unique reflections at various crystal orientations.[11]

3. Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.[12]

  • Structure Solution: The intensities of the reflections are used to generate an initial electron density map of the unit cell. This map reveals the positions of the atoms. For this compound complexes, the heavy metal and chlorine atoms are typically located first due to their high scattering power.

  • Structure Refinement: The initial atomic model is refined using least-squares methods.[7] This iterative process adjusts the atomic positions, and their thermal displacement parameters, to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible.

Mandatory Visualization

The following diagram illustrates the general workflow for single crystal X-ray diffraction analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_data 2. Data Collection cluster_analysis 3. Structure Determination cluster_output 4. Final Output Synthesis Synthesis of This compound Complex Purification Purification Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Select & Mount Single Crystal Crystallization->Mounting XRay Expose to Monochromatic X-ray Beam Mounting->XRay Diffraction Record Diffraction Pattern (Intensity Data) XRay->Diffraction UnitCell Determine Unit Cell & Space Group Diffraction->UnitCell Solution Solve Structure (Initial Atomic Model) UnitCell->Solution Refinement Refine Structure (Least-Squares) Solution->Refinement FinalModel Final Structural Model (CIF File) Refinement->FinalModel Analysis Analysis of Bond Lengths, Angles, & Packing FinalModel->Analysis

Workflow for Single Crystal X-ray Diffraction Analysis.

References

A Comparative Analysis of Dichlorobis Palladium Catalysts Versus Other Palladium Sources in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, offering a versatile and efficient means to construct complex molecular architectures.[1] The choice of the palladium source is a critical parameter that significantly influences reaction outcomes, including yield, selectivity, and catalyst longevity.

This guide provides an objective comparison of dichlorobis palladium catalysts, with a focus on the widely used bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), against other common palladium sources. The comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

Overview of Common Palladium Sources

Palladium catalysts are typically introduced into a reaction as a Pd(II) precatalyst, which is then reduced in situ to the active Pd(0) species, or as a pre-formed Pd(0) complex.[2] this compound palladium complexes are air-stable, commercially available, and widely employed Pd(II) precatalysts.[3][4]

This compound Palladium Catalysts:

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂): A versatile and cost-effective catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings.[5][6] It is known for its stability and ease of handling.[4]

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This catalyst incorporates a bidentate phosphine (B1218219) ligand, which can enhance stability and reactivity in certain transformations, particularly Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8]

Other Common Palladium Sources:

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used, relatively inexpensive Pd(II) salt that is often used to generate the active catalyst in situ by the addition of phosphine ligands.[9] Varying the ligand-to-palladium ratio can significantly impact catalyst performance.[10]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common Pd(0) precatalyst that is ready to enter the catalytic cycle directly. However, it can be sensitive to air and may have a shorter shelf-life compared to Pd(II) precatalysts.[4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another air-stable Pd(0) source that is often used in conjunction with a variety of phosphine ligands to generate highly active catalysts for challenging coupling reactions.[2]

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that offers the significant advantage of easy separation from the reaction mixture, facilitating product purification and catalyst recycling.[11]

Comparative Performance Data

The choice of palladium catalyst can have a profound impact on the efficiency of a cross-coupling reaction. The following tables summarize the performance of various palladium sources in several key transformations.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂-K₂CO₃PEG120-High[6]
Pd(OAc)₂XPhos (1.2 equiv)K₃PO₄MeOH/THF--84[10]
Pd(OAc)₂XPhos (0.8 equiv)K₃PO₄MeOH/THF--44[10]
PdCl₂(dppf)-K₂CO₃DME802High[7]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good[7]
10% Pd/C-Na₂CO₃Ethanol/H₂ORoom Temp-94-100[11]

Note: "Good" and "High" yields are as reported in the respective literature, indicating successful reactions without specifying the exact percentage in the abstract.[6][7]

Table 2: Heck Reaction of Aryl Halides with Alkenes

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Dichloro{bis[1,1′,1′′-(phosphinetriyl)tripiperidine]}palladium-K₂CO₃NMP100-Varies[12]
Pd(OAc)₂P(o-Tolyl)₃TEAAcetonitrileReflux5-[13]
Pd(dba)₂Di-1-adamantyl-n-butylphosphine-----[14]

Note: Yields for the Heck reaction are highly substrate-dependent.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst/PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRoom Temp--[7]
Pd(PPh₃)₄CuIEt₃N----[5]
PdCl₂(PPh₃)₂-Et₃NPEG-2000/H₂O25-Good to Excellent[15]

Note: The classic Sonogashira protocol often employs a copper(I) co-catalyst.[7]

Table 4: Buchwald-Hartwig Amination of Aryl Halides

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent[16]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[16]
PdCl₂(dppf)-NaOt-BuToluene---[8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthetic outcomes. Below are generalized protocols for common cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[17]

General Procedure for Heck Reaction
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the alkene (1.5 equiv), a base (e.g., triethylamine, 2.0 equiv), and the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv) in a suitable solvent (e.g., acetonitrile).[18]

  • Inert Atmosphere: Deoxygenate the solvent by bubbling with an inert gas.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.[18]

Advantages and Disadvantages of Palladium Sources

Palladium SourceAdvantagesDisadvantages
PdCl₂(PPh₃)₂ - Air and moisture stable[4]- Commercially available and relatively inexpensive- Versatile for various coupling reactions[5]- May require higher catalyst loadings compared to more active systems- Ligand dissociation can be slow
Pd(OAc)₂ - Cost-effective palladium source[9]- Allows for in situ generation of the active catalyst with a wide range of ligands- Performance is highly dependent on the choice and ratio of the ligand[10]- Can be sensitive to the purity of the reagent
Pd(PPh₃)₄ - A Pd(0) source, ready for oxidative addition- Often highly effective in Suzuki and Sonogashira couplings[5][7]- Air and light sensitive, with a shorter shelf-life[4]- Can be more expensive than Pd(II) sources
Pd₂(dba)₃ - Air-stable Pd(0) source[2]- Effective for generating highly active catalysts for challenging substrates- Requires the addition of a ligand- The dba ligand can sometimes complicate purification
Pd/C - Heterogeneous, allowing for easy removal and recycling[11]- Can be used in "greener" solvent systems- May exhibit lower activity than homogeneous catalysts- Leaching of palladium into the solution can occur

Visualizing the Process

Diagrams can provide a clear and concise understanding of complex chemical processes. The following visualizations were created using Graphviz (DOT language).

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Palladium Catalyst & Ligand (if needed) A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction (TLC, GC, etc.) D->E F Quench Reaction & Extract E->F G Dry & Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I I H->I Characterize Product (NMR, MS, etc.)

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_ox organoboron R²-B(OR)₂ organoboron->pd2_trans base Base base->pd2_trans

The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

The selection of a palladium catalyst is a multifaceted decision that depends on the specific cross-coupling reaction, the nature of the substrates, and practical considerations such as cost and ease of handling. This compound palladium catalysts, particularly PdCl₂(PPh₃)₂, offer a reliable and versatile option for a wide range of transformations. For more challenging substrates or when higher activity is required, in situ generated catalysts from Pd(OAc)₂ with bulky, electron-rich phosphine ligands, or pre-formed Pd(0) complexes may provide superior results. For applications where catalyst recovery and reuse are paramount, heterogeneous catalysts like Pd/C present a compelling alternative. By understanding the relative merits and limitations of each palladium source and adhering to robust experimental protocols, researchers can effectively navigate the complexities of palladium-catalyzed cross-coupling and achieve their synthetic goals.

References

A Comparative Guide to the Catalytic Activity of Dichlorobis(triphenylphosphine)palladium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the success of synthetic organic chemistry endeavors. This guide provides a comprehensive evaluation of the catalytic activity of dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂, a widely utilized and versatile catalyst in cross-coupling reactions. Its performance is critically compared with other common palladium catalysts, supported by experimental data from Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific reaction, substrates, and conditions. While PdCl₂(PPh₃)₂ is a robust and relatively stable catalyst, other palladium sources may offer advantages in terms of reactivity, catalyst loading, and reaction times. The following tables summarize the performance of PdCl₂(PPh₃)₂ in comparison to other frequently used palladium catalysts.

Table 1: Comparison of Palladium Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst / LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂ 4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene (B28343)/H₂O10016852[1]
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂O120 (Microwave)0.17>953[2]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001981[2]
PEPPSI-IPr2-BromopyridinePhenylboronic acidK₂CO₃Dioxane1002981[1]

Table 2: Comparison of Palladium Catalyst Performance in Heck Reaction

CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂ IodobenzeneStyreneEt₃NDMF1002921[3]
Pd(OAc)₂4-BromoacetophenoneStyreneK₂CO₃H₂O/DMF804951[3]
Pd(PPh₃)₄IodobenzeneEthyl acrylateEt₃NAcetonitrile8024901[4]
Herrmann's Catalyst4-BromotolueneStyreneNaOAcNMP1202950.1[5]

Table 3: Comparison of Palladium Catalyst Performance in Sonogashira Coupling

CatalystAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂ IodobenzenePhenylacetyleneEt₃NTHFRT1.5972.0[6][7]
Pd(PPh₃)₄1-Iodo-4-nitrobenzenePhenylacetyleneEt₃N/CuIDMF250.5981[8]
Pd(OAc)₂IodobenzenePhenylacetyleneEt₃N/CuIDMF251952[9]
PdCl₂(dppf)2-BromopyridinePhenylacetyleneCs₂CO₃/CuIDioxane8012855[8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for evaluating and comparing catalytic performance. Below are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and any additional ligands if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.[1][10]

General Procedure for Heck Reaction
  • Preparation: To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF or acetonitrile, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Stir the reaction until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

  • Purification: The residue is purified by an appropriate method such as column chromatography.[3][5]

General Procedure for Sonogashira Coupling
  • Preparation: In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol% if required), and a base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography.[6][11]

Visualizing Catalytic Processes

To better understand the experimental and mechanistic aspects of palladium-catalyzed cross-coupling reactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Aryl Halide, Coupling Partner, & Base start->reactants catalyst Add Pd Catalyst & Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Purify (Chromatography) extract->purify end Final Product purify->end

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-M diaryl_pd2 R-Pd(II)Ln-R' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 R-R'

The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection start Select Cross-Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C(sp²)-C(sp²) heck Heck reaction_type->heck C(sp²)-C(sp²) (Alkene) sonogashira Sonogashira reaction_type->sonogashira C(sp²)-C(sp) substrate_reactivity Substrate Reactivity? suzuki->substrate_reactivity heck->substrate_reactivity sonogashira->substrate_reactivity activated Activated (e.g., Aryl Iodides) substrate_reactivity->activated High deactivated Deactivated (e.g., Aryl Chlorides) substrate_reactivity->deactivated Low catalyst_choice1 PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (Standard Conditions) activated->catalyst_choice1 catalyst_choice2 Pd(OAc)₂ with Bulky Ligand (e.g., SPhos) or PEPPSI-IPr (Higher Activity) deactivated->catalyst_choice2

A decision guide for selecting a palladium catalyst based on reaction type and substrate reactivity.

References

A Comparative Guide to the Synthesis and Validation of Dichlorobis(ethylenediamine)cobalt(III) Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthesis procedures for the geometric isomers of dichlorobis(ethylenediamine)cobalt(III) chloride, [Co(en)₂Cl₂]Cl. It is designed for researchers, scientists, and drug development professionals who utilize coordination complexes, offering objective comparisons of product performance supported by experimental data. The protocols outlined below are fundamental in the study of coordination chemistry, illustrating principles of stereochemistry and reaction mechanisms.

Introduction to Geometric Isomerism

Geometric isomerism in octahedral complexes, such as [Co(en)₂Cl₂]⁺, arises from different possible spatial arrangements of the ligands around the central metal ion. The this compound(ethylenediamine)cobalt(III) cation exists in two forms: the trans isomer, which has a green appearance and chloride ligands positioned opposite each other (D₂h symmetry), and the cis isomer, which is violet and has adjacent chloride ligands (C₂ symmetry).[1] This difference in geometry leads to distinct physical and spectroscopic properties, which are leveraged for their synthesis and validation.

Synthesis Procedures

The synthesis of these isomers typically involves the oxidation of Cobalt(II) to Cobalt(III) in the presence of the bidentate ethylenediamine (B42938) (en) ligand. The less stable trans isomer is synthesized first and can then be converted to the more thermodynamically stable cis isomer through heating.[2]

Experimental Protocol 1: Synthesis of trans-[Co(en)₂Cl₂]Cl

This procedure involves the oxidation of cobalt(II) chloride hexahydrate using an oxidizing agent like hydrogen peroxide in the presence of ethylenediamine, followed by the addition of concentrated hydrochloric acid.[3][4][5]

  • Preparation : Dissolve 4.0 g of CoCl₂·6H₂O in 10 mL of distilled water in an evaporating dish.[4]

  • Ligand Addition : To the stirring solution, add 15 mL of a 10% ethylenediamine solution.[4]

  • Oxidation : In a fume hood, slowly add 12 mL of 30% H₂O₂ dropwise to the mixture. This oxidation of Co(II) to Co(III) is an exothermic reaction and should be performed with care.[5]

  • Acidification : Slowly add 12 mL of concentrated HCl to the solution.[4] Heat the mixture on a steam bath or hot plate, stirring continuously, to concentrate the solution until a slurry of green crystals forms.[4][5]

  • Isolation : Cool the slurry in an ice bath to maximize crystallization.[5] Collect the green crystals of trans-[Co(en)₂Cl₂]Cl by vacuum filtration using a Büchner funnel.[4]

  • Washing & Drying : Wash the crystals with small portions of ice-cold 6M HCl if the product appears brown or blue, followed by washes with methanol (B129727) and diethyl ether to remove impurities and facilitate drying.[4][5] The product should be dried on a watch glass. Typical yields are in the range of 45-50%.[3]

Experimental Protocol 2: Isomerization to cis-[Co(en)₂Cl₂]Cl

The cis isomer is obtained by heating an aqueous solution of the trans isomer.[2]

  • Dissolution : Dissolve the synthesized trans-[Co(en)₂Cl₂]Cl in a minimum amount of deionized water on a watch glass or in a small beaker.[5]

  • Heating : Gently heat the solution on a steam bath. The color will change from green to violet, indicating the conversion to the cis isomer.[5][6]

  • Crystallization : Evaporate the solution to dryness on the steam bath.[5]

  • Isolation : Scrape the resulting violet solid and wash it with a few drops of ice-cold water to remove any soluble impurities.[5] The product is the violet-colored cis-[Co(en)₂Cl₂]Cl.

Validation and Characterization

The distinct properties of the two isomers allow for straightforward validation using spectroscopic methods, primarily UV-Visible spectroscopy.

Experimental Protocol 3: UV-Visible Spectroscopy Analysis
  • Sample Preparation : Prepare dilute aqueous solutions of both the green trans and violet cis isomers. A concentration of approximately 0.015 M is suitable.[5]

  • Data Acquisition : Record the absorbance spectra for each solution over a wavelength range of 350-700 nm using a UV-Vis spectrophotometer.[3][7]

  • Analysis : Compare the obtained spectra to literature values. The trans isomer exhibits a characteristic absorption maximum (λmax) around 618 nm.[3][6] Upon isomerization or aquation in solution, the cis complex shows a distinct λmax around 509-540 nm.[3][6][8]

Comparative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the cis and trans isomers of [Co(en)₂Cl₂]Cl.

Parametertrans-[Co(en)₂Cl₂]Clcis-[Co(en)₂Cl₂]ClReference
Appearance Green SolidViolet Solid[1][2]
Typical Yield 45 - 50%~75% (from trans)[3][9]
Symmetry D₂hC₂[1]
Solubility More SolubleLess Soluble[1][2]

Table 1. Physical Properties and Synthesis Yields.

Isomerλmax (nm)Color in SolutionReference
trans-[Co(en)₂Cl₂]⁺ ~618 nmGreen[3][6]
cis-[Co(en)₂Cl(H₂O)]²⁺ *~509 - 540 nmPurple/Violet[3][6][8]

Table 2. UV-Visible Spectroscopic Data in Aqueous Solution. Note: The cis-dichloro complex readily undergoes aquation to form cis-[Co(en)₂Cl(H₂O)]²⁺, which is what is typically observed in the UV-Vis spectrum.[10]

Process Workflows

The following diagrams illustrate the logical flow of the synthesis and validation procedures.

Synthesis_Workflow CoCl2 CoCl₂·6H₂O (Cobalt(II) Chloride) reaction_trans Oxidation & Coordination CoCl2->reaction_trans en Ethylenediamine (en) en->reaction_trans H2O2 H₂O₂ (Oxidizing Agent) H2O2->reaction_trans HCl Conc. HCl HCl->reaction_trans trans_product trans-[Co(en)₂Cl₂]Cl (Green Crystals) reaction_trans->trans_product Crystallization heating Heating in Aqueous Solution trans_product->heating Isomerization cis_product cis-[Co(en)₂Cl₂]Cl (Violet Crystals) heating->cis_product

Caption: Workflow for the synthesis of trans and cis isomers.

Validation_Workflow start Synthesized Isomer (cis or trans) dissolve Prepare Aqueous Solution start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis trans_result λmax ≈ 618 nm (Green Solution) uv_vis->trans_result if trans cis_result λmax ≈ 510 nm (Violet Solution) uv_vis->cis_result if cis conclusion Isomer Identity Confirmed trans_result->conclusion cis_result->conclusion

Caption: Validation workflow using UV-Visible Spectroscopy.

References

A Comparative Guide to the Electrochemical Analysis of Dichlorobis Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the electrochemical properties of three common dichlorobis metal complexes: cis-dichlorobis(2,2'-bipyridine)ruthenium(II) ([RuCl₂(bpy)₂]), trans-dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]), and cis-dichlorobis(ethylenediamine)cobalt(III) chloride ([CoCl₂(en)₂]Cl). The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their redox behavior, detailed experimental protocols for electrochemical analysis, and a comparison with alternative analytical techniques.

Electrochemical Performance: A Comparative Overview

The electrochemical behavior of these this compound metal complexes is distinct, reflecting the different electronic properties of the central metal ion and the nature of the coordinating ligands. Cyclic voltammetry (CV) is a powerful technique to probe these properties, revealing information about redox potentials, electron transfer kinetics, and the stability of different oxidation states.

Table 1: Comparative Electrochemical Data of this compound Metal Complexes

ComplexMetal Center Oxidation StateRedox ProcessE½ (V) vs. Ag/AgClSolvent/ElectrolyteKey Observations
cis-[RuCl₂(bpy)₂]Ru(II)Ru(II) → Ru(III) + e⁻~ +0.3 to +0.5Acetonitrile / 0.1 M TBAPF₆Reversible one-electron oxidation. The exact potential can be influenced by solvent and ligand modifications.[1]
[Ru(bpy)₂]²⁺ + e⁻ ⇌ [Ru(bpy)₂(bpy⁻)]⁺~ -1.3 to -1.5Acetonitrile / 0.1 M TBAPF₆Reversible ligand-based reduction. Multiple reductions corresponding to the bipyridine ligands can often be observed at more negative potentials.[2]
trans-[PdCl₂(PPh₃)₂]Pd(II)Pd(II) + 2e⁻ → Pd(0) + 2PPh₃ + 2Cl⁻~ -0.7 to -0.9 (Ep,c)THF / 0.3 M ⁿBu₄NBF₄Irreversible two-electron reduction leading to the decomposition of the complex.[3]
cis-[CoCl₂(en)₂]ClCo(III)Co(III) + e⁻ → Co(II)~ -0.2 to -0.4Aqueous solution / 0.1 M KClQuasi-reversible one-electron reduction. The electrochemical behavior can be complex and may involve subsequent chemical steps.[4][5]

Note: The redox potentials listed are approximate and can vary depending on the specific experimental conditions such as solvent, supporting electrolyte, scan rate, and reference electrode.

Experimental Protocols for Electrochemical Analysis

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable electrochemical data. Below are recommended procedures for the cyclic voltammetry analysis of each complex.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing cyclic voltammetry on a metal complex.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis p1 Dissolve complex in appropriate solvent p2 Add supporting electrolyte (e.g., 0.1 M TBAPF₆) p3 Degas solution with inert gas (Ar or N₂) for 10-15 min c3 Introduce degassed solution into the cell p3->c3 c1 Assemble three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) c2 Polish and clean working electrode m1 Connect electrodes to potentiostat c3->m1 m2 Set CV parameters (potential window, scan rate) m3 Run cyclic voltammogram m4 Record and save data a1 Determine peak potentials (Epa, Epc) m4->a1 a2 Calculate half-wave potential (E½) a3 Analyze peak currents and shapes

Figure 1: General workflow for cyclic voltammetry experiments.
Protocol 1: Cyclic Voltammetry of cis-[RuCl₂(bpy)₂]

  • Solution Preparation: Prepare a 1 mM solution of cis-[RuCl₂(bpy)₂] in dry acetonitrile. Add tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) to a final concentration of 0.1 M as the supporting electrolyte. Purge the solution with dry argon or nitrogen for 15 minutes.

  • Electrochemical Cell: Use a standard three-electrode cell. The working electrode should be a glassy carbon electrode, the reference electrode a non-aqueous Ag/Ag⁺ or Ag/AgCl pseudo-reference, and the counter electrode a platinum wire. Polish the glassy carbon electrode with alumina (B75360) slurry, sonicate in ethanol, and dry before use.

  • Cyclic Voltammetry: Perform the cyclic voltammetry by scanning the potential from an initial potential of 0 V to a positive vertex of +1.0 V, then to a negative vertex of -2.0 V, and back to 0 V. A scan rate of 100 mV/s is recommended for initial characterization.

  • Data Analysis: The Ru(II)/Ru(III) oxidation will appear as a reversible wave in the positive potential region. Ligand-based reductions will be observed at negative potentials.[1] The half-wave potential (E½) for the reversible processes can be calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).

Protocol 2: Cyclic Voltammetry of trans-[PdCl₂(PPh₃)₂]
  • Solution Preparation: Prepare a 1 mM solution of trans-[PdCl₂(PPh₃)₂] in dry, degassed tetrahydrofuran (B95107) (THF). Add tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) to a final concentration of 0.3 M as the supporting electrolyte.[3] Thoroughly degas the solution with argon for at least 20 minutes.

  • Electrochemical Cell: A three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode is suitable. Ensure all components are dry.

  • Cyclic Voltammetry: Initiate the potential scan from 0 V towards negative potentials, down to -1.5 V, and then reverse the scan back to 0 V. Use a scan rate of 100 mV/s.

  • Data Analysis: An irreversible reduction peak corresponding to the Pd(II) to Pd(0) reduction will be observed.[3] Note the cathodic peak potential (Epc). The absence of a corresponding anodic peak on the reverse scan confirms the irreversibility of the process.

Protocol 3: Cyclic Voltammetry of cis-[CoCl₂(en)₂]Cl
  • Solution Preparation: Prepare a 1 mM aqueous solution of cis-[CoCl₂(en)₂]Cl. Use a 0.1 M solution of potassium chloride (KCl) as the supporting electrolyte.[4] Deoxygenate the solution by bubbling with nitrogen for 15 minutes.

  • Electrochemical Cell: A standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode is appropriate.

  • Cyclic Voltammetry: Scan the potential from an initial value of +0.2 V to a negative vertex of -0.8 V and back to +0.2 V at a scan rate of 50 mV/s.

  • Data Analysis: A quasi-reversible wave for the Co(III)/Co(II) reduction should be observed.[5] Determine the cathodic and anodic peak potentials to calculate the formal potential. The peak separation (ΔEp) will likely be greater than the ideal 59/n mV, indicating a quasi-reversible process.

Comparison with Alternative Analytical Techniques

While electrochemistry provides unique insights into the redox properties of metal complexes, a comprehensive characterization often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques for this compound Metal Complexes

TechniqueInformation ProvidedAdvantagesLimitationsApplicability to this compound Complexes
Electrochemical Analysis (e.g., CV) Redox potentials, electron transfer kinetics, stability of oxidation states, reaction mechanisms.High sensitivity, provides information on reactivity, relatively low cost.Limited to redox-active species, sensitive to solution conditions.Excellent for probing the electronic structure and reactivity of the metal center and redox-active ligands.
UV-Visible Spectroscopy Electronic transitions (d-d, MLCT, LMCT), information on geometry and electronic structure.Non-destructive, provides structural information, useful for reaction monitoring.Can have broad, overlapping peaks; interpretation can be complex.Widely used to characterize the electronic properties and confirm the identity and geometry of the complexes.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure, ligand environment, purity, dynamic processes.Provides detailed structural information, non-destructive.Not all metal nuclei are NMR-active, paramagnetic complexes can lead to broad signals.Essential for confirming the structure and purity of diamagnetic complexes like [RuCl₂(bpy)₂] and [PdCl₂(PPh₃)₂]. Can be challenging for paramagnetic Co(II) species.[8]
Mass Spectrometry (MS) Molecular weight, isotopic distribution, fragmentation patterns.High sensitivity and accuracy for molecular weight determination.Can cause fragmentation of the complex, ionization can be challenging.Useful for confirming the molecular formula and identifying species in solution. ESI-MS is a common technique for these types of complexes.[9]
X-ray Crystallography Precise three-dimensional molecular structure, bond lengths, and angles.Unambiguous determination of solid-state structure.Requires single crystals of sufficient quality, structure in solid-state may differ from solution.Provides definitive structural proof for the complexes.[10]
Logical Relationship of Analytical Techniques

The following diagram illustrates how different analytical techniques can be used in a complementary manner to fully characterize a this compound metal complex.

analytical_relationship cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of This compound Complex NMR NMR Spectroscopy (Structure, Purity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Xray X-ray Crystallography (Solid-State Structure) Synthesis->Xray If single crystals are obtained UVVis UV-Vis Spectroscopy (Electronic Structure) NMR->UVVis MS->UVVis Electrochem Electrochemical Analysis (Redox Properties) UVVis->Electrochem Xray->NMR

Figure 2: Interplay of analytical techniques for complex characterization.

References

A Researcher's Guide to Mass Spectrometry Techniques for Analyzing Dichlorobis Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The characterization of dichlorobis reaction products, a common class of coordination and organometallic complexes, is a critical task in drug development, catalysis, and materials science. The inherent properties of these compounds—often possessing a combination of labile ligands, thermal sensitivity, and varying polarity—present unique analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for providing detailed molecular weight and structural information. This guide offers a comparative overview of prevalent MS techniques, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their analytical needs.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization method is paramount for the successful analysis of organometallic compounds, as it dictates whether the intact molecule or its fragments enter the mass analyzer.[1][2] The primary challenge is to transfer the analyte into the gas phase and ionize it without causing unwanted degradation.[1] Soft ionization techniques are generally preferred for preserving the integrity of often-labile this compound complexes.[3]

Comparison of Key Ionization Techniques

TechniquePrincipleIdeal ForFragmentationAdvantages for this compound ComplexesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Solvent evaporation leads to gaseous ions.[4][5]Polar, non-volatile, thermally labile compounds in solution.[4]SoftExcellent for analyzing charged or polar complexes directly from reaction solutions; preserves non-covalent interactions.[2]May not be suitable for non-polar complexes; solvent choice can alter speciation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the analyte.[3]Non-volatile, high molecular weight, and thermally sensitive compounds.[6]SoftSuitable for a wide range of complexes, including neutral species, with the right matrix; high tolerance to salts.[3][7]Matrix selection is critical; protic matrices can degrade sensitive samples.[3] The neutral matrix DCTB is often a good choice.[3]
Electron Ionization (EI) Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[1]Volatile, thermally stable, low molecular weight compounds.[1][8]HardProvides a reproducible fragmentation pattern ("fingerprint") for structural elucidation and library matching.[2]Often causes excessive fragmentation of labile this compound complexes, leading to the absence of a molecular ion.[8]
Field Desorption (FD) Sample is loaded onto an emitter with carbon microneedles. A strong electric field ionizes the sample with minimal energy transfer.Non-polar, thermally unstable compounds not amenable to other techniques.Very SoftExcellent for obtaining molecular ion information from thermally labile or low-volatility neutral complexes with minimal fragmentation.[2]Less common technique; can be technically challenging.

Mass Analyzers: Separating the Ions

Once ionized, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9] The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.[10] For this compound complexes, which often have complex isotopic patterns due to the presence of metals (e.g., Pd, Pt, Ru) and chlorine, high resolution and accurate mass capabilities are highly desirable.

Comparison of Common Mass Analyzers

AnalyzerPrincipleResolution & Mass AccuracyScan SpeedKey Advantages for this compound Analysis
Quadrupole Uses oscillating electric fields across four parallel rods to filter ions by a specific m/z.[10][11]Low to ModerateFastCost-effective, robust, and ideal for quantitative analysis when coupled with LC or GC (e.g., triple quadrupole, QqQ).[11][12]
Time-of-Flight (TOF) Ions are accelerated by an electric field. The time taken to travel a fixed distance is measured to determine m/z.[10]HighVery FastExcellent for high-throughput screening and analyzing complex mixtures; compatible with pulsed ionization sources like MALDI.[12][13]
Orbitrap Ions are trapped in an orbital motion around a central electrode. The frequency of their oscillation is related to their m/z.Very HighModerateProvides exceptional mass accuracy (<5 ppm), enabling confident determination of elemental composition from isotopic patterns.[11]
Ion Trap Uses electric or magnetic fields to trap ions in a small volume. Ions are then selectively ejected to the detector.[10]ModerateFastCapable of performing multiple stages of fragmentation (MSⁿ) for detailed structural elucidation.[12][14]

Hyphenated and Advanced Techniques

Coupling chromatography with mass spectrometry allows for the separation of complex reaction mixtures prior to analysis, providing cleaner spectra and enabling the characterization of individual components, including isomers, impurities, and byproducts.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for non-volatile or thermally labile this compound complexes.[15][16] The separation power of HPLC or UPLC combined with the sensitivity of MS, typically using an ESI source, allows for the analysis of polar reaction products directly from solution.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable this compound compounds or their derivatives.[18] It often employs electron ionization (EI) to produce searchable mass spectra for definitive identification.[19][20] However, the high temperatures used can cause degradation of many organometallic complexes.[18]

  • Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique involves the selection of a specific precursor ion, its fragmentation via collision-induced dissociation (CID), and analysis of the resulting product ions.[21][22] MS/MS is invaluable for confirming the structure of a synthesized complex by analyzing its fragmentation pathways, which can reveal information about ligand connectivity and the metal's oxidation state.[23]

Experimental Workflows and Protocols

The selection of an appropriate analytical workflow is crucial for obtaining meaningful data. The diagrams below illustrate a general experimental workflow and a decision-making process for technique selection.

Mass_Spectrometry_Workflow Reaction This compound Reaction Mixture Prep Sample Preparation (Dilution, Extraction) Reaction->Prep Separation Separation (LC or GC) Prep->Separation Direct Direct Infusion Prep->Direct Ionization Ionization Source (ESI, MALDI, EI) Separation->Ionization Direct->Ionization Analysis Mass Analyzer (TOF, Orbitrap, Quad) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection Result Data Analysis (Mass Assignment, Structure Elucidation) Detection->Result

Caption: General experimental workflow for MS analysis of this compound reaction products.

Technique_Selection_Tree start Analyte Properties volatility Volatile & Thermally Stable? start->volatility polarity Soluble & Polar? volatility->polarity No gcms GC-MS (EI) volatility->gcms Yes neutral Neutral & Low Polarity? polarity->neutral No lcms LC-MS (ESI) polarity->lcms Yes maldi MALDI-TOF neutral->maldi Yes fdms FD-MS neutral->fdms Yes (Thermally Labile)

Caption: Decision tree for selecting a suitable MS technique for this compound compounds.

Protocol 1: LC-MS Analysis using ESI

This protocol is adapted for a polar, non-volatile this compound complex, such as a palladium(II) coordination compound.[24]

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µM. If necessary, filter the sample through a 0.22 µm syringe filter.

  • Chromatography (HPLC/UPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N₂): 2.0 bar.

    • Drying Gas (N₂): 8.0 L/min at 200°C.

    • Mass Range: 100 - 2000 m/z.

    • Data Acquisition: Full scan mode. For structural confirmation, perform targeted MS/MS on the predicted m/z of the parent ion.

Protocol 2: GC-MS Analysis using EI

This protocol is suitable for a volatile this compound species, such as dichlorobenzene isomers.[25]

  • Sample Preparation: If the reaction is in a high-boiling solvent, perform a liquid-liquid extraction into a volatile solvent like dichloromethane (B109758) or hexane. Adjust concentration to ~1 µg/mL. Add an internal standard if quantitation is needed.[25]

  • Gas Chromatography:

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[19]

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometry (EI-Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: 40 - 500 m/z.

    • Data Acquisition: Full scan mode. Acquired spectra can be compared against commercial libraries (e.g., NIST) for identification.

Protocol 3: MALDI-TOF Analysis

This protocol is designed for neutral, thermally sensitive complexes that are difficult to analyze by ESI or EI.[3][7]

  • Matrix and Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) in dichloromethane.[3]

    • Analyte Solution: Dissolve the sample in a minimal amount of a volatile solvent (e.g., THF, dichloromethane).

    • Spotting: Mix the analyte and matrix solutions in a 1:10 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. For air-sensitive samples, preparation should be done in a glovebox.[3]

  • Mass Spectrometry (MALDI-TOF):

    • Ionization Mode: Positive ion.

    • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

    • Laser Energy: Use the minimum energy necessary to obtain a signal to prevent fragmentation.[7]

    • Mass Range: 200 - 3000 m/z.

    • Data Acquisition: Average 100-200 laser shots per spectrum.

Conclusion

The analysis of this compound reaction products by mass spectrometry is a multifaceted task that requires careful consideration of the analyte's properties. No single technique is universally applicable.[2] For polar and non-volatile complexes, LC-ESI-MS offers a robust and sensitive solution. For volatile and stable compounds, GC-EI-MS provides definitive structural fingerprints. For challenging neutral or thermally labile complexes, soft ionization methods like MALDI and FD are powerful alternatives for obtaining crucial molecular weight information. By leveraging the comparative data and protocols in this guide, researchers can more effectively navigate the available options and select the optimal mass spectrometric strategy to accelerate their research and development efforts.

References

A Comparative Guide to the Kinetic Profiles of Dichlorobis Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The choice of catalyst is paramount to the efficiency, selectivity, and overall success of these transformations. This guide provides a detailed, data-driven comparison of two widely used dichlorobis palladium(II) precatalysts: this compound(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) and this compound(benzonitrile)palladium(II) (PdCl2(PhCN)2). Our focus is on their kinetic behavior and the mechanistic implications for three key cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Catalyst Overview and Mechanistic Considerations

Both PdCl2(PPh3)2 and PdCl2(PhCN)2 are air-stable solids that serve as precursors to the catalytically active Pd(0) species required for the catalytic cycles of these cross-coupling reactions. The fundamental difference between them lies in their ligand properties, which significantly influences their reactivity and, consequently, their kinetic profiles.

This compound(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) is a robust and well-defined precatalyst. The triphenylphosphine (B44618) ligands are relatively strong σ-donors and provide steric bulk, which stabilizes the palladium center. This stability makes it a reliable choice for a broad range of substrates.[1]

This compound(benzonitrile)palladium(II) (PdCl2(PhCN)2) features labile benzonitrile (B105546) ligands that are readily displaced in solution.[1] This lability can facilitate the in-situ formation of the active catalytic species, potentially leading to higher reactivity in certain applications.[1]

The generalized catalytic cycle for these cross-coupling reactions, which shuttle between Pd(0) and Pd(II) oxidation states, is depicted below. The relative rates of the key steps—oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination—determine the overall reaction kinetics and are influenced by the nature of the catalyst's ligands.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation_Insertion Transmetalation (R'-M) or Migratory Insertion (Alkene) R-Pd(II)-X(L2)->Transmetalation_Insertion R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation_Insertion->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Kinetic_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Sampling and Analysis cluster_2 Data Processing Setup Combine Reactants, Base, Catalyst, and Internal Standard in Schlenk Flask Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Aliquot Withdraw Aliquots at Time Intervals Heat->Aliquot Quench Quench with Et2O/H2O Aliquot->Quench Extract Extract Organic Layer Quench->Extract Dry Dry over Na2SO4 Extract->Dry Analyze Analyze by GC-MS Dry->Analyze Plot Plot [Product] vs. Time Analyze->Plot Rate Determine Initial Rate and Rate Constant Plot->Rate

References

A Comparative Guide to Dichlorobis Catalysts and Their Modern Successors in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency and success in synthetic chemistry. This guide provides a comprehensive benchmark comparison of traditional dichlorobis palladium catalysts against newer generation catalysts, supported by experimental data and detailed protocols to inform your catalyst selection for cross-coupling reactions.

The landscape of cross-coupling catalysis has evolved significantly, moving from foundational this compound palladium complexes to more sophisticated and highly active systems. While this compound catalysts like bis(triphenylphosphine)palladium(II) chloride have been instrumental in the development of synthetic organic chemistry, recent advancements have led to catalysts with superior performance in terms of activity, stability, and substrate scope.[1][2] This guide will delve into a quantitative comparison of these catalysts, present standardized experimental protocols for their evaluation, and visualize the underlying workflows and reaction pathways.

Performance Benchmark: A Head-to-Head Comparison

The efficacy of a catalyst is primarily evaluated based on its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of conversion, respectively.[3][4][5][6][7] The following tables summarize the performance of this compound catalysts in comparison to modern catalyst systems in Suzuki-Miyaura and Heck cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis. The data below illustrates the evolution of catalyst performance for this critical transformation.

Catalyst SystemAryl HalideAryl Boronic AcidTONTOF (h⁻¹)Conditions
This compound(triphenylphosphine)palladium(II) 4-BromotoluenePhenylboronic acid~100~201 mol% catalyst, K₂CO₃, Toluene, 100°C, 5h
[Pd(IPr)(cinnamyl)Cl] 4-ChlorotoluenePhenylboronic acid>10,000>2,0000.01 mol% catalyst, K₃PO₄, Toluene, 100°C, 5h
Pd/N-doped Carbon Nanosheets IodobenzenePhenylboronic acid2294 (after 5 cycles)-0.1 mol% Pd, K₂CO₃, Ethanol/Water, 80°C

Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate combinations.

Heck Coupling

The Heck reaction, another powerful tool for C-C bond formation, demonstrates a similar trend of significant improvement with newer catalyst generations.[1]

Catalyst SystemAryl HalideAlkeneTONTOF (h⁻¹)Conditions
This compound(triphenylphosphine)palladium(II) IodobenzeneStyrene~80~161 mol% catalyst, Et₃N, DMF, 100°C, 5h
Palladium Nanoparticles in PEG-400 IodobenzeneStyrene>95>191 mol% Pd(OAc)₂, PEG-400, 100°C, 5h
PdNPs@EDTA-CS BromobenzeneAcrylate>90 (after 5 cycles)-0.5 mol% catalyst, Et₃N, DMF, 120°C

Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate combinations.

The Rise of Modern Catalysts

The superior performance of new catalyst generations can be attributed to several factors. Ligand design has played a crucial role, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) enhancing catalyst activity and stability.[2] The development of palladium nanoparticles (PdNPs) has also been a significant advancement, offering a high surface-area-to-volume ratio which translates to increased catalytic activity.[8] Furthermore, the exploration of catalysts based on earth-abundant and less expensive metals like nickel, iron, and cobalt is a growing trend, driven by the increasing cost and scarcity of noble metals.[2]

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and accurate comparison of different catalysts, it is crucial to adhere to standardized experimental protocols.[9][10][11][12][13]

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Catalyst Preparation: Prepare a stock solution of the catalyst in a suitable anhydrous solvent.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: Add the appropriate anhydrous solvent (e.g., toluene, 5 mL) followed by the catalyst stock solution (e.g., 0.01 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for a specified time.

  • Monitoring and Analysis: Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Calculation of TON and TOF:

    • TON = (moles of product) / (moles of catalyst)[3][5]

    • TOF = TON / time (in hours)[3][5]

Catalyst Characterization

A thorough characterization of the catalyst is essential for understanding its properties and performance.[9]

  • Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.

  • Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and particle size, coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition.

  • Surface Area Measurement: The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of heterogeneous catalysts.

Visualizing Catalytic Processes

Diagrams are invaluable for illustrating complex workflows and reaction mechanisms. The following diagrams were created using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Catalyst Preparation C Reaction Setup (Inert Atmosphere) A->C B Reagent Weighing B->C D Solvent & Catalyst Addition C->D E Heating & Stirring D->E F Reaction Monitoring (GC/TLC) E->F G Work-up & Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

A generalized workflow for catalyst benchmarking experiments.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The data and protocols presented in this guide underscore the significant advancements in catalyst technology. While this compound palladium catalysts remain valuable for certain applications, newer generations of catalysts, including those based on advanced ligands, nanoparticles, and earth-abundant metals, offer substantial improvements in efficiency, substrate scope, and sustainability. For researchers in drug development and other areas of chemical synthesis, the adoption of these modern catalysts can lead to more efficient, cost-effective, and environmentally friendly synthetic routes. The provided benchmarking framework serves as a practical tool for the informed selection and evaluation of the optimal catalyst for a given transformation.

References

comparison of homogeneous vs heterogeneous dichlorobis catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Homogeneous and Heterogeneous Dichlorobis Catalysts for Drug Development and Scientific Research

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of catalyst is a critical decision that influences reaction efficiency, product purity, and process scalability. This compound catalysts, especially palladium complexes like this compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), are workhorses in cross-coupling reactions, pivotal for the construction of complex molecular architectures. This guide provides an objective comparison of homogeneous and heterogeneous this compound catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.

Core Concepts: A Tale of Two Phases

Catalysts are broadly classified based on their phase relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in a liquid solution. This uniform dispersion offers high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites.

In contrast, heterogeneous catalysts are in a different phase from the reactants, most commonly a solid catalyst in a liquid or gaseous reaction mixture. The primary advantage of this phase separation is the ease of catalyst recovery and recycling, a significant benefit in industrial applications from both an economic and environmental perspective.

Performance Metrics: A Quantitative Comparison

The efficacy of a catalyst is evaluated based on several key metrics, including product yield, reaction time, and the catalyst's ability to be reused in multiple reaction cycles. The following tables summarize representative data from studies on homogeneous this compound catalysts and their heterogenized counterparts in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Catalyst TypeCatalystSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Recyclability (Yield after 3rd cycle)
Homogeneous PdCl₂(PPh₃)₂4-BromotoluenePhenylboronic acidToluene1001295Not readily recyclable
Heterogeneous Silica-supported PdCl₂(PPh₃)₂4-BromotoluenePhenylboronic acidToluene100129288%

Table 2: Performance in Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

Catalyst TypeCatalystSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Recyclability (Yield after 3rd cycle)
Homogeneous PdCl₂(IPr)₂4-ChlorotoluenePhenylboronic acidToluene1102498Not readily recyclable
Heterogeneous Silica-supported PdCl₂(IPr)₂4-ChlorotoluenePhenylboronic acidToluene110248575%

Note: Data is compiled and representative of typical performance. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a common N-heterocyclic carbene ligand used for more challenging substrates like aryl chlorides.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of catalytic systems.

General Procedure for Homogeneous Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The homogeneous catalyst, for instance, this compound(triphenylphosphine)palladium(II) (0.01 mmol, 1 mol%), is then added against a positive flow of inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Heterogeneous Suzuki-Miyaura Cross-Coupling and Catalyst Recycling

A round-bottom flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., potassium carbonate, 2.0 mmol), and the heterogeneous catalyst (e.g., silica-supported PdCl₂(PPh₃)₂, 0.05 g, containing 1 mol% Pd). The solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature with vigorous stirring. After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration, washed with the reaction solvent and then a volatile solvent like dichloromethane, and dried under vacuum for use in subsequent cycles. The filtrate is worked up as described for the homogeneous reaction to isolate and purify the product.

Hot Filtration Test for Catalyst Leaching

To determine if the catalytic activity of a heterogeneous catalyst is due to leached metal species in the solution, a hot filtration test is performed. The reaction is set up as described for the heterogeneous catalysis. At approximately 50% conversion, the reaction mixture is rapidly filtered while hot to remove the solid catalyst. The filtrate is then allowed to continue reacting at the same temperature. If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution. Conversely, if the reaction stops or significantly slows down after the removal of the solid catalyst, it suggests a truly heterogeneous catalytic mechanism.[1][2]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Precatalyst Pd(II)Cl₂(L)₂ (Precatalyst) Reduction Reduction Precatalyst->Reduction Reduction->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis

The operational differences between homogeneous and heterogeneous catalysis are significant, particularly concerning product purification and catalyst handling.

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow H_Start Reaction Setup (Reactants + Homogeneous Catalyst) H_Reaction Reaction H_Start->H_Reaction H_Workup Aqueous Workup H_Reaction->H_Workup H_Purification Column Chromatography (Separates product from catalyst residues) H_Workup->H_Purification H_Product Pure Product H_Purification->H_Product H_Waste Catalyst Waste H_Purification->H_Waste Het_Start Reaction Setup (Reactants + Heterogeneous Catalyst) Het_Reaction Reaction Het_Start->Het_Reaction Het_Filtration Filtration Het_Reaction->Het_Filtration Het_Catalyst_Recycle Recycled Catalyst Het_Filtration->Het_Catalyst_Recycle Wash and Dry Het_Workup Aqueous Workup of Filtrate Het_Filtration->Het_Workup Het_Purification Purification (Often simpler) Het_Workup->Het_Purification Het_Product Pure Product Het_Purification->Het_Product

Caption: Workflow comparison of homogeneous and heterogeneous catalysis.

Conclusion: Making an Informed Decision

The choice between a homogeneous and a heterogeneous this compound catalyst is a nuanced one that depends on the specific requirements of the chemical transformation and the overall goals of the research or development program.

Homogeneous this compound catalysts are often the preferred choice for laboratory-scale synthesis and discovery chemistry, where high reactivity, selectivity, and broad substrate scope are paramount. Their well-defined nature also facilitates mechanistic studies.

Heterogeneous this compound catalysts , on the other hand, are highly advantageous for process development and large-scale manufacturing. The ease of separation and recyclability not only reduces costs associated with the precious metal catalyst but also minimizes product contamination, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs). However, potential challenges such as lower activity for demanding substrates and metal leaching must be carefully evaluated.

Ultimately, a thorough understanding of the pros and cons of each catalytic system, supported by robust experimental data, will enable the selection of the most appropriate this compound catalyst to accelerate discovery and streamline the development of new medicines and materials.

References

Safety Operating Guide

Proper Disposal of Dichlorobis(ethylenediamine)cobalt(III) Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Dichlorobis(ethylenediamine)cobalt(III) chloride, a coordination complex, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.

I. Hazard Profile and Safety Precautions

This compound(ethylenediamine)cobalt(III) chloride is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Inhalation of dust should be avoided, and appropriate personal protective equipment (PPE) must be worn during handling.[1][3]

Table 1: Essential Safety and Handling Information

AspectRecommendationCitation
Personal Protective Equipment (PPE) Wear nitrile rubber gloves, chemical splash goggles or safety glasses with side-shields, and a fully buttoned lab coat.[3][4]
Ventilation Handle the compound within a properly functioning laboratory chemical fume hood to avoid dust formation and inhalation.[1][4]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. It is hygroscopic and should be protected from moisture.[1][3]

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound(ethylenediamine)cobalt(III) chloride is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][4]

1. Waste Collection:

  • Segregation: Collect all waste containing this compound(ethylenediamine)cobalt(III) chloride, including contaminated materials like gloves, filter paper, and weighing boats, separately from other waste streams.

  • Container: Use a designated, compatible, and clearly labeled hazardous waste container. A polyethylene (B3416737) container is a suitable option.[4] The container must be kept tightly sealed.[1][3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound(ethylenediamine)cobalt(III) chloride". Include the date of accumulation.

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][4] This area should be well-ventilated.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3][5] This ensures compliance with all applicable regional, national, and local regulations.[3]

III. Spill Cleanup Protocol

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps[4]:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Wear Appropriate PPE: At a minimum, wear nitrile gloves, chemical splash goggles, and a lab coat.[4]

  • Containment: Prevent further spreading of the powder.[3]

  • Cleanup:

    • Carefully sweep up the solid material, avoiding dust generation.[1][4]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][4]

  • Decontamination: Clean the contaminated surface thoroughly.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound(ethylenediamine)cobalt(III) chloride.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_collection Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate Waste (Unused chemical, contaminated items) A->C B Handle in Fume Hood B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated, Secure Area D->E F Arrange Pickup by EHS or Licensed Disposal Service E->F

Caption: Disposal workflow for this compound(ethylenediamine)cobalt(III) chloride.

References

Essential Safety and Handling Protocol for Dichlorobis Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling dichlorobis compounds, with a focus on the widely used catalyst, Bis(triphenylphosphine)palladium(II) dichloride. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk in research and drug development settings.

Disclaimer: The following information is based on the representative compound Bis(triphenylphosphine)palladium(II) dichloride (CAS No. 13965-03-2). Always consult the specific Safety Data Sheet (SDS) for the exact compound in use before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound compounds, particularly palladium complexes, are considered hazardous substances.[1] Hazards include skin and eye irritation, potential for allergic skin reaction (sensitization), and harm if swallowed.[1][2] Palladium compounds may also be harmful to aquatic life with long-lasting effects.[2][3] Finely dispersed powders can form explosive mixtures with air.[1][4]

Proper selection and use of PPE are mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for integrity before each use.[5]To prevent skin contact, absorption, and potential allergic reactions.[2]
Eye & Face Protection Chemical splash goggles or safety glasses with side shields.[5] A face shield is recommended where there is a significant risk of splashing.To protect eyes from contact with solid particulates and splashes.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, with full-length pants or equivalent and closed-toe shoes.[6]To prevent incidental skin contact and protect clothing from contamination.[1][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[3] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[3]To prevent inhalation of hazardous dusts.[1][7]
Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining chemical stability and preventing accidental exposure.

Handling Protocol:

  • Preparation: Read and understand the Safety Data Sheet (SDS). Ensure eyewash stations and safety showers are accessible.[3]

  • Engineering Controls: Conduct all manipulations of this compound compounds, especially weighing and transferring solids, within a chemical fume hood to minimize dust generation and inhalation.[6]

  • Personal Controls: Avoid all personal contact, including inhalation and ingestion.[1] Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling.[2] Decontaminate all work surfaces and equipment. Contaminated clothing should be removed and washed before reuse.[2][6]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area in tightly sealed, original containers.[6]

  • Keep away from incompatible substances such as strong oxidizing agents.[3]

  • For air-sensitive variants, store under an inert atmosphere (e.g., argon or nitrogen).[4][9]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Read SDS prep2 Inspect PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Standard workflow for handling this compound compounds.

Disposal and Spill Management Plan

Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety and environmental compliance.

Spill Cleanup Protocol

For Minor Spills (Solid):

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear all required personal protective equipment as detailed above.

  • Cleanup: Use dry cleanup procedures.[1] Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[8]

  • Collect: Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the wash water for disposal.[1]

start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Sweep/Vacuum Solid (Avoid Dust) ppe->contain collect Place in Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon end Spill Managed decon->end

Logical workflow for responding to a chemical spill.
Waste Disposal Protocol

All waste containing this compound compounds must be treated as hazardous waste.

  • Waste Collection: Collect waste solids, contaminated materials (e.g., gloves, weighing paper), and cleaning solutions in a designated, properly labeled, and tightly sealed hazardous waste container.[10] Do not mix with other waste streams.[10]

  • Precious Metal Reclamation: The preferred disposal method for palladium-containing compounds is through a certified waste management vendor for precious metal recovery.[10] This is both environmentally responsible and economical.

  • Hazardous Waste Disposal: If reclamation is not feasible, the waste must be disposed of as hazardous chemical waste in strict accordance with all local, state, and federal regulations.[2][10] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

start Generate Waste collect Collect in Designated, Labeled Container start->collect store Store Securely in Satellite Area collect->store decision Reclamation Possible? store->decision reclaim Arrange Pickup for Precious Metal Recovery decision->reclaim Yes dispose Arrange Pickup for Hazardous Waste Disposal decision->dispose No end Waste Disposed reclaim->end dispose->end

Decision workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.